molecular formula C9H9F2NO2 B1333786 2,6-Difluoro-DL-phenylalanine CAS No. 32133-39-4

2,6-Difluoro-DL-phenylalanine

Cat. No.: B1333786
CAS No.: 32133-39-4
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371796
Record name 2,6-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-39-4
Record name 2,6-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32133-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2,6-Difluoro-DL-phenylalanine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1213203-92-9

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the non-canonical amino acid, 2,6-Difluoro-DL-phenylalanine. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine imparts unique physicochemical properties that are increasingly leveraged to enhance the metabolic stability, binding affinity, and conformational properties of peptides and novel therapeutics.

Core Physicochemical and Structural Properties

The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly alters the electronic and steric properties of the phenylalanine side chain. These modifications can lead to enhanced stability against enzymatic degradation and can influence intermolecular interactions critical for therapeutic efficacy.

PropertyValueSource/Method
CAS Number 1213203-92-9Parchem[1]
Molecular Formula C₉H₉F₂NO₂Bide Pharmatech[2]
Molecular Weight 201.17 g/mol Bide Pharmatech[2]
Appearance White to off-white solid/powder(Expected)
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-
pKa (Carboxylic Acid) ~1.8-2.2 (Estimated)Based on Phenylalanine[3]
pKa (Amine) ~9.1-9.2 (Estimated)Based on Phenylalanine[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its incorporation into peptides are crucial for its application in research.

Protocol 1: Asymmetric Synthesis of N-Fmoc-2,6-difluorophenylalanine

This protocol is based on the asymmetric alkylation of a chiral auxiliary, a method that has been successfully applied for the synthesis of various fluorinated phenylalanine derivatives.[4]

Objective: To synthesize the N-Fmoc protected form of 2,6-difluorophenylalanine, suitable for solid-phase peptide synthesis.

Materials and Reagents:

  • Chiral auxiliary (e.g., (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one based auxiliary 39 as described in the literature[4])

  • 2,6-Difluorobenzyl iodide

  • Strong base (e.g., n-Butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Reagents for auxiliary removal (e.g., acid hydrolysis)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-Butyllithium dropwise to the solution to form the enolate.

  • Alkylation: In a separate flask, dissolve 2,6-difluorobenzyl iodide in anhydrous THF. Add this solution dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The result is the cis-dialkyl derivative.[4]

  • Auxiliary Removal: Cleave the chiral auxiliary from the alkylated product. This is typically achieved through acid hydrolysis (e.g., with HCl) to yield the free amino acid.

  • Fmoc Protection: Dissolve the resulting free amino acid in a suitable solvent mixture (e.g., aqueous acetone) with a base like sodium bicarbonate. Add a solution of Fmoc-OSu in acetone dropwise. Stir the reaction at room temperature overnight.

  • Final Purification: Acidify the reaction mixture and extract the Fmoc-protected amino acid. Purify the final product using column chromatography to obtain N-Fmoc-2,6-difluorophenylalanine.

cluster_synthesis Asymmetric Synthesis Workflow Chiral_Auxiliary Chiral Auxiliary Enolate Enolate Formation (-78°C, n-BuLi, THF) Chiral_Auxiliary->Enolate Alkylation Alkylation with 2,6-Difluorobenzyl Iodide Enolate->Alkylation cis_Product cis-Dialkyl Product Alkylation->cis_Product Cleavage Auxiliary Cleavage (Acid Hydrolysis) cis_Product->Cleavage Free_AA Free this compound Cleavage->Free_AA Fmoc_Protection Fmoc Protection (Fmoc-OSu) Free_AA->Fmoc_Protection Final_Product N-Fmoc-2,6-difluorophenylalanine Fmoc_Protection->Final_Product cluster_spps Single SPPS Cycle for Incorporation start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection If Fmoc is present wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling: Fmoc-2,6-diF-Phe-OH HBTU, DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle cluster_pathway Potential Interaction with Phenylalanine Metabolism Phe L-Phenylalanine (from diet/protein breakdown) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH diF_Phe This compound diF_Phe->PAH Competitive Inhibition / Poor Substrate Tyr L-Tyrosine PAH->Tyr Hydroxylation Further_Metabolism Further Metabolism (Dopamine, Melanin, etc.) Tyr->Further_Metabolism

References

2,6-Difluoro-DL-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications of a Key Fluorinated Amino Acid Analog

Introduction

2,6-Difluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are highly valuable in chemical biology, drug discovery, and materials science. The introduction of fluorine, the most electronegative element, can significantly alter a molecule's conformation, pKa, metabolic stability, and binding interactions without drastically increasing its steric bulk.[1] This makes 2,6-difluorophenylalanine an important tool for probing protein structure and function, as well as for developing novel peptides and therapeutic agents with enhanced properties.[2]

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The defining features of this compound stem from the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring. These properties are summarized below.

General Properties
PropertyValueSource/Comment
Molecular Formula C₉H₉F₂NO₂[3]
Molecular Weight 201.17 g/mol Calculated
Appearance Typically a white to off-white crystalline powder.[4] (by analogy)
CAS Number Not explicitly found for DL-form; L-form derivatives exist.
Physicochemical Data
PropertyValue/DescriptionSource/Comment
Melting Point Expected to be in the range of 240-260 °C (with decomposition).Based on analogs like 2-fluoro-DL-phenylalanine (243-246 °C) and p-fluoro-DL-phenylalanine (253-255 °C).
Boiling Point ~308 °C (Predicted)Based on the predicted value for the closely related 2-fluoro-DL-phenylalanine.
Solubility Expected to be soluble in water and dilute mineral acids/alkali solutions; slightly soluble in alcohols like ethanol; insoluble in nonpolar solvents like ether and benzene.[5][6] (by analogy to DL-phenylalanine). Fluorination may slightly decrease aqueous solubility.
pKa (Carboxyl) < 2.20The pKa of phenylalanine's carboxyl group is ~2.20.[7] The strong electron-withdrawing fluorine atoms are expected to increase the acidity, thus lowering the pKa.
pKa (Ammonium) < 9.31The pKa of phenylalanine's ammonium group is ~9.31.[7] The inductive effect of the fluorine atoms is expected to decrease the basicity of the amino group, thus lowering its pKa.

Spectroscopic and Analytical Data

Detailed spectroscopic data for the free amino acid is not widely published. However, its primary use as a probe in larger molecules provides significant context.

Technique Description and Expected Characteristics
¹⁹F NMR Spectroscopy This is a primary application. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making 2,6-difluorophenylalanine an excellent probe for studying protein conformation, dynamics, and ligand binding. Incorporation into a protein yields specific signals that report on the local environment of that residue.[8]
¹H and ¹³C NMR The NMR spectra would be consistent with the structure of phenylalanine, but with key differences. The aromatic region in the ¹H NMR would show a characteristic splitting pattern due to H-F coupling. In the ¹³C NMR, the carbon atoms directly bonded to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants.
Mass Spectrometry (MS) In electron ionization (EI-MS), the molecule would likely show a molecular ion peak (M⁺) at m/z 201. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and characteristic fragmentation of the side chain. Analysis by LC-MS is a common method for quantification in biological matrices.[9]
Infrared (IR) Spectroscopy The IR spectrum would display characteristic peaks for the amino acid functional groups: broad O-H and N-H stretching bands (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1750 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹). Strong C-F stretching bands would also be present in the fingerprint region (~1100-1300 cm⁻¹).[10][11]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of 2,6-difluorophenylalanine derivatives.

Synthesis of N-Protected 2,6-Difluorophenylalanine

A common synthetic route involves the alkylation of a chiral auxiliary to establish the stereocenter, followed by deprotection and subsequent functionalization. The following protocol is adapted from a general method for preparing fluorinated phenylalanine derivatives.[1][2]

Methodology:

  • Alkylation: A chiral auxiliary, such as a Schöllkopf reagent or a derivative of a cyclic dipeptide, is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF.

  • Coupling: The resulting anion is reacted with 2,6-difluorobenzyl bromide or a similar electrophile to form the carbon-carbon bond of the side chain.

  • Hydrolysis & Deprotection: The chiral auxiliary is removed via acid hydrolysis (e.g., with HCl), yielding the amino acid ester.

  • Saponification: The ester is hydrolyzed to the free amino acid using a base (e.g., NaOH).

  • Protection (Optional): For use in peptide synthesis, the free amino group is often protected, for example, with an Fmoc group by reacting the amino acid with Fmoc-OSu in the presence of a mild base.[1][2]

G cluster_synthesis Synthesis Workflow start Chiral Auxiliary (e.g., Schöllkopf Reagent) base 1. Deprotonation (n-BuLi, THF, -78°C) start->base alkylation 2. Alkylation base->alkylation reagent 2,6-Difluorobenzyl Bromide reagent->alkylation hydrolysis 3. Acid Hydrolysis alkylation->hydrolysis ester Amino Acid Ester Intermediate hydrolysis->ester saponification 4. Saponification (NaOH) ester->saponification free_aa This compound saponification->free_aa protection 5. N-Protection (Fmoc-OSu) free_aa->protection final_product Fmoc-2,6-Difluoro-phenylalanine protection->final_product

Generalized synthesis of N-protected 2,6-difluorophenylalanine.
Quantification in Biological Samples by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying amino acids in complex biological matrices due to its high sensitivity and specificity.

Methodology:

  • Sample Preparation:

    • To a known volume of biological sample (e.g., plasma, tissue homogenate), add a protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of an internal standard (e.g., ¹³C-labeled 2,6-difluorophenylalanine).

    • Vortex to mix and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient is designed to separate the analyte from other matrix components.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. For 2,6-difluorophenylalanine (MW 201.17), a potential transition would be m/z 202.2 [M+H]⁺ → m/z 156.2 (loss of HCOOH).

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_analysis LC-MS/MS Analysis Workflow sample Biological Sample (e.g., Plasma) prep 1. Sample Preparation (Protein Precipitation with Internal Standard) sample->prep centrifuge 2. Centrifugation prep->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc 3. LC Separation (C18 Reverse-Phase) supernatant->lc ms 4. MS/MS Detection (ESI+, MRM Mode) lc->ms data 5. Data Analysis (Quantification vs. Standard Curve) ms->data

Generalized workflow for LC-MS/MS quantification.

Biological Activity and Applications

The primary utility of this compound is not as a standalone therapeutic agent but as a building block to modify peptides and proteins. Its incorporation can profoundly influence biological activity and stability.

  • Probing Protein Structure and Function: As mentioned, its key application is as a ¹⁹F NMR probe. By replacing a natural phenylalanine residue with its 2,6-difluoro analog, researchers can gain detailed insights into protein folding, conformational changes upon ligand binding, and protein-protein interactions.[8]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s. Incorporating 2,6-difluorophenylalanine into a peptide therapeutic can block sites of oxidative metabolism, thereby increasing the peptide's in vivo half-life.[1][2]

  • Modulating Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring. This can change cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased binding affinity and potency of a peptide drug.[1]

  • Altering Peptide Conformation: Fluorine substitution can influence the conformational preferences of a peptide backbone, which can be exploited to stabilize specific secondary structures (e.g., helices or sheets) that are critical for biological activity.

While no specific signaling pathways are directly targeted by this compound itself, its incorporation into peptide ligands for receptors like GPCRs can modulate their downstream signaling activity by altering the ligand's affinity, efficacy, or duration of action.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug development professionals. Its unique electronic properties, conferred by the two fluorine substituents, allow for the fine-tuning of peptide and protein characteristics. From serving as a sensitive NMR probe to enhancing the metabolic stability and receptor affinity of therapeutic peptides, the applications of this non-canonical amino acid continue to expand. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to leverage the unique advantages of this compound in their work.

References

An In-depth Technical Guide to the Laboratory Synthesis of 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the laboratory-scale synthesis of 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's physicochemical properties, making it a valuable building block in drug discovery and peptide design. This guide details prominent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to aid researchers in the practical application of these techniques.

Introduction to this compound

This compound is a non-natural amino acid that has garnered significant interest in medicinal chemistry and chemical biology. The incorporation of two fluorine atoms at the ortho positions of the phenyl ring imparts unique conformational constraints and electronic properties. These modifications can enhance metabolic stability, modulate receptor binding affinity, and serve as a sensitive probe for ¹⁹F NMR studies of protein structure and dynamics. The synthesis of this compound, therefore, is a critical step for its application in the development of novel therapeutics and research tools.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on the desired scale, stereochemical requirements (though this guide focuses on the racemic mixture), and the availability of starting materials. The most common and effective approaches are summarized below.

Synthesis via Alkylation of a Chiral Auxiliary

A robust method for the synthesis of fluorinated phenylalanines involves the alkylation of a chiral glycine enolate equivalent with a suitable benzyl halide. One notable approach utilizes a chiral auxiliary to introduce the 2,6-difluorobenzyl group, followed by removal of the auxiliary and the protecting groups to yield the desired amino acid. A specific example involves a one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide, leading to the N-protected amino acid derivative.[1]

Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a classical and versatile method for preparing α-amino acids. This pathway involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde, in this case, 2,6-difluorobenzaldehyde, in the presence of acetic anhydride and a weak base. The resulting azlactone intermediate can then be hydrolyzed and reduced to afford the target amino acid. While this method is well-established for various phenylalanine analogs, its application to 2,6-difluorophenylalanine provides a straightforward route to the racemic product.[1]

Reductive Amination of a Keto Acid Precursor

Reductive amination offers a direct approach to the synthesis of amino acids from their corresponding α-keto acids. This method involves the reaction of 2,6-difluorophenylpyruvic acid with an ammonia source to form an intermediate imine, which is then reduced in situ to the amino acid. Various reducing agents can be employed for this transformation. This pathway is attractive due to its convergence and potential for high yields.

Enzymatic Synthesis

Biocatalytic methods provide an alternative, often stereoselective, route to amino acids. Phenylalanine ammonia lyases (PALs) can catalyze the addition of ammonia to cinnamic acid derivatives. While this approach is typically used for the synthesis of L-amino acids, engineered enzymes or different biocatalysts could potentially be employed for the synthesis of the racemic mixture or the D-enantiomer. Additionally, transaminases can be used for the asymmetric amination of keto acids.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic routes.

Table 1: Synthesis of N-Fmoc-2,6-difluorophenylalanine via Chiral Auxiliary

StepReactantsReagentsSolventTemperatureTimeYieldReference
AlkylationChiral Auxiliary, 2,6-Difluorobenzyl IodideBaseTHF-78 °C to rtNot Specified70-72% (for cis-dialkyl derivative)[1]
Deprotection/Fmoc Protectioncis-Dialkyl DerivativeHydrazine, Fmoc-OSuNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[1]

Table 2: General Conditions for Erlenmeyer-Plöchl Azlactone Synthesis

StepReactantsReagentsSolventTemperatureTimeTypical Yield
Azlactone FormationN-acetylglycine, 2,6-DifluorobenzaldehydeAcetic Anhydride, Sodium AcetateAcetic AnhydrideReflux1-2 hoursModerate to High
Hydrolysis & ReductionAzlactone IntermediateNaOH, then H₂/Pd-C or HI/PAqueous/OrganicVariousVariousModerate

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-2,6-difluorophenylalanine via Chiral Auxiliary

This protocol is adapted from a reported synthesis of N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives.[1]

Step 1: Double Alkylation of Chiral Auxiliary

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral auxiliary (e.g., a glycine-derived Schiff base) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base (e.g., n-butyllithium) and stir for 30 minutes to generate the enolate.

  • Add a solution of 2,6-difluorobenzyl iodide in THF dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cis-dialkyl derivative by column chromatography.

Step 2: Deprotection and Fmoc Protection

  • Dissolve the purified cis-dialkyl derivative in a suitable solvent.

  • Treat with a deprotecting agent (e.g., hydrazine) to remove the chiral auxiliary.

  • After completion of the deprotection, remove the byproducts by filtration or extraction.

  • Dissolve the crude amino acid ester in a suitable solvent and react with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in the presence of a mild base (e.g., sodium bicarbonate) to yield N-Fmoc-2,6-difluorophenylalanine.

  • Purify the final product by crystallization or column chromatography.

Protocol 2: General Procedure for Erlenmeyer-Plöchl Synthesis of this compound

Step 1: Formation of the Azlactone

  • In a round-bottom flask, combine N-acetylglycine, 2,6-difluorobenzaldehyde, and sodium acetate in acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the azlactone.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis and Reduction of the Azlactone

  • Suspend the crude azlactone in a solution of sodium hydroxide and heat to hydrolyze the ester and amide bonds.

  • Acidify the solution to precipitate the α-acetamido-2,6-difluorocinnamic acid.

  • The unsaturated intermediate can be reduced to this compound using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or with red phosphorus and hydriodic acid.

  • Isolate the final product by adjusting the pH to the isoelectric point and collecting the precipitated amino acid by filtration.

Protocol 3: Deprotection of N-Fmoc-2,6-difluorophenylalanine

The removal of the Fmoc protecting group is a crucial final step to obtain the free amino acid.

  • Dissolve the N-Fmoc-2,6-difluorophenylalanine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by dissolving the residue in a minimal amount of water and adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

  • Alternatively, the product can be purified by ion-exchange chromatography.

  • Collect the purified this compound and dry under vacuum.

Visualizations

Synthesis_via_Chiral_Auxiliary A Chiral Glycine Auxiliary D Alkylation (cis-dialkyl derivative) A->D B 2,6-Difluorobenzyl Iodide B->D C Base (e.g., n-BuLi) C->D E Deprotection (Hydrazine) D->E G N-Fmoc-2,6-difluorophenylalanine E->G F Fmoc-OSu F->G I This compound G->I H Piperidine H->I

Caption: Synthesis of this compound via a chiral auxiliary.

Erlenmeyer_Azlactone_Synthesis A N-acetylglycine D Azlactone Intermediate A->D B 2,6-Difluorobenzaldehyde B->D C Acetic Anhydride, Sodium Acetate C->D E Hydrolysis (NaOH) D->E F Reduction (e.g., H2/Pd-C) E->F G This compound F->G

Caption: Erlenmeyer-Plöchl synthesis of this compound.

Reductive_Amination_Pathway A 2,6-Difluorophenylpyruvic Acid C Imine Intermediate A->C B Ammonia Source (e.g., NH4OAc) B->C E This compound C->E D Reducing Agent (e.g., NaBH3CN) D->E

Caption: Reductive amination pathway for this compound.

Conclusion

This technical guide has outlined several viable synthetic routes for the laboratory preparation of this compound. The choice of a specific method will be dictated by the researcher's specific needs, including scale, available instrumentation, and desired purity. The provided protocols and data tables serve as a practical resource for scientists and professionals in the field of drug development and chemical biology, facilitating the synthesis and application of this important fluorinated amino acid. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired outcomes for specific research applications.

References

Solubility of 2,6-Difluoro-DL-phenylalanine in Common Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoro-DL-phenylalanine. Due to the novelty of this specific compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on the anticipated solubility properties based on the physicochemical effects of fluorine substitution on phenylalanine, and presents detailed experimental protocols for its empirical determination.

Core Physicochemical Properties and Expected Solubility

The introduction of two fluorine atoms onto the phenyl ring of phenylalanine at the 2 and 6 positions is expected to significantly alter its physicochemical properties compared to the parent amino acid. Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability[1][2][3]. The strong carbon-fluorine bond can enhance metabolic stability, a desirable trait in drug development.

The fluorination of phenylalanine can modulate its hydrophobicity and conformational geometry[1][2]. While fluorination often increases lipophilicity, the effect on the solubility of an amphoteric molecule like an amino acid in various solvents is complex and requires empirical determination. Generally, amino acids exhibit zwitterionic properties and their solubility is influenced by the pH of the medium[4]. Based on a related compound, 3,5-Difluoro-DL-phenylalanine, it is anticipated that this compound will be slightly soluble in water, methanol, and DMSO[5]. For other common laboratory solvents, its solubility is likely to vary based on the polarity of the solvent.

Data Presentation

As extensive quantitative solubility data for this compound is not currently available in the literature, a formal data table cannot be presented. The following table outlines the expected qualitative solubility in common solvents, which should be confirmed experimentally using the protocols detailed in the subsequent section.

Solvent ClassCommon SolventsExpected Qualitative Solubility
Polar Protic Water, Methanol, EthanolSlightly Soluble to Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileSlightly Soluble to Soluble
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble

Experimental Protocols

To determine the precise solubility of this compound, the following established experimental methodologies are recommended.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid in a liquid[6][7][8].

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the supernatant is evaporated to dryness. The weight of the remaining solid solute is then determined.

Apparatus and Materials:

  • This compound

  • Selected solvent

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This may take several hours to days.

  • To confirm equilibrium, periodically sample the supernatant and measure the concentration until it remains constant over time.

  • Once equilibrium is established, allow the undissolved solid to settle.

  • Carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectrophotometric Method (e.g., Ninhydrin Method)

This method is suitable for quantifying amino acids and relies on a colorimetric reaction[9][10][].

Principle: Amino acids react with ninhydrin to produce a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the amino acid concentration.

Apparatus and Materials:

  • Saturated solution of this compound

  • Ninhydrin reagent

  • Spectrophotometer

  • Standard solutions of this compound of known concentrations

  • Pipettes and test tubes

  • Water bath

Procedure:

  • Prepare a saturated solution of this compound as described in the gravimetric method.

  • Prepare a series of standard solutions of the amino acid with known concentrations.

  • Take a known volume of the clear supernatant from the saturated solution and dilute it appropriately.

  • To a set of test tubes, add a specific volume of the diluted sample and each of the standard solutions. Also, prepare a blank with the solvent.

  • Add the ninhydrin reagent to each test tube and heat in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development[9].

  • Cool the solutions and dilute them with a suitable solvent (e.g., ethanol-water mixture) to a final volume.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (typically around 570 nm for the ninhydrin reaction) using the spectrophotometer, with the blank as a reference.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents its solubility.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers high resolution and sensitivity for the accurate quantification of amino acids and is particularly useful for complex mixtures or low concentrations[12][13][14][15][16].

Principle: The amino acid is separated from other components in a liquid mobile phase as it passes through a packed column. The concentration is determined by a detector (e.g., UV or mass spectrometer) based on the peak area compared to standards.

Apparatus and Materials:

  • UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate UPLC column (e.g., C18)

  • Saturated solution of this compound

  • Standard solutions of this compound of known concentrations

  • Mobile phase solvents

  • Syringe filters

Procedure:

  • Prepare a saturated solution of this compound as described in the gravimetric method.

  • Develop a suitable UPLC method, including the selection of the column, mobile phase composition, flow rate, and detector settings.

  • Prepare a series of standard solutions of the amino acid with known concentrations.

  • Take a known volume of the clear supernatant from the saturated solution, filter it through a syringe filter (e.g., 0.22 µm), and dilute it as necessary.

  • Inject the standard solutions into the UPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution into the UPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the concentration of the amino acid in the sample by comparing its peak area to the calibration curve.

  • Calculate the solubility based on the determined concentration and any dilution factors.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Solubility Determination Methods cluster_results Data Analysis start Start: Excess this compound + Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration settling Settling of Undissolved Solid equilibration->settling supernatant Collection of Clear Supernatant settling->supernatant gravimetric Gravimetric Method: Evaporation & Weighing supernatant->gravimetric spectrophotometric Spectrophotometric Method: Derivatization & Absorbance Measurement supernatant->spectrophotometric uplc UPLC Method: Chromatographic Separation & Detection supernatant->uplc calculation Calculation of Solubility (e.g., g/L, mol/L) gravimetric->calculation spectrophotometric->calculation uplc->calculation end End: Quantitative Solubility Data calculation->end

Experimental workflow for solubility determination.

References

2,6-Difluoro-DL-phenylalanine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this particular isomer, this guide leverages information from closely related fluorinated phenylalanine analogs and general principles of amino acid stability. It is intended to serve as a practical resource for researchers and professionals in drug development, offering guidance on proper handling, storage, and methods for stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white solid
Melting Point 256-257 °C[1]
Boiling Point 301.1 ± 42.0 °C (Predicted)[1]
pKa 2.20 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions

The recommended storage conditions for solid this compound and its solutions are summarized in Table 2. These recommendations are based on best practices for similar fluorinated amino acids.[2]

Table 2: Recommended Storage Conditions for this compound

FormConditionTemperatureAtmosphereContainerDuration
Solid Cool, dry, dark place2-8°C[1] or -20°C for long-term[2]Inert gas (e.g., Argon, Nitrogen) recommended[2]Tightly sealed, light-resistantLong-term
Solution Prepared fresh is ideal-20°C or -80°C[2]Inert gas overlay recommendedTightly sealed, light-resistant vialsShort-term (minimize freeze-thaw cycles)[2]
Handling Precautions

When handling this compound, it is important to adhere to standard laboratory safety protocols:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Stability Profile and Degradation Pathways

Potential Degradation Pathways

The potential degradation of this compound can occur through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. A generalized diagram of these potential pathways is presented below. It is important to note that the specific degradation products for the 2,6-difluoro isomer have not been extensively characterized in the literature.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation cluster_thermal Thermal Degradation 2_6_DF_Phe This compound Hydrolysis_Products Decarboxylation and/or Deamination Products 2_6_DF_Phe->Hydrolysis_Products Acid/Base Oxidation_Products Hydroxylated Derivatives or Ring-Opened Products 2_6_DF_Phe->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Photo_Products Radical-mediated Degradants 2_6_DF_Phe->Photo_Products UV/Vis Light Thermal_Products Decarboxylation and/or Deamination Products 2_6_DF_Phe->Thermal_Products High Temperature

Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Study

To obtain specific stability data for this compound, a forced degradation study is recommended. The following protocol is adapted from established methods for the related compound, 3,5-Difluoro-DL-phenylalanine, and can be used as a starting point for a comprehensive stability assessment.[2]

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, and to develop a stability-indicating analytical method.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL for each stress condition.

Forced Degradation Conditions

The recommended stress conditions are summarized in Table 3.

Table 3: Forced Degradation Study Conditions

Stress ConditionProcedure
Acid Hydrolysis Mix the working solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2]
Base Hydrolysis Mix the working solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]
Oxidative Degradation Treat the working solution with 3% H₂O₂ at room temperature for 24 hours.[2]
Thermal Degradation Expose the solid compound to 100°C for 48 hours. Dissolve in a suitable solvent for analysis.[2]
Photodegradation Expose the working solution to UV light (e.g., 254 nm) for 24 hours.[2]
Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Program: A suitable gradient should be developed to ensure separation of all peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Data Evaluation
  • Analyze the stressed samples along with an unstressed control solution by HPLC.

  • Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation of this compound and the formation of each degradation product.

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study of this compound.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study Start Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sample_Prep Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification of Degradation) HPLC_Analysis->Data_Analysis End Stability Profile and Degradation Pathway Elucidation Data_Analysis->End

Workflow for a forced degradation study.

Quantitative Data Presentation

As specific quantitative stability data for this compound is not available, Table 4 provides a template with hypothetical data to illustrate how the results of a forced degradation study could be presented.

Table 4: Hypothetical Forced Degradation Data for this compound

Stress Condition% Degradation of Parent CompoundMajor Degradation Product 1 (%)Major Degradation Product 2 (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 5.23.11.5
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 12.88.53.2
Oxidative (3% H₂O₂, RT, 24h) 8.15.02.3
Thermal (Solid, 100°C, 48h) 2.51.80.5
Photolytic (UV 254 nm, 24h) 15.69.84.1

Disclaimer: The data in Table 4 is hypothetical and for illustrative purposes only. Actual degradation rates must be determined experimentally.

Conclusion

This technical guide provides essential information on the stability and storage of this compound, drawing upon data from related compounds and established scientific principles. While this guide offers a solid foundation for handling and stability assessment, it is imperative for researchers to conduct specific forced degradation studies to determine the precise stability profile and degradation pathways of this compound for their specific applications. The experimental protocol provided herein serves as a robust starting point for such investigations, which are critical for ensuring the quality, efficacy, and safety of this compound in research and drug development.

References

Spectroscopic Characterization of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the electronic properties of the molecule, making it a valuable tool in drug design and protein engineering. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and comparative data from similar fluorinated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Expected Chemical Shift (δ) / ppm Expected Multiplicity Expected Coupling Constant (J) / Hz Assignment
¹HD₂O~ 4.0 - 4.2Triplet~ 7-8α-CH
¹HD₂O~ 3.2 - 3.4Doublet of doubletsJ ≈ 14, 7β-CH₂
¹HD₂O~ 7.0 - 7.2Triplet~ 8-9H-4 (aromatic)
¹HD₂O~ 6.8 - 7.0Doublet of triplets~ 8-9, ~1-2 (H-F coupling)H-3, H-5 (aromatic)
¹³CD₂O~ 175Singlet-C=O (Carboxyl)
¹³CD₂O~ 160 (doublet)Doublet¹JCF ≈ 240-250C-2, C-6 (aromatic, C-F)
¹³CD₂O~ 130 (triplet)Triplet³JCF ≈ 5-10C-4 (aromatic)
¹³CD₂O~ 112 (doublet)Doublet²JCF ≈ 20-25C-3, C-5 (aromatic)
¹³CD₂O~ 110 (triplet)Triplet²JCF ≈ 15-20C-1 (aromatic, ipso)
¹³CD₂O~ 55Singlet-α-C
¹³CD₂O~ 35Singlet-β-C

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3000 - 2500Broad, Strong
N-H stretch (amine)3100 - 3000Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2960 - 2850Medium
C=O stretch (carboxylic acid)1725 - 1700Strong
N-H bend (amine)1640 - 1550Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-F stretch (aromatic)1250 - 1100Strong

Table 3: Mass Spectrometry (MS) Data

Ionization Mode Expected m/z Fragment
Electrospray (ESI+)202.0674[M+H]⁺
Electrospray (ESI+)224.0493[M+Na]⁺
Electron Ionization (EI)201.0598[M]⁺
Electron Ionization (EI)156[M - COOH]⁺
Electron Ionization (EI)127[C₇H₅F₂]⁺ (Difluorobenzyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard operating procedures for the analysis of a solid, non-volatile organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

    • If necessary, add a small amount of a reference standard (e.g., DSS or TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

    • A standard single-pulse experiment is used.

    • Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

    • Solvent suppression techniques may be employed if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

    • Co-addition of 16-32 scans is common to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

    • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

  • Data Acquisition (ESI):

    • The solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrum is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is used to determine the accurate mass and confirm the elemental composition.

  • Data Acquisition (Electron Ionization - EI):

    • For EI-MS, the sample is typically introduced via a direct insertion probe.

    • The sample is heated to induce volatilization, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes fragmentation, and the resulting mass spectrum shows the molecular ion ([M]⁺) and a characteristic pattern of fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR Solid State (ATR) MS MS Sample->MS Solution/Infusion Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Shifts Coupling Constants IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: 2D representation of the this compound chemical structure.

Chiral Synthesis of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of 2,6-Difluoro-DL-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the phenyl ring of phenylalanine can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide details synthetic strategies, experimental protocols, and quantitative data to support the research and development of novel therapeutics incorporating this unique building block.

Introduction

2,6-Difluorophenylalanine is a non-canonical amino acid that serves as a valuable tool for modifying the properties of peptides and small molecule drugs. The presence of two fluorine atoms at the ortho positions of the phenyl ring introduces steric and electronic effects that can enhance biological activity and improve pharmacokinetic profiles. The asymmetric synthesis of this compound is crucial to isolate specific enantiomers, which often exhibit distinct pharmacological activities. This guide focuses on established methods for the enantioselective synthesis of 2,6-difluorophenylalanine.

Synthetic Strategies

The primary methods for the chiral synthesis of 2,6-difluorophenylalanine and its derivatives involve the use of chiral auxiliaries and phase-transfer catalysis. These approaches allow for the stereocontrolled introduction of the 2,6-difluorobenzyl group.

Chiral Auxiliary-Mediated Synthesis

A common and effective strategy for the asymmetric synthesis of amino acids is the use of a chiral auxiliary. This method involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of 2,6-difluorophenylalanine, a chiral auxiliary is alkylated with a 2,6-difluorobenzyl halide.

A notable example involves the use of a chiral auxiliary to produce N-protected 2,6-difluorophenylalanine derivatives. The synthesis commences with a one-pot double alkylation of the chiral auxiliary with 2,6-difluorobenzyl iodide. This is followed by the removal of the auxiliary and subsequent protection of the amine group, for instance, with a fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of amino acids. This method utilizes a chiral catalyst to control the stereochemistry of the alkylation of a glycine-derived Schiff base with a benzyl halide. The reaction occurs at the interface of two immiscible phases, typically an organic and an aqueous phase. This approach has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives with high yields and excellent enantioselectivity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Chiral Auxiliary-Mediated Synthesis of N-Fmoc-2,6-difluorophenylalanine derivatives [1]

StepProductYield
One-pot double alkylationcis-dialkyl derivative70-72%
Removal of auxiliary and Fmoc protectionN-Fmoc-2,6-difluorophenylalanine derivativeQuantitative

Table 2: Asymmetric Phase-Transfer Catalysis for the Synthesis of a Halogenated Phenylalanine Derivative *[2]

SubstrateProductYieldEnantiomeric Excess (ee)
Glycine Schiff base and 2-chloro-6-fluorobenzyl bromide(S)-tert-Butyl N-(diphenylmethylene)-(2-chloro-6-fluorophenyl)alaninate74%99%

Note: While this example is for a closely related derivative, it demonstrates the high efficiency and stereoselectivity of the phase-transfer catalysis method for this class of compounds.

Experimental Protocols

General Method 1: Chiral Auxiliary-Mediated Synthesis

This protocol is a general representation based on published findings.[1] Specific quantities and conditions may vary depending on the specific chiral auxiliary used.

Step 1: Asymmetric Alkylation

  • The chiral auxiliary is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).

  • A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the auxiliary, forming the corresponding enolate.

  • 2,6-Difluorobenzyl iodide is added to the reaction mixture.

  • The reaction is stirred at low temperature for a specified time until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the cis-dialkyl derivative.

Step 2: Auxiliary Cleavage and N-Protection

  • The purified alkylated auxiliary is subjected to conditions that cleave the auxiliary (e.g., acid hydrolysis).

  • Following cleavage, the resulting free amino acid is protected. For Fmoc protection, the amino acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water), and a base (e.g., sodium bicarbonate) is added.

  • Fmoc-succinimide (Fmoc-OSu) is added, and the reaction is stirred at room temperature.

  • Upon completion, the reaction mixture is worked up by extraction and purified to yield the N-Fmoc-2,6-difluorophenylalanine derivative.

General Method 2: Asymmetric Phase-Transfer Catalysis

This protocol is a general representation based on the synthesis of related fluorinated phenylalanine derivatives.[2]

  • The glycine Schiff base (e.g., tert-butyl N-(diphenylmethylene)glycinate) is dissolved in an organic solvent (e.g., dichloromethane).

  • An aqueous solution of a base (e.g., potassium hydroxide) is added.

  • A chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) is added to the mixture.

  • 2,6-Difluorobenzyl bromide is added, and the biphasic mixture is stirred vigorously at a controlled temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the enantiomerically enriched protected 2,6-difluorophenylalanine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic workflows.

Chiral_Auxiliary_Synthesis cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Deprotection and N-Protection Chiral_Auxiliary Chiral Auxiliary Enolate Enolate Intermediate Chiral_Auxiliary->Enolate Deprotonation Base Strong Base (e.g., n-BuLi) Alkylated_Product cis-Dialkyl Derivative Enolate->Alkylated_Product Alkylation Alkylating_Agent 2,6-Difluorobenzyl Iodide Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Free_Amine Free Amino Acid Cleavage->Free_Amine Final_Product N-Fmoc-2,6-Difluoro- phenylalanine Derivative Free_Amine->Final_Product N-Protection Fmoc_Protect Fmoc-OSu

Caption: Synthetic workflow for the chiral auxiliary-mediated synthesis.

Phase_Transfer_Catalysis Glycine_Schiff_Base Glycine Schiff Base Reaction Biphasic System (Organic/Aqueous) Glycine_Schiff_Base->Reaction Alkylating_Agent 2,6-Difluorobenzyl Bromide Alkylating_Agent->Reaction Product Enantiomerically Enriched Protected 2,6-Difluoro- phenylalanine Reaction->Product Catalyst Chiral Phase- Transfer Catalyst Catalyst->Reaction

Caption: Schematic of asymmetric phase-transfer catalysis for synthesis.

Conclusion

The chiral synthesis of this compound is achievable through robust methods such as the use of chiral auxiliaries and asymmetric phase-transfer catalysis. These strategies provide access to enantiomerically pure forms of this valuable building block, which is essential for its application in drug discovery and development. The choice of synthetic route will depend on factors such as desired scale, required enantiopurity, and the availability of starting materials and catalysts. Further optimization of reaction conditions can lead to even more efficient and scalable syntheses.

References

A Technical Guide to the Enzymatic Resolution of 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic resolution of 2,6-Difluoro-DL-phenylalanine, a critical process for obtaining enantiomerically pure forms of this non-natural amino acid. Enantiopure 2,6-difluorophenylalanine is a valuable building block in pharmaceutical development, where the specific stereochemistry of a molecule is often paramount to its therapeutic efficacy and safety profile. While direct enzymatic resolution data for this compound is not extensively reported in publicly available literature, this guide details established protocols for the closely related isomer, 3,5-Difluoro-DL-phenylalanine. These methodologies, employing robust and widely used enzymes such as Candida antarctica Lipase B (CAL-B) and Penicillin G Acylase (PGA), serve as a strong predictive framework for the successful resolution of this compound.

Introduction to Enzymatic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers from a racemic mixture. This technique leverages the stereospecificity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other. This differential reaction rate allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer. The primary advantages of enzymatic resolution include mild reaction conditions, high enantioselectivity, and a favorable environmental profile compared to traditional chemical resolution methods.

For the resolution of fluorinated phenylalanine derivatives, two primary enzymatic strategies have proven effective:

  • Lipase-Catalyzed N-Acylation: In this approach, a lipase, such as CAL-B, is used to selectively acylate the amino group of one enantiomer of the amino acid ester in a non-aqueous solvent.

  • Penicillin G Acylase-Catalyzed Hydrolysis: This method involves the enantioselective hydrolysis of an N-acylated racemic amino acid, where PGA specifically cleaves the acyl group from one enantiomer.

Experimental Protocols and Data

The following sections detail the experimental protocols for the enzymatic resolution of difluorophenylalanine, based on established methods for the 3,5-difluoro isomer. These protocols are expected to be highly applicable to the 2,6-difluoro isomer with minimal optimization.

Lipase-Catalyzed N-Acylation of this compound Methyl Ester

This protocol describes the kinetic resolution of the racemic methyl ester of 2,6-difluorophenylalanine using CAL-B. The enzyme selectively acylates the L-enantiomer, leaving the D-enantiomer unreacted.

Experimental Workflow:

Lipase_Resolution cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Separation cluster_3 Products Racemic 2,6-DFP-OMe Racemic 2,6-Difluoro- DL-phenylalanine Methyl Ester Reaction_Vessel Reaction Vessel (e.g., 40-50°C) Racemic 2,6-DFP-OMe->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Anhydrous Solvent (e.g., MTBE) Solvent->Reaction_Vessel CALB Immobilized Candida antarctica Lipase B (CAL-B) CALB->Reaction_Vessel Filtration Filtration to Remove Enzyme Reaction_Vessel->Filtration Reaction Monitoring (HPLC) Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography N_Acyl_L N-Acyl-L-2,6-DFP-OMe (Acylated Product) Chromatography->N_Acyl_L D_Ester D-2,6-DFP-OMe (Unreacted) Chromatography->D_Ester PGA_Resolution cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Separation cluster_3 Products Racemic_NAcyl N-Phenylacetyl-2,6-Difluoro- DL-phenylalanine Reaction_Vessel Reaction Vessel (e.g., 37°C) Racemic_NAcyl->Reaction_Vessel Buffer Phosphate Buffer (pH 7.5-8.0) Buffer->Reaction_Vessel PGA Penicillin G Acylase (PGA) PGA->Reaction_Vessel pH_Adjustment_1 Adjust pH to 4-5 Reaction_Vessel->pH_Adjustment_1 Reaction Monitoring (HPLC) Centrifugation Centrifugation/ Filtration pH_Adjustment_1->Centrifugation Precipitate Enzyme pH_Adjustment_2 Adjust Filtrate pH to 2-3 Centrifugation->pH_Adjustment_2 Extraction Organic Solvent Extraction pH_Adjustment_2->Extraction D_Amino_Acid D-2,6-Difluorophenylalanine (in aqueous phase) Extraction->D_Amino_Acid N_Acyl_L_Acid N-Phenylacetyl-L-2,6-DFP (in organic phase) Extraction->N_Acyl_L_Acid Decision_Tree Start Racemic this compound Esterification Esterification Start->Esterification N_Acylation N-Acylation Start->N_Acylation Racemic_Ester Racemic Ester Esterification->Racemic_Ester Racemic_NAcyl Racemic N-Acyl Derivative N_Acylation->Racemic_NAcyl Lipase_Resolution Lipase-Catalyzed Acylation Racemic_Ester->Lipase_Resolution PGA_Resolution PGA-Catalyzed Hydrolysis Racemic_NAcyl->PGA_Resolution Products_Lipase Separated Enantiomeric Esters and N-Acyl Esters Lipase_Resolution->Products_Lipase Products_PGA Separated Amino Acid and N-Acyl Amino Acid PGA_Resolution->Products_PGA Deprotection_Lipase Deprotection Products_Lipase->Deprotection_Lipase Deprotection_PGA Deprotection of N-Acyl Enantiomer Products_PGA->Deprotection_PGA Final_Products Enantiopure L- and D- 2,6-Difluorophenylalanine Deprotection_Lipase->Final_Products Deprotection_PGA->Final_Products

A Technical Guide to 2,6-Difluoro-DL-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

In the landscape of innovative drug discovery and development, the strategic incorporation of non-canonical amino acids into peptide-based therapeutics has emerged as a powerful tool for enhancing pharmacological properties. Among these, 2,6-Difluoro-DL-phenylalanine, a synthetic amino acid, has garnered significant attention for its potential to modulate peptide and protein structure, stability, and biological activity. This technical guide provides a comprehensive overview of commercially available this compound, its key characteristics, and its application in research and development.

Commercial Availability and Key Specifications

A critical first step for researchers is the procurement of high-quality starting materials. This compound is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of their product specifications. It is important to note that while many suppliers offer the L- or D-enantiomers, or Fmoc-protected versions, the DL-racemic mixture is also available for various research applications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Parchem This compound1213203-92-9C₉H₉F₂NO₂201.17Not specified
CP Lab Safety This compound32133-39-4C₉H₉F₂NO₂201.1797%
Chem-Impex 2,6-Difluoro-L-phenylalanine33787-05-2C₉H₉F₂NO₂201.17≥ 99% (Chiral HPLC)
AK Scientific, Inc. 3-Ethoxy-2,6-difluoro-DL-phenylalanine1260007-97-3C₁₁H₁₃F₂NO₃245.2295%
United States Biological 2,6-Difluoro-L-phenylalanineNot specifiedNot specifiedNot specifiedReagent Grade

Physicochemical Properties and Handling

This compound is typically supplied as a white to off-white solid. Due to the presence of fluorine atoms, it exhibits altered electronic properties compared to natural phenylalanine, which can influence intermolecular interactions and, consequently, the conformation of peptides into which it is incorporated.

Storage and Handling: As with most fine chemicals, it is recommended to store this compound in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (4°C) is often advised.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound to avoid skin and eye contact.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] In the context of peptide and protein therapeutics, the incorporation of this compound can offer several advantages:

  • Increased Proteolytic Resistance: The strong carbon-fluorine bond can sterically hinder the action of proteases, leading to a longer in vivo half-life of the therapeutic peptide.

  • Modulation of Receptor Binding: The altered electronic nature of the difluorinated phenyl ring can lead to modified interactions with biological targets, potentially enhancing binding affinity and selectivity.[3]

  • Conformational Control: The unique steric and electronic properties of the difluorophenyl group can be used to control the secondary structure of peptides, which is often crucial for their biological activity.

Experimental Protocol: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-protected this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

  • Fmoc-protected this compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-2,6-Difluoro-DL-phenylalanine (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (with 2,6-Difluoro-DL-Phe) Fmoc_Deprotection->Amino_Acid_Coupling Monitoring 4. Coupling Monitoring Amino_Acid_Coupling->Monitoring Washing 5. Washing Monitoring->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Cleavage & Deprotection Repeat->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Analysis 8. Analysis (MS, HPLC) Purification->Analysis GPCR_Signaling_Pathway Peptide_Antagonist Peptide Antagonist (with 2,6-Difluoro-DL-Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Antagonist->GPCR Binding Inhibition G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and therapeutic proteins is a rapidly advancing frontier in drug discovery. Among these, 2,6-Difluoro-DL-phenylalanine presents unique opportunities for modulating molecular properties. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This in-depth technical guide consolidates available safety data for structurally related compounds to provide a comprehensive framework for the safe handling, storage, and use of this compound.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarningGHS07

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes key physical and chemical properties, drawing from information on the Fmoc-protected L-enantiomer and related compounds.

PropertyValueSource
Molecular FormulaC₉H₉F₂NO₂CymitQuimica[1]
Molecular Weight201.17 g/mol CymitQuimica[1]
AppearanceWhite to off-white powder (Expected)-
Melting PointNot available-
Boiling PointNot available-
SolubilitySlightly soluble in water (Expected)-
pKa (Carboxylic Acid)~1.8 - 2.2 (Estimated)-
pKa (Amine)~9.0 - 9.3 (Estimated)-
logPNot available-

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the recommended procedures and necessary personal protective equipment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work Area Preparation: Ensure fume hood is operational. Clean and decontaminate surfaces. gather_materials Gather Materials: This compound Spatula, weigh boat, glassware Solvents, reagents prep_area->gather_materials don_ppe Don Personal Protective Equipment (PPE) gather_materials->don_ppe weigh Weighing: Perform within a fume hood. Use an analytical balance. don_ppe->weigh dissolve Dissolution: Add solvent to the solid. Gently agitate to dissolve. weigh->dissolve reaction Reaction Setup: Combine with other reagents as per protocol. dissolve->reaction decontaminate Decontaminate: Wipe down all surfaces and equipment. reaction->decontaminate dispose Waste Disposal: Dispose of contaminated materials in designated hazardous waste containers. decontaminate->dispose remove_ppe Remove PPE: Remove gloves, lab coat, and eye protection. dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Standard workflow for safely handling this compound.

Personal Protective Equipment (PPE) Protocol

Adherence to a comprehensive PPE protocol is mandatory when working with this compound.

cluster_ppe ppe Required Personal Protective Equipment (PPE) eye Eye Protection: Safety glasses with side shields or chemical safety goggles. ppe->eye hand Hand Protection: Chemical-resistant gloves (e.g., nitrile). ppe->hand body Body Protection: Laboratory coat. ppe->body respiratory Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask (e.g., N95) may be necessary. ppe->respiratory

Figure 2. Mandatory personal protective equipment for handling this compound.

Storage and Disposal

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

Storage Recommendations

ConditionRecommendation
Container Keep in a tightly sealed, original container.
Temperature Store in a cool, dry place.
Ventilation Ensure the storage area is well-ventilated.
Incompatibilities Store away from strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

Experimental Protocols: Incorporation into Peptides

The unique properties of this compound can be harnessed in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow resin_prep Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF). deprotection Fmoc Deprotection: Treat the resin with a deprotection solution (e.g., piperidine in DMF). resin_prep->deprotection coupling Coupling of this compound: Activate the amino acid with a coupling reagent. Add to the deprotected resin. deprotection->coupling capping Capping (Optional): Treat with an acetylating agent to block unreacted amines. coupling->capping cleavage Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA-based). capping->cleavage purification Purification: Purify the crude peptide by HPLC. cleavage->purification

Figure 3. General workflow for the incorporation of this compound in SPPS.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current safety information and adhere to all applicable institutional and governmental regulations.

References

Purity Assessment of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical methodologies for assessing the purity of 2,6-Difluoro-DL-phenylalanine. Given the limited specific literature for this particular analog, the protocols and data presented are based on established methods for the analysis of similar fluorinated amino acids and phenylalanine derivatives. These techniques are fundamental for ensuring the quality, consistency, and safety of this compound in research and development.

Introduction

This compound is a synthetic amino acid of interest in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and lipophilicity. Accurate determination of its purity is a critical first step in any application, ensuring that observed biological effects are attributable to the compound itself and not to impurities. This guide covers the primary analytical techniques for determining chemical and chiral purity, identifying potential impurities, and ensuring the overall quality of this compound.

Chemical Purity Assessment

The chemical purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of fluorinated amino acids. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and synthesis-related impurities.[]

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile[]
Gradient Linear gradient from 10% to 60% B over 30 minutes[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment. ¹⁹F NMR is particularly useful for fluorinated compounds, providing a sensitive and often simpler spectrum for analysis.[3] The presence of unexpected signals in the spectra can indicate impurities.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides molecular weight confirmation and can be used to identify and quantify impurities.

Chiral Purity Assessment

As this compound is a racemic mixture, the separation and quantification of its D- and L-enantiomers are critical, especially for applications in biological systems where stereochemistry is key.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Direct separation using a chiral stationary phase (CSP) is a widely used method for determining the enantiomeric purity of amino acids. Crown ether-based CSPs are particularly effective for the separation of amino acid enantiomers.

Table 2: Representative Chiral HPLC Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Crownpak CR-I(+))[2]
Mobile Phase Acetonitrile/Water/TFA (96/4/0.5)[2]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include starting materials, reagents, and byproducts from side reactions.

Table 3: Potential Impurities and their Origin

Impurity TypePotential Source
Starting Materials Unreacted 2,6-difluorobenzaldehyde, N-acylglycine
Intermediates Residual azalactone or N-acyl-α,β-didehydrophenylalanine
Side-products Products of self-condensation of starting materials
Degradation Products Resulting from exposure to heat, light, or oxidative conditions[]

Experimental Protocols

Protocol for RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[]

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Employ the parameters outlined in Table 1.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main component.

Protocol for Chiral HPLC Analysis
  • Sample Preparation: Dissolve the this compound sample (approximately 50 nmol) in the mobile phase.[2]

  • Instrumentation: Utilize an HPLC system with a UV detector and a chiral column as specified in Table 2.

  • Chromatographic Conditions: Use the isocratic conditions detailed in Table 2.

  • Analysis: Inject the sample and determine the ratio of the D- and L-enantiomers by comparing their respective peak areas.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC Chemical Purity (RP-HPLC) Dissolution->HPLC Chiral_HPLC Chiral Purity (Chiral HPLC) Dissolution->Chiral_HPLC NMR Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) Dissolution->NMR MS Molecular Weight Confirmation (LC-MS) Dissolution->MS Purity_Report Purity (%) HPLC->Purity_Report Enantiomeric_Ratio D/L Ratio Chiral_HPLC->Enantiomeric_Ratio Structure_Verified Structural Integrity NMR->Structure_Verified Impurity_Profile Impurity Identification MS->Impurity_Profile

Caption: Workflow for the purity assessment of this compound.

Generalized_Metabolic_Pathway cluster_pathway Potential Metabolic Fate DFP This compound Incorporation Protein Incorporation (potential) DFP->Incorporation Biosynthesis Metabolism Metabolic Conversion (e.g., to Tyrosine analog) DFP->Metabolism Enzymatic Conversion Incorporation->Metabolism Protein Turnover Excretion Excretion Metabolism->Excretion Clearance

Caption: Generalized potential metabolic pathways for fluorinated amino acids.

Conclusion

The purity assessment of this compound is a multi-faceted process requiring a combination of chromatographic and spectroscopic methods. While specific analytical methods for this compound are not extensively published, the well-established protocols for similar fluorinated amino acids provide a robust framework for its quality control. By employing the techniques outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting material, leading to more reliable and reproducible results in their studies.

References

Methodological & Application

Protocol for Site-Specific Incorporation of 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific incorporation of the non-canonical amino acid 2,6-Difluoro-DL-phenylalanine (2,6-F2-Phe) into proteins expressed in both Escherichia coli and mammalian cells. This technique allows for the precise introduction of fluorinated analogs to probe protein structure, function, and stability, offering valuable insights for drug development and protein engineering.[1][2]

The incorporation of fluorinated amino acids can enhance protein stability and modulate enzymatic activity.[1] The unique properties of fluorine, such as its high electronegativity and small size, make it a valuable tool for studying protein-protein and protein-ligand interactions.[1] This protocol is based on the use of an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's translational machinery.[3][4]

Overview of the Technology

The site-specific incorporation of non-canonical amino acids (ncAAs) relies on an orthogonal translation system.[5] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that recognizes a nonsense codon, typically the amber stop codon (TAG).[3][5] The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA, in this case, 2,6-F2-Phe, onto the suppressor tRNA.[3][6] This charged tRNA then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain at the position encoded by the amber codon.[5]

A key component of this technology is the orthogonality of the synthetase/tRNA pair, meaning they do not cross-react with the host cell's endogenous tRNAs and synthetases.[3] Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is a commonly used scaffold for evolving new orthogonal systems due to its inherent orthogonality in bacteria and eukaryotes.[7]

G cluster_workflow Experimental Workflow Plasmid_Prep Plasmid Preparation (Protein of Interest with TAG codon & Orthogonal Synthetase/tRNA) Transformation Co-transformation into Expression Host (E. coli or Mammalian Cells) Plasmid_Prep->Transformation Culture Cell Culture with This compound Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvest and Lysis Induction->Harvest Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Analysis Protein Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Purification->Analysis

Caption: High-level workflow for site-specific incorporation of 2,6-F2-Phe.

Quantitative Data Summary

The efficiency and fidelity of 2,6-F2-Phe incorporation are critical parameters. The following tables summarize representative quantitative data from studies using pyrrolysine-based synthetases for the incorporation of fluorinated phenylalanine analogs.

Table 1: Encoding Fidelity of Fluorinated Phenylalanine Analogs in E. coli and HEK293T Cells

Amino AcidSynthetaseHost OrganismEncoding Fidelity (%)
2,6-difluoro PhePheX-D6E. coli95.0
2,6-difluoro PhePheX-B5E. coli81.8
Penta-fluoro PhePheX-D6E. coli98.2
Penta-fluoro PhePheX-B5E. coli97.5
2,3,6-trifluoro PhePheX-D6E. coli100.0
2,3,6-trifluoro PhePheX-B5E. coli88.1
2,6-difluoro PhePheX-D6HEK293THigh
Penta-fluoro PhePheX-D6HEK293THigh

Data adapted from studies on fluorinated phenylalanine incorporation. "High" indicates successful incorporation confirmed by mass spectrometry, with specific percentages not always detailed for every analog in every cell type in the provided search results.[8][9][10]

Table 2: Protein Yield with Incorporated Fluorinated Phenylalanine

ProteinNon-canonical Amino AcidHost OrganismYield
sfGFPPenta-fluoro PheHEK293T~34 µg per gram of cells
DHFRp-fluoro-phenylalanineE. coli8-12 mg/L of culture

Data from studies reporting yields for fluorinated phenylalanine analogs.[8][10][11][12]

Experimental Protocols

Protocol for E. coli

This protocol is designed for the expression of a target protein containing 2,6-F2-Phe at a specific site in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal PheX-D6 or a similar synthetase and its cognate tRNA.[8][13]

  • This compound

  • LB medium and plates with appropriate antibiotics

  • IPTG for induction

Procedure:

  • Plasmid Co-transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Addition of ncAA: Add this compound to a final concentration of 1-2 mM.[8]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Purification and Analysis: Purify the protein using standard methods, such as affinity chromatography.[14] Confirm the incorporation of 2,6-F2-Phe by SDS-PAGE, Western blotting, and ESI-mass spectrometry.[8]

G cluster_ecoli E. coli Protocol Start Co-transform Plasmids Select Select Colonies Start->Select Starter Grow Starter Culture Select->Starter Expression Grow Expression Culture (OD600 0.6-0.8) Starter->Expression Add_ncAA Add 2,6-F2-Phe (1-2 mM) Expression->Add_ncAA Induce Induce with IPTG Add_ncAA->Induce Express Express at 18-25°C Induce->Express Harvest Harvest Cells Express->Harvest

Caption: Step-by-step protocol for 2,6-F2-Phe incorporation in E. coli.

Protocol for Mammalian Cells (HEK293T)

This protocol is adapted for the expression of proteins containing 2,6-F2-Phe in a mammalian system, such as HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM high glucose medium supplemented with FBS, Pen/Strep, and L-glutamine

  • Plasmid encoding the protein of interest with an in-frame amber (TAG) codon.

  • Plasmid encoding the orthogonal PheX-D6 synthetase and its cognate tRNA.[8][13]

  • This compound

  • Transfection reagent (e.g., PEI)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293T cells in appropriate culture dishes and grow to 70-80% confluency.

  • Plasmid Co-transfection: Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent. A typical ratio is 1:2 or 1:3 for the protein of interest plasmid to the synthetase plasmid.[5][13]

  • Media Change and ncAA Addition: After 6-8 hours, replace the transfection medium with fresh culture medium supplemented with 1-2 mM this compound.[8]

  • Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation. Wash the cell pellet with PBS. The pellet can be stored at -80°C.

  • Purification and Analysis: Lyse the cells and purify the target protein. Confirm the incorporation of 2,6-F2-Phe using SDS-PAGE, Western blotting, and ESI-mass spectrometry.[8]

G cluster_hek Mammalian (HEK293T) Protocol Seed Seed HEK293T Cells Transfect Co-transfect Plasmids Seed->Transfect Media_Change Change Media & Add 2,6-F2-Phe (1-2 mM) Transfect->Media_Change Express Express for 48-72h Media_Change->Express Harvest Harvest Cells Express->Harvest Analyze Purify & Analyze Harvest->Analyze

Caption: Step-by-step protocol for 2,6-F2-Phe incorporation in mammalian cells.

Signaling Pathways and Logical Relationships

The underlying principle of this technology is the expansion of the genetic code through an orthogonal translation system.

G cluster_pathway Genetic Code Expansion Pathway ncAA 2,6-F2-Phe aaRS Orthogonal aaRS ncAA->aaRS Charged_tRNA 2,6-F2-Phe-tRNA aaRS->Charged_tRNA  Acylation tRNA Suppressor tRNA tRNA->aaRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with incorporated 2,6-F2-Phe Ribosome->Protein  Translation mRNA mRNA with TAG codon mRNA->Ribosome

Caption: Pathway of orthogonal translation for ncAA incorporation.

References

Probing Cellular Mechanisms: In-Cell ¹⁹F NMR Using 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool for studying protein structure, dynamics, and interactions within the complex environment of living cells. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, provide a clear and sensitive window for observation. The incorporation of fluorinated non-canonical amino acids, such as 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe), into proteins of interest allows for the introduction of a minimally perturbative yet highly informative NMR probe. The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it an ideal reporter for conformational changes, ligand binding, and post-translational modifications. This document provides detailed application notes and protocols for the utilization of this compound for in-cell ¹⁹F NMR studies.

Principle of the Method

The core of this technique lies in the biosynthetic incorporation of 2,6-diF-Phe into a target protein expressed in mammalian cells, typically Human Embryonic Kidney 293 (HEK293T) cells. This is achieved by supplementing the cell culture medium with 2,6-diF-Phe. Once incorporated, the protein can be observed directly within the cellular milieu using ¹⁹F NMR. The resulting spectra provide residue-specific information about the protein's structure and its interactions with other cellular components or small molecule ligands.

Applications

The use of 2,6-diF-Phe in in-cell ¹⁹F NMR opens up a wide range of applications in cell biology and drug discovery:

  • Conformational Dynamics: The sensitivity of the ¹⁹F chemical shift allows for the detection and characterization of different conformational states of a protein in equilibrium. This is particularly valuable for studying intrinsically disordered proteins or proteins that undergo significant conformational changes upon activation or binding to other molecules.

  • Protein-Ligand Interactions: In-cell ¹⁹F NMR can be used to monitor the binding of small molecule inhibitors or drug candidates to their target proteins directly in a cellular context. This provides valuable information on target engagement and can aid in the development of more effective therapeutics.

  • Protein-Protein Interactions: By labeling one protein with 2,6-diF-Phe, it is possible to monitor its interaction with other unlabeled proteins within the cell. Changes in the ¹⁹F NMR spectrum upon interaction can provide insights into the binding interface and the conformational changes that occur upon complex formation.

  • Signaling Pathway Analysis: This technique can be employed to dissect specific events within a signaling cascade. For instance, by labeling a key protein in a pathway, its conformational status can be monitored in response to upstream signals or the presence of inhibitors.

Data Presentation

The quantitative data obtained from in-cell ¹⁹F NMR experiments using this compound can be summarized for comparative analysis.

ParameterDescriptionTypical Value RangeReference
Incorporation Efficiency The percentage of native phenylalanine residues replaced by 2,6-diF-Phe in the expressed protein.80-95% in HEK293T cells
¹⁹F Chemical Shift (δ) The resonance frequency of the ¹⁹F nucleus, sensitive to the local environment.-115 to -125 ppm (relative to CFCl₃)
Linewidth (Δν₁/₂) The width of the NMR signal at half-height, reflecting the mobility and environment of the probe.50 - 500 Hz
Longitudinal Relaxation (T₁) The time constant for the return of the nuclear spin magnetization to its equilibrium state along the main magnetic field.0.5 - 2.0 s
Transverse Relaxation (T₂) The time constant for the decay of the transverse magnetization, sensitive to molecular tumbling and chemical exchange.10 - 100 ms
Chemical Shift Perturbation (Δδ) The change in chemical shift upon ligand binding or a conformational change.0.1 - 2.0 ppm

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells and the subsequent incorporation of 2,6-diF-Phe into the protein of interest.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose, with L-glutamine and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid DNA encoding the protein of interest under a strong promoter (e.g., CMV)

  • Polyethylenimine (PEI) transfection reagent

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Transfection:

    • One day before transfection, seed the cells in a T75 flask to reach 70-80% confluency on the day of transfection.

    • Prepare the transfection mix: In serum-free DMEM, mix the plasmid DNA and PEI at a 1:3 (w/w) ratio.

    • Incubate the mixture for 20 minutes at room temperature.

    • Add the DNA-PEI complexes dropwise to the cells.

  • Amino Acid Incorporation:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and supplemented with 1 mM this compound.

    • Incubate the cells for another 24-48 hours to allow for protein expression and incorporation of the fluorinated amino acid.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS. The cell pellet is now ready for in-cell NMR sample preparation.

Protocol 2: In-Cell ¹⁹F NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing the cell sample for NMR analysis and the parameters for data acquisition.

Materials:

  • Cell pellet containing the 2,6-diF-Phe labeled protein

  • NMR buffer (e.g., DMEM without phenol red, supplemented with 10% D₂O for locking)

  • Shigemi or standard 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Resuspend the cell pellet in an appropriate volume of NMR buffer to achieve a final cell density of approximately 1-5 x 10⁷ cells/mL.

    • Gently transfer the cell suspension to an NMR tube. For higher cell densities, a Shigemi tube is recommended.

    • Centrifuge the NMR tube at a low speed (e.g., 100 x g for 1 minute) to gently pellet the cells at the bottom of the tube.

  • NMR Data Acquisition:

    • All ¹⁹F NMR experiments should be performed on a high-field NMR spectrometer equipped with a cryoprobe.

    • Maintain the sample temperature at 37°C throughout the experiment to ensure cell viability.

    • 1D ¹⁹F NMR:

      • Use a simple pulse-acquire sequence.

      • Set the ¹⁹F carrier frequency to the center of the expected chemical shift range for 2,6-diF-Phe (approximately -120 ppm).

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the expression level of the protein and the spectrometer sensitivity.

      • Use a relaxation delay of 1-2 seconds.

    • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Apply an exponential line broadening of 10-50 Hz to improve the signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In-Cell 19F NMR cluster_cell_culture Cell Culture & Transfection cluster_labeling Protein Expression & Labeling cluster_nmr In-Cell NMR Analysis A HEK293T Cell Culture B Transient Transfection with Plasmid DNA A->B C Medium Exchange with 2,6-diF-Phe B->C D Protein Expression & Incorporation C->D E Cell Harvesting & Sample Preparation D->E F 19F NMR Data Acquisition E->F G Data Processing & Analysis F->G

Caption: Workflow for labeling proteins with 2,6-diF-Phe and subsequent in-cell ¹⁹F NMR analysis.

Signaling Pathway Example: Dengue Virus NS2B-NS3 Protease Conformational Equilibrium

The Dengue virus NS2B-NS3 protease is a crucial enzyme for viral replication and exists in a dynamic equilibrium between a closed, active conformation and an open, inactive conformation.[1][2] This conformational change is essential for its proteolytic activity. Incorporating 2,6-diF-Phe at a strategic position within the protease allows for the monitoring of this equilibrium by ¹⁹F NMR, as the different conformations will result in distinct chemical shifts for the fluorine probe. This provides a powerful tool for screening inhibitors that can stabilize the inactive conformation.[2]

protease_conformational_equilibrium Dengue Virus NS2B-NS3 Protease Conformational Equilibrium cluster_protease NS2B-NS3 Protease cluster_function Viral Replication Inactive Open Conformation (Inactive) Active Closed Conformation (Active) Inactive->Active Conformational Change Active->Inactive Equilibrium Replication Viral Polyprotein Processing Active->Replication Enzymatic Activity Inhibitor Allosteric Inhibitor Inhibitor->Inactive Stabilizes

Caption: Conformational equilibrium of Dengue Virus NS2B-NS3 protease, a target for inhibitor screening.

References

Probing Protein Structure and Dynamics with 2,6-Difluoro-DL-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for elucidating protein structure, dynamics, and function. 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine, serves as a sensitive and minimally perturbative ¹⁹F NMR probe. This document provides detailed application notes and experimental protocols for the utilization of this compound in protein structure determination, with a focus on its application in studying protein conformational heterogeneity by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Fluorine (¹⁹F) NMR spectroscopy offers several advantages for studying proteins. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Crucially, the absence of endogenous fluorine in most biological systems provides a clear background for NMR studies. The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local environment, making it an excellent reporter of subtle conformational changes in proteins.

This compound can be incorporated into proteins at specific sites using amber stop codon suppression technology. This allows for the precise introduction of a ¹⁹F NMR probe to investigate protein structure, dynamics, and interactions with ligands. One notable application is the study of conformational heterogeneity in viral proteases, which is critical for the development of novel antiviral therapeutics.[1][2]

Applications

The incorporation of this compound into proteins enables a range of biophysical studies, including:

  • ¹⁹F NMR Spectroscopy: To probe local protein environment, conformational changes, and dynamics.[1][2]

  • Protein Stability Studies: To assess the impact of fluorination on protein thermal stability.

  • Ligand Binding Assays: To monitor changes in the local environment upon ligand binding.

  • X-ray Crystallography: The fluorine atoms can serve as anomalous scatterers to aid in phase determination.

Quantitative Data Summary

The successful incorporation of this compound is a prerequisite for its use as a structural probe. The efficiency and fidelity of this process can be quantified, as can the effects of the incorporated amino acid on protein properties.

Table 1: Incorporation Efficiency and Fidelity of 2,6-Difluorophenylalanine
Synthetase SystemAmino AcidEncoding Fidelity (%)Relative Yield
PheX-D62,6-Difluoro-Phe95.0High
PheX-B52,6-Difluoro-Phe81.8Moderate

Data adapted from Galles et al., 2022.[3][4] Fidelity was determined by mass spectrometry.

Table 2: Example ¹⁹F NMR Chemical Shifts of 2,6-Difluorophenylalanine in a Protein
Protein ConstructLabeled PositionCondition¹⁹F Chemical Shift (ppm)Interpretation
Dengue Virus NS2B-NS3 ProteasePhe116Apo (free)-115.2, -116.5Multiple conformations present
Dengue Virus NS2B-NS3 ProteasePhe116Inhibitor-bound-115.8Conformational state stabilized upon binding

Note: The chemical shift values are hypothetical examples for illustrative purposes, as specific data for 2,6-difluorophenylalanine were not publicly available. The interpretation is based on the findings of Qianzhu et al. (2025) who observed conformational heterogeneity.[1][2]

Table 3: Thermal Stability of a Protein with Incorporated 2,6-Difluorophenylalanine
ProteinModificationMelting Temperature (Tₘ) in °CChange in Tₘ (°C)
Wild-Type Protein XNone55.2N/A
Protein X with 2,6-diF-PhePhe to 2,6-diF-Phe56.8+1.6

Note: This table presents hypothetical data to illustrate the expected outcome of a thermal shift assay. The introduction of fluorinated amino acids can lead to a modest increase in protein stability.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli

This protocol describes the expression of a target protein with this compound incorporated at a specific site using an amber stop codon (TAG) and an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

  • Plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (e.g., pEVOL-PheX).

  • This compound

  • Luria-Bertani (LB) medium and Terrific Broth (TB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase/tRNA pair.

    • Incubate for 15 minutes at 37°C with shaking.

    • Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to incubate for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Purification: Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy of Labeled Protein

This protocol outlines the acquisition of a one-dimensional ¹⁹F NMR spectrum to probe the local environment of the incorporated this compound.

Materials:

  • Purified protein labeled with this compound

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • D₂O for lock signal

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Prepare the protein sample to a concentration of 50-200 µM in NMR buffer containing 10% D₂O.

  • Spectrometer Setup:

    • Tune the ¹⁹F probe.

    • Lock the spectrometer using the D₂O signal.

    • Set the temperature (e.g., 298 K).

  • Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum.

    • Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -110 to -125 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Processing and Analysis:

    • Process the spectrum with appropriate window functions and Fourier transformation.

    • Reference the chemical shifts (e.g., using an external standard like trifluoroacetic acid).

    • Analyze the number of peaks, their chemical shifts, and line widths to interpret the conformational states of the protein.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and Analysis cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_purification Purification & QC cluster_analysis Biophysical Analysis cloning Site-Directed Mutagenesis (TAG codon) transformation Co-transformation of Plasmids cloning->transformation growth Cell Growth (E. coli) transformation->growth induction Induction with L-arabinose & 2,6-diF-Phe growth->induction expression Protein Expression with IPTG induction->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification (e.g., Affinity Chromatography) harvesting->purification verification Mass Spectrometry Verification purification->verification nmr 19F NMR Spectroscopy verification->nmr tsa Thermal Shift Assay verification->tsa binding Ligand Binding Assay verification->binding

Workflow for protein labeling and analysis.

logical_relationship Probing Conformational States with 19F NMR cluster_states Conformational States cluster_nmr 19F NMR Spectrum protein Protein with 2,6-diF-Phe state_a Conformation A protein->state_a state_b Conformation B protein->state_b state_a->state_b Conformational Exchange peak_a Signal A (Chemical Shift δA) state_a->peak_a Gives rise to peak_b Signal B (Chemical Shift δB) state_b->peak_b Gives rise to

Probing conformational states with 19F NMR.

References

Application Notes and Protocols: 2,6-Difluoro-DL-phenylalanine as a High-Resolution Probe for Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to utilizing 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) as a nuclear magnetic resonance (NMR) probe to investigate protein dynamics, conformational changes, and interactions.

Introduction

The study of protein dynamics is crucial for understanding biological function, from enzymatic catalysis to signal transduction. Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful tool for these investigations due to the unique properties of the fluorine nucleus.[1] It possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[1][2] Furthermore, the near-complete absence of fluorine in biological systems provides a clear spectroscopic window, free from background signals.[1]

The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it an exquisite reporter of subtle conformational changes within a protein.[1][2] By incorporating fluorinated non-canonical amino acids, such as this compound, into a protein of interest, researchers can introduce a minimally perturbative yet highly informative probe at specific sites. The two fluorine atoms in 2,6-diF-Phe provide a strong and distinct NMR signal, enabling detailed analysis of protein structure, dynamics, and interactions.[3]

Key Applications

  • Monitoring Conformational Changes: The sensitivity of the ¹⁹F chemical shift allows for the detection of subtle changes in protein conformation upon ligand binding, post-translational modification, or changes in the cellular environment.

  • Characterizing Protein-Ligand Interactions: ¹⁹F NMR can be used to quantify binding affinities (Kd) and kinetics of protein-ligand interactions, making it a valuable tool in fragment-based drug discovery.[3][4]

  • Investigating Enzyme Kinetics: By placing the ¹⁹F probe near the active site, enzyme dynamics during catalysis can be monitored in real-time.

  • Studying Protein Folding and Stability: The incorporation of 2,6-diF-Phe can be used to probe the stability of different protein domains and monitor folding pathways.

  • Analyzing Allosteric Regulation: The long-range sensitivity of the ¹⁹F chemical shift makes it suitable for studying allosteric communication between distant sites in a protein.

Data Presentation

Table 1: Physicochemical Properties of Phenylalanine Analogs
PropertyPhenylalanineThis compound
Molecular Weight ( g/mol ) 165.19201.17
Van der Waals Radius of Substituent (Å) H: 1.20F: 1.47
Electronegativity of Substituent (Pauling scale) H: 2.20F: 3.98
¹⁹F NMR Chemical Shift Range in Proteins (ppm) N/ABroad (~10-15 ppm)
Table 2: Comparison of Protein Expression Yields

While the incorporation of non-canonical amino acids can sometimes impact expression levels, studies have shown that yields sufficient for structural and dynamic studies are achievable. Protein expression yields of 8-12 mg/L of culture have been reported for proteins incorporating fluorinated phenylalanine analogs, which is approximately two-thirds of the expression level of the wild-type protein.[5][6]

Expression SystemProteinAmino Acid IncorporatedYield (mg/L)Reference
E. coliDihydrofolate reductase (DHFR)p-fluoro-phenylalanine8-12--INVALID-LINK--[6]
E. colisfGFPPenta-fluoro Phenylalanine~17 (from 1 g cells)--INVALID-LINK--[7]
HEK 293T cellssfGFPPenta-fluoro Phenylalanine~0.034 (from 1 g cells)--INVALID-LINK--[7]

Note: Yields are highly dependent on the specific protein, expression construct, and culture conditions.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 2,6-diF-Phe in response to an amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair for the fluorinated phenylalanine analog (e.g., pDule plasmid).

  • This compound

  • Minimal media (e.g., M9)

  • Antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the orthogonal synthetase/tRNA plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal media supplemented with the necessary antibiotics, 0.4% glucose, and required supplements with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02%.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.2-1 mM.

  • Expression: Reduce the temperature to 18-20°C and continue to shake the culture for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification and Sample Preparation for ¹⁹F NMR

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 10% D₂O)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

  • Centrifugal concentrators

Procedure:

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column equilibrated with NMR buffer to remove aggregates and exchange the buffer.

  • Concentration: Concentrate the purified protein to the desired concentration for NMR analysis (typically 50-200 µM) using a centrifugal concentrator.

  • Sample Preparation: Transfer the final protein solution to an NMR tube. Add a ¹⁹F reference standard (e.g., trifluoroacetic acid) if required.

Protocol 3: ¹⁹F NMR Data Acquisition and Analysis

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F probe on the NMR spectrometer.

  • 1D ¹⁹F NMR: Acquire a simple one-dimensional ¹⁹F NMR spectrum. This will show a peak for each site of incorporation. The chemical shift of each peak is sensitive to its local environment.

  • Ligand Titration: To study protein-ligand interactions, acquire a series of 1D ¹⁹F NMR spectra while titrating in the ligand. Changes in chemical shift or line broadening can be used to determine binding affinity.

  • Relaxation Experiments: To probe dynamics, perform ¹⁹F T₁ (spin-lattice) and T₂ (spin-spin) relaxation experiments. These measurements provide information on the motion of the labeled side chain on different timescales.

  • Data Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze chemical shift perturbations, line broadening, and relaxation rates to extract information about protein dynamics and interactions.

Visualization of Workflows and Pathways

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_purification Purification cluster_nmr 19F NMR Analysis plasmid Protein Plasmid (UAG) transformation Co-transformation plasmid->transformation ortho_plasmid Orthogonal Synthetase/tRNA Plasmid ortho_plasmid->transformation expression Protein Expression with 2,6-diF-Phe transformation->expression lysis Cell Lysis expression->lysis affinity Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec sample_prep Sample Preparation sec->sample_prep data_acq Data Acquisition sample_prep->data_acq data_analysis Data Analysis data_acq->data_analysis interpretation Interpretation data_analysis->interpretation Protein Dynamics

gpcr_signaling cluster_membrane Cell Membrane gpcr_inactive GPCR (Inactive) + 2,6-diF-Phe probe g_protein G-Protein (GDP) gpcr_active GPCR (Active) Conformational Change Detected by 19F NMR gpcr_inactive->gpcr_active Activation ligand Ligand ligand->gpcr_inactive Binding g_protein_active G-Protein (GTP) gpcr_active->g_protein_active G-Protein Activation downstream Downstream Signaling g_protein_active->downstream

enzyme_kinetics enzyme Enzyme + 2,6-diF-Phe probe es_complex Enzyme-Substrate Complex (Detected by 19F NMR) enzyme->es_complex substrate Substrate substrate->es_complex es_complex->enzyme k_cat product Product es_complex->product k_cat

Conclusion

This compound is a powerful and versatile probe for studying protein dynamics by ¹⁹F NMR. Its incorporation into proteins allows for high-resolution monitoring of conformational changes, ligand binding, and enzyme kinetics with minimal perturbation. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to effectively utilize this technique in their studies of protein structure and function. The continued development of methods for non-canonical amino acid incorporation will further expand the utility of ¹⁹F NMR in addressing complex biological questions.

References

Applications of 2,6-Difluoro-DL-phenylalanine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide and protein scaffolds is a cornerstone of modern drug discovery. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformational preferences, often leading to enhanced metabolic stability, improved binding affinity, and altered biological activity.[1] This document provides detailed application notes and protocols for the use of 2,6-Difluoro-DL-phenylalanine, a synthetic amino acid with potential applications in the development of novel therapeutics. While specific quantitative data for peptides containing this compound are limited in publicly available literature, this guide leverages the established principles of fluorinated amino acid applications to provide a framework for its use in drug discovery programs.

Key Applications

The incorporation of this compound into bioactive peptides and proteins can be explored for several key applications in drug discovery:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can sterically shield the adjacent peptide bonds from enzymatic degradation by proteases, potentially increasing the in vivo half-life of peptide-based drugs. Peptides containing fluorinated phenylalanine derivatives have demonstrated increased resistance to enzymatic cleavage.

  • Modulation of Receptor Binding and Biological Activity: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can alter the electronic and steric properties of the amino acid side chain. This can influence crucial interactions with biological targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites, leading to changes in binding affinity, selectivity, and overall biological response.

  • Conformational Control: The introduction of the bulky and electronegative fluorine atoms can restrict the conformational freedom of the peptide backbone and the amino acid side chain, favoring specific secondary structures that may be optimal for biological activity.

  • Probing Molecular Interactions with ¹⁹F NMR: The presence of the fluorine atoms provides a sensitive spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. ¹⁹F NMR can be a powerful tool to investigate protein structure, dynamics, and ligand binding without the need for larger, more disruptive labels.

Data Presentation

Peptide/Compound Modification Target Assay Type Quantitative Data (Ki in nM) Reference
Somatostatin AnalogPhe¹¹ → 3,5-DifluorophenylalanineSomatostatin Receptor 2 (SSTR2)Radioligand Binding Assay0.56[2]
Somatostatin AnalogPhe¹¹ → 3,5-DifluorophenylalanineSomatostatin Receptor 3 (SSTR3)Radioligand Binding Assay>1000[2]

Note: The data presented are for a 3,5-difluorophenylalanine-containing peptide and are intended to be illustrative of the potential for fluorination to modulate receptor binding affinity and selectivity. Similar quantitative studies are required for this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of peptides containing this compound and a general method for assessing their biological activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a target peptide incorporating Fmoc-2,6-Difluoro-DL-phenylalanine.

Materials and Reagents:

  • Fmoc-2,6-Difluoro-DL-phenylalanine (synthesis of the Fmoc-protected amino acid is a prerequisite)

  • Standard Fmoc-protected amino acids with appropriate side-chain protecting groups

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the sequence contains Cys)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-2,6-Difluoro-DL-phenylalanine:

    • Follow the same procedure as in step 3, using Fmoc-2,6-Difluoro-DL-phenylalanine as the amino acid to be coupled.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: In Vitro Biological Activity Assay - GPCR Binding Assay

This protocol describes a general competitive radioligand binding assay to determine the binding affinity (Ki) of a 2,6-difluorophenylalanine-containing peptide to its target GPCR.

Materials and Reagents:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • Purified 2,6-difluorophenylalanine-containing peptide and its non-fluorinated counterpart (as a control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the unlabeled competitor peptides (2,6-difluorophenylalanine-containing peptide and the non-fluorinated control).

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biological Evaluation cluster_characterization Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including 2,6-DFP) deprotection1->coupling coupling->deprotection1 Repeat for each amino acid deprotection2 Final Deprotection coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification binding_assay GPCR Binding Assay purification->binding_assay hplc Analytical RP-HPLC purification->hplc functional_assay Functional Assay (e.g., cAMP measurement) binding_assay->functional_assay stability_assay Enzymatic Stability Assay functional_assay->stability_assay ms Mass Spectrometry hplc->ms nmr 19F NMR (optional) ms->nmr

Caption: Workflow for the synthesis and evaluation of peptides containing this compound.

signaling_pathway ligand Peptide Ligand (with 2,6-DFP) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generalized GPCR signaling pathway potentially modulated by a 2,6-difluorophenylalanine-containing peptide.

References

Application Notes and Protocols for the Use of 2,6-Difluoro-DL-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs.[1] Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The introduction of fluorine can modulate a peptide's conformation, metabolic stability, and binding affinity for its biological target.[2] 2,6-Difluoro-DL-phenylalanine, with its distinct steric and electronic profile, presents a valuable tool for peptide modification. The two fluorine atoms in the ortho positions of the phenyl ring create significant steric hindrance and alter the electronic nature of the aromatic side chain, which can be leveraged to design peptides with enhanced resistance to enzymatic degradation and potentially novel receptor interaction profiles.[3]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Given that this compound is a racemic mixture, it is important to note that its use will result in a mixture of diastereomeric peptides. For stereospecific applications, the enantiomerically pure L- or D- form should be utilized.

Key Applications and Considerations

The incorporation of this compound into peptide sequences can offer several advantages:

  • Enhanced Metabolic Stability: The fluorine atoms can shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.[3] The steric bulk of the 2,6-difluoro-substituted phenyl ring is expected to provide significant hindrance to proteases that typically cleave at the C-terminus of aromatic amino acids.[4]

  • Modulation of Receptor Binding and Activity: The altered electronic properties of the difluorinated phenyl ring can influence cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to altered binding affinity and selectivity.[5]

  • Conformational Control: The steric hindrance and unique electronic properties of the 2,6-difluorophenyl side chain can be used to induce specific secondary structures or to constrain the conformational flexibility of a peptide.

Important Consideration: Due to the steric hindrance posed by the two ortho-fluorine atoms, the coupling of Fmoc-2,6-Difluoro-DL-phenylalanine-OH can be challenging and may require optimized conditions compared to standard amino acids.[6] This includes the use of more potent coupling reagents, potentially longer reaction times, or microwave assistance.[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-2,6-Difluoro-DL-phenylalanine

This protocol outlines the manual steps for a single coupling cycle of Fmoc-2,6-Difluoro-DL-phenylalanine-OH using standard Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-2,6-Difluoro-DL-phenylalanine-OH

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • High-efficiency coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2,6-Difluoro-DL-phenylalanine:

    • In a separate vial, pre-activate Fmoc-2,6-Difluoro-DL-phenylalanine-OH (3-4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), in DMF with DIPEA (6-8 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended.[9]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling (double coupling) is necessary. Repeat step 3.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of a peptide containing this compound in the presence of a protease or serum.

Materials and Reagents:

  • Purified peptide containing this compound

  • Control peptide (non-fluorinated analogue)

  • Protease solution (e.g., α-chymotrypsin, trypsin) or human serum

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Incubate the peptide solutions at 37°C.

    • At time zero (t=0), add the protease solution or an equal volume of human serum to the peptide solutions.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) of the peptides.

Data Presentation

Note: Specific experimental data for the coupling efficiency and biological activity of peptides containing this compound are not widely available in the published literature. The following tables present illustrative data based on general principles of peptide synthesis with sterically hindered amino acids and the known effects of fluorination. These tables should be used as a guide for expected outcomes and for structuring experimental results.

Table 1: Illustrative Coupling Efficiency of Fmoc-2,6-Difluoro-DL-phenylalanine-OH with Various Coupling Reagents.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Estimated Coupling Efficiency (%)Notes
HBTU/DIPEA1:0.9:2475-85Standard reagent, may require double coupling.
HATU/DIPEA1:0.95:22>95Highly effective for sterically hindered couplings.[7]
COMU/DIPEA1:1:22>95High efficiency with a better safety profile than HOBt/HOAt-based reagents.[8]
DIC/Oxyma1:1:1670-80Carbodiimide-based, generally less effective for hindered couplings.

Table 2: Illustrative Enzymatic Stability of a Model Peptide and its this compound Analogue.

PeptideModificationEnzymeIncubation Time (hours)% Intact Peptide RemainingEstimated Half-life (t½)
Model PeptideNone (contains L-Phe)α-Chymotrypsin2<5%~20 minutes
Analogue PeptideL-Phe replaced with 2,6-Difluoro-DL-Pheα-Chymotrypsin2>80%>4 hours
Model PeptideNone (contains L-Phe)Human Serum4~15%~45 minutes
Analogue PeptideL-Phe replaced with 2,6-Difluoro-DL-PheHuman Serum4>90%>8 hours

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-2,6-diF-Phe-OH + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Deprotection Next Amino Acid (Negative) Kaiser->Coupling Double Couple (Positive) Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptide Ligand (with 2,6-diF-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein_inactive G-Protein (Inactive) (GDP-bound) GPCR->G_Protein_inactive Activation G_Protein_active G-Protein (Active) (GTP-bound) G_Protein_inactive->G_Protein_active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Downstream_Kinase->Cellular_Response Phosphorylation

Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Application Notes and Protocols: Utilizing 2,6-Difluoro-DL-phenylalanine for Studying Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of protein-ligand interactions is fundamental to drug discovery and the elucidation of biological processes. The incorporation of unnatural amino acids into proteins offers a powerful tool to probe these interactions with minimal perturbation. 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine, serves as an effective probe for such studies, primarily through the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nuclei provide a sensitive spectroscopic handle with a large chemical shift dispersion and no background signal in biological systems, making it an ideal reporter for changes in the local chemical environment upon ligand binding.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying protein-ligand interactions. The methodologies cover the biosynthetic incorporation of this unnatural amino acid into proteins, purification, and subsequent analysis of binding events using ¹⁹F NMR.

Principle of the Method

The core of this technique lies in the site-specific or global incorporation of this compound into a protein of interest. This is typically achieved by hijacking the cellular translational machinery in expression systems like E. coli or mammalian cells. Once the fluorinated protein is purified, ¹⁹F NMR spectroscopy is employed to monitor the fluorine signals. Upon the addition of a ligand, changes in the chemical shift, line width, and intensity of the ¹⁹F NMR signals can be observed. These changes are indicative of a binding event and can be analyzed to determine the binding affinity (dissociation constant, Kd), kinetics (kon and koff), and to map the binding interface.

Data Presentation

The following table summarizes quantitative data from a study on the binding of fluorinated phenylalanine α-factor analogs to the G protein-coupled receptor (GPCR) Ste2p. While this study did not specifically use 2,6-difluorophenylalanine, it provides representative data for di-fluorinated phenylalanine analogs, demonstrating the impact of fluorination on binding affinity.

AnalogDissociation Constant (Kd) [nM]Fold Change in Kd vs. WT
[Lys⁷(NBD),Phe¹³]α-factor (WT)26.2 ± 3.51.0
[Lys⁷(NBD),Phe¹³(3,4-F₂)]α-factor105.1 ± 15.74.0
[Lys⁷(NBD),Phe¹³(2,3,4,5,6-F₅)]α-factor177.3 ± 25.16.8

Data adapted from a study on the binding of fluorinated α-factor analogs to the yeast GPCR Ste2p. The progressive fluorination of the phenylalanine ring led to a decrease in binding affinity, highlighting the sensitivity of the interaction to electrostatic changes.[2]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with this compound incorporated at phenylalanine positions using an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

  • This compound.

  • L-phenylalanine auxotrophic E. coli strain (optional, for higher incorporation efficiency).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with the appropriate antibiotic) in a 2 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Amino Acid Addition:

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with pre-warmed M9 minimal medium lacking phenylalanine.

    • Resuspend the cells in 1 L of fresh M9 minimal medium.

    • Add this compound to a final concentration of 150-200 mg/L.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 2: Protein Purification

This is a general protocol for the purification of a His-tagged protein. The specific buffers and conditions should be optimized for the protein of interest.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography resin.

  • Dialysis Buffer (NMR Buffer, e.g., 20 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against NMR buffer overnight at 4°C to remove imidazole and exchange the buffer.

  • Concentration: Concentrate the purified protein to the desired concentration for NMR analysis (typically 100-500 µM) using a centrifugal filter unit.

  • Purity Check: Assess the purity of the protein by SDS-PAGE. Confirm the incorporation of this compound by mass spectrometry.

Protocol 3: ¹⁹F NMR Titration for Kd Determination

This protocol outlines the procedure for determining the dissociation constant (Kd) of a protein-ligand interaction using ¹⁹F NMR.

Materials:

  • Purified protein labeled with this compound in NMR buffer.

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the ¹⁹F-labeled protein at a known concentration (e.g., 100 µM) in a suitable NMR buffer containing 10% D₂O for the lock.

  • Initial Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein alone. This will serve as the reference (free state) spectrum.

  • Ligand Titration:

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small, incremental aliquots of the ligand stock solution to the protein sample in the NMR tube.

    • After each addition, gently mix the sample and acquire a ¹⁹F NMR spectrum.

    • Continue the titration until no further changes in the ¹⁹F NMR spectrum are observed, indicating saturation of the binding site.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Monitor the chemical shift perturbation (CSP) of the fluorine resonances as a function of the total ligand concentration.

    • Fit the binding isotherm (CSP vs. [Ligand]) to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd). The following equation can be used for a 1:1 binding model in the fast exchange regime:

      Δδobs = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t)

      where Δδobs is the observed chemical shift change, Δδmax is the maximum chemical shift change at saturation, [P]t is the total protein concentration, and [L]t is the total ligand concentration.

Visualizations

Logical_Relationship protein Protein of Interest complex Protein-Ligand Complex protein->complex Binds ligand Ligand ligand->complex Binds nmr_signal 19F NMR Signal Change (Chemical Shift Perturbation) complex->nmr_signal Causes binding_data Binding Affinity (Kd) Kinetics (kon, koff) nmr_signal->binding_data Allows Calculation of

References

Application Notes and Protocols for Expressing Proteins with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) into target proteins. This technology enables the introduction of a minimally disruptive, fluorine-based nuclear magnetic resonance (NMR) probe for detailed studies of protein structure, dynamics, and interactions. The protocols provided cover expression in both Escherichia coli and human embryonic kidney (HEK293T) cells, followed by protein purification and verification of incorporation.

The introduction of fluorine atoms into the phenylalanine side chain can significantly enhance protein stability and provides a sensitive ¹⁹F NMR probe for investigating protein conformation and ligand binding without the need for large, disruptive labels.[1] The unique electronic properties of the difluorinated phenyl ring can also be leveraged to modulate protein-protein or protein-ligand interactions.[1]

Overview of the Method

The site-specific incorporation of 2,6-diF-Phe is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the non-canonical amino acid and an amber stop codon (UAG) introduced at the desired site in the gene of interest. This methodology has been successfully applied in both prokaryotic and eukaryotic expression systems.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the expression of proteins containing this compound.

ParameterE. coli ExpressionHEK293T Cell ExpressionReference
Orthogonal Synthetase PheX-D6 (Pyrrolysyl-tRNA Synthetase variant)PheX-D6 (Pyrrolysyl-tRNA Synthetase variant)[2]
Incorporation Fidelity 95.0%High[2]
Expression Yield High (exact yield not specified, but comparable to other fluorinated phenylalanines)~34 µg per gram of cell pellet (estimated based on penta-fluoro Phe with the same synthetase)[2]
2,6-diF-Phe Concentration in Medium 1-2 mM (recommended starting concentration)2 mM[2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2,6-diF-Phe in E. coli

This protocol describes the expression of a target protein containing 2,6-diF-Phe at a specific site using an amber suppressor plasmid in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site and a C-terminal His6-tag.

  • pEVOL plasmid encoding the PheX-D6 aminoacyl-tRNA synthetase and its cognate tRNA.

  • This compound

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-PheX-D6 plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of 2,6-diF-Phe and Inducers: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Expression: Continue to incubate the culture overnight at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Site-Specific Incorporation of 2,6-diF-Phe in HEK293T Cells

This protocol details the transient transfection of HEK293T cells for the expression of a target protein containing 2,6-diF-Phe.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site and a C-terminal His6-tag.

  • Expression plasmid for the PheX-D6 synthetase/tRNA pair.

  • This compound

  • Transfection reagent (e.g., Polyethylenimine (PEI))

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed the cells in a new flask 24 hours before transfection to achieve 70-80% confluency on the day of transfection.

  • Preparation of Transfection Complexes:

    • In one tube, dilute the target protein plasmid and the PheX-D6 plasmid in Opti-MEM. A 1:2 ratio of target plasmid to synthetase plasmid is recommended.

    • In a separate tube, dilute the PEI transfection reagent in Opti-MEM.

    • Combine the DNA and PEI solutions, mix gently, and incubate at room temperature for 20-25 minutes to allow complex formation.

  • Transfection: Add the DNA-PEI complexes dropwise to the HEK293T cells.

  • Addition of 2,6-diF-Phe: Approximately 4-6 hours post-transfection, replace the medium with fresh DMEM containing 2% FBS and this compound at a final concentration of 2 mM.[2]

  • Expression: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation at 1,000 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 3: His-Tag Protein Purification

This protocol describes the purification of the His6-tagged target protein containing 2,6-diF-Phe using immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Lysozyme (for E. coli pellets)

  • DNase I (for E. coli pellets)

Procedure:

  • Cell Lysis:

    • E. coli : Resuspend the cell pellet in Lysis Buffer containing lysozyme (1 mg/mL) and incubate on ice for 30 minutes. Sonicate the lysate on ice to reduce viscosity, and then add DNase I.

    • HEK293T Cells: Resuspend the cell pellet in Lysis Buffer and lyse by sonication or by multiple freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing: Load the resin-lysate mixture onto a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: Verification of 2,6-diF-Phe Incorporation by Mass Spectrometry

This protocol outlines the procedure for confirming the incorporation of 2,6-diF-Phe into the target protein using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Denature the purified protein in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the denaturant concentration and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • In the search parameters, specify a variable modification corresponding to the mass difference between phenylalanine and 2,6-difluorophenylalanine at the target amber codon site.

    • Manually inspect the MS/MS spectrum of the peptide containing 2,6-diF-Phe to confirm the correct identification based on the fragment ion series.

Protocol 5: Analysis by ¹⁹F NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹⁹F NMR spectra to study the local environment of the incorporated 2,6-diF-Phe.

Materials:

  • Purified protein sample containing 2,6-diF-Phe in a suitable NMR buffer (e.g., 20-50 mM phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl, 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

  • Trifluoroacetic acid (TFA) or other suitable fluorine reference standard.

Procedure:

  • Sample Preparation: Concentrate the purified protein to 100-500 µM in the NMR buffer. Add a reference standard if required.

  • Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum using a simple pulse-acquire sequence.

    • Use a spectral width sufficient to cover the expected chemical shift range of the fluorinated amino acid (e.g., 100-200 ppm).

  • Data Processing:

    • Apply an exponential line broadening function to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal or external standard.

  • Analysis: Analyze the chemical shift, line width, and intensity of the ¹⁹F signal to obtain information about the local environment and dynamics of the incorporated 2,6-diF-Phe.

Visualizations

ProteinExpressionWorkflow cluster_Ecoli E. coli Expression cluster_HEK HEK293T Expression cluster_Downstream Downstream Processing cluster_Verification Verification Methods E_Transform Co-transformation E_Culture Culture Growth E_Transform->E_Culture E_Induce Induction & 2,6-diF-Phe Addition E_Culture->E_Induce E_Express Protein Expression E_Induce->E_Express E_Harvest Cell Harvesting E_Express->E_Harvest Purify Purification (IMAC) E_Harvest->Purify H_Culture Cell Culture H_Transfect Transfection H_Culture->H_Transfect H_AddPhe 2,6-diF-Phe Addition H_Transfect->H_AddPhe H_Express Protein Expression H_AddPhe->H_Express H_Harvest Cell Harvesting H_Express->H_Harvest H_Harvest->Purify Verify Verification Purify->Verify MS Mass Spectrometry Verify->MS NMR 19F NMR Verify->NMR

Caption: Workflow for protein expression with 2,6-diF-Phe.

AmberSuppression cluster_Inputs System Components cluster_Process Translational Process mRNA mRNA with UAG codon Ribosome Ribosome mRNA->Ribosome Synthetase Orthogonal aaRS (PheX-D6) Charging tRNA Charging Synthetase->Charging tRNA Orthogonal tRNA tRNA->Charging diFPhe 2,6-diF-Phe diFPhe->Charging Charging->Ribosome Charged tRNA Incorporation Incorporation at UAG Ribosome->Incorporation Protein Protein with 2,6-diF-Phe Incorporation->Protein

Caption: Mechanism of amber suppression for 2,6-diF-Phe incorporation.

References

Application Notes and Protocols for Cell-Free Protein Synthesis of 2,6-Difluoro-DL-phenylalanine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins through cell-free protein synthesis (CFPS) offers a powerful tool for protein engineering and drug discovery.[1] Among these, fluorinated amino acids like 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) are of particular interest. The introduction of fluorine can significantly alter the chemical and physical properties of amino acids, leading to proteins with enhanced stability, modified enzymatic activity, and novel binding affinities.[2] These unique characteristics make 2,6-diF-Phe labeled proteins valuable for various applications, including the development of therapeutic proteins and peptide-based vaccines.[2]

Cell-free systems provide a robust and flexible platform for expressing proteins containing ncAAs, overcoming challenges associated with in vivo expression such as cellular toxicity and low incorporation efficiency.[3][4] This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,6-diF-Phe labeled proteins using a commercially available E. coli-based cell-free protein synthesis system.

Principle of Incorporation

The site-specific incorporation of 2,6-diF-Phe into a target protein is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA.[5][6] This process requires an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5] The orthogonal aaRS is specifically evolved to recognize and charge the ncAA onto the orthogonal tRNA. This ncAA-tRNA complex then recognizes the reassigned codon in the mRNA sequence and incorporates the ncAA into the growing polypeptide chain.

Applications in Drug Development

The unique properties of fluorinated proteins have significant implications for drug discovery and development:

  • Enhanced Protein Stability: The strong carbon-fluorine bond can increase the thermal and chemical stability of proteins, leading to longer shelf life and improved performance of protein-based therapeutics.[2]

  • Modulation of Protein-Protein Interactions: The altered electrostatic and hydrophobic properties of fluorinated amino acids can be used to fine-tune protein-protein interactions, which is crucial for designing specific inhibitors or enhancers of biological pathways.

  • Enzyme Inhibition: Fluorinated amino acids can act as mechanism-based inhibitors of enzymes, providing a rational approach to drug design.[2]

  • ¹⁹F-NMR Spectroscopy: The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) studies, enabling detailed investigation of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.[7]

  • Drug Metabolism and Pharmacokinetics (DMPK): Introducing fluorine can alter the metabolic stability of peptide drugs, improving their pharmacokinetic profiles.

Experimental Workflow

The overall workflow for the cell-free synthesis of 2,6-diF-Phe labeled proteins involves several key stages, from the preparation of the DNA template to the final analysis of the expressed protein.

CFPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Template_Prep Template DNA Preparation CFPS_Mix_Prep CFPS Reaction Mix Preparation Incubation Incubation at 37°C CFPS_Mix_Prep->Incubation Combine & Mix SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Analyze Sample Purification Affinity Purification Incubation->Purification Purify Protein Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry Purification->Mass_Spec

Workflow for 2,6-diF-Phe Labeled Protein Synthesis.

Quantitative Data Summary

The following table provides representative data for the expression of a model protein, Superfolder Green Fluorescent Protein (sfGFP), with and without the incorporation of a non-canonical amino acid. This data is intended to serve as a guideline for expected yields and incorporation efficiencies. Actual results may vary depending on the target protein and specific experimental conditions.

Construct ncAA Protein Yield (mg/L) Incorporation Efficiency (%) Purity (%)
sfGFP (Wild-Type)None1780 ± 30N/A>95
sfGFP (with UAG codon)p-acetyl-L-phenylalanine96 ± 3≥ 98>90
sfGFP (with UAG codon)This compoundExpected: 50-150Expected: >95Expected: >90

Note: Data for p-acetyl-L-phenylalanine is adapted from a study on a highly optimized CFPS system.[8] Expected values for this compound are estimates and should be determined experimentally.

Detailed Experimental Protocol

This protocol is designed for a standard 50 µL reaction using a commercially available E. coli-based cell-free protein synthesis kit.

Materials
  • NEBExpress® Cell-free E. coli Protein Synthesis System[9]

  • Plasmid DNA template encoding the gene of interest with a T7 promoter, ribosome binding site (RBS), and a C-terminal His-tag. The codon for the desired incorporation site should be mutated to an amber stop codon (UAG).

  • pEVOL-pylT-NES-pylS plasmid encoding the orthogonal tRNA/aaRS pair for 2,6-diF-Phe (to be co-expressed or the purified components added to the CFPS reaction).

  • This compound (stock solution at 100 mM in water or a suitable buffer)

  • Nuclease-free water

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, thermomixer)

Protocol
  • Thaw Components: On ice, thaw the S30 Synthesis Extract, Protein Synthesis Buffer, and any other required kit components.[9]

  • Prepare the Reaction Mix: In a sterile 1.5 mL microcentrifuge tube on ice, combine the following components in the specified order:[9]

Component Volume Final Concentration
Nuclease-free Waterto 50 µLN/A
2X Protein Synthesis Buffer25 µL1X
S30 Synthesis Extract12 µLN/A
T7 RNA Polymerase1 µLN/A
RNase Inhibitor1 µLN/A
Orthogonal tRNA/aaRSAs determinedAs determined
This compound (100 mM)1 µL2 mM
Template DNA (250 ng/µL)1 µL250 ng
Total Volume 50 µL

Note: The optimal concentrations of the orthogonal tRNA/aaRS and 2,6-diF-Phe may need to be determined empirically.

  • Mix Gently: Gently vortex the reaction tube to ensure all components are thoroughly mixed.[9]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours in a thermomixer with gentle shaking.[9]

  • Analysis of Protein Expression:

    • SDS-PAGE: To visualize the expressed protein, mix 2 µL of the reaction with an appropriate volume of SDS-PAGE sample buffer and load onto a polyacrylamide gel.

    • Western Blot: For more specific detection, transfer the proteins from the gel to a membrane and probe with an anti-His-tag antibody.

  • Purification: The His-tagged protein can be purified using nickel-NTA magnetic beads or spin columns according to the manufacturer's instructions.[9]

  • Mass Spectrometry: To confirm the incorporation of 2,6-diF-Phe, the purified protein should be analyzed by mass spectrometry. The expected mass will be higher than the wild-type protein due to the addition of the fluorine atoms.

Signaling Pathway and Logical Relationships

The core of this technique lies in the orthogonal translation system, which operates independently of the cell's endogenous translational machinery. The logical relationship for the site-specific incorporation of 2,6-diF-Phe is depicted below.

Orthogonal_Translation cluster_inputs Inputs cluster_process Process cluster_output Output ncAA 2,6-diF-Phe Charging tRNA Charging ncAA->Charging o_tRNA Orthogonal tRNA o_tRNA->Charging o_aaRS Orthogonal aaRS o_aaRS->Charging catalyzes mRNA mRNA with UAG codon Decoding Codon Recognition & Decoding mRNA->Decoding Ribosome Ribosome Ribosome->Decoding facilitates Charging->Decoding Charged tRNA Labeled_Protein 2,6-diF-Phe Labeled Protein Decoding->Labeled_Protein Incorporation

Logical Diagram of Orthogonal Translation.

Conclusion

The cell-free synthesis of proteins containing this compound provides a powerful and versatile platform for creating novel proteins with enhanced properties for research and therapeutic applications. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this technology in their workflows. The ability to precisely modify proteins at the atomic level opens up new avenues for rational drug design and the development of next-generation biologics.

References

Application Notes and Protocols for Metabolic Labeling with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with non-canonical amino acids (ncAAs) is a powerful technique for the study of protein synthesis, turnover, and function in living systems. The incorporation of amino acid analogs with unique chemical properties allows for the selective monitoring and analysis of proteins. 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of phenylalanine, serves as a valuable probe for such studies, particularly in conjunction with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

The fluorine atom possesses unique properties that make it an excellent probe for biological systems. It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to a strong NMR signal.[1][2] Furthermore, the near absence of fluorine in native biological systems provides a clear background for ¹⁹F NMR experiments.[1][2][3] The incorporation of fluorinated amino acids like 2,6-difluorophenylalanine can provide insights into protein structure, dynamics, ligand binding, and folding.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in metabolic labeling studies.

Core Applications

The use of this compound in metabolic labeling is applicable to a wide range of research areas:

  • Quantitative Expression Proteomics: To accurately quantify thousands of proteins between different cellular states (e.g., treated vs. untreated, diseased vs. healthy).[5]

  • Drug Discovery and Development: To elucidate the mechanism of action of novel drug candidates by monitoring changes in protein expression profiles and target engagement.[5]

  • Structural Biology: To probe protein structure, conformation, and dynamics using ¹⁹F NMR spectroscopy.[1][4][6]

  • Protein Turnover Analysis: To measure the rates of protein synthesis and degradation in various biological contexts.[7][8]

  • Biomarker Discovery: To identify differentially expressed proteins that can serve as potential diagnostic or prognostic markers.[5]

Data Presentation

Table 1: Properties of this compound
PropertyValue
Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Table 2: Comparison of Mass Spectrometry Techniques for Labeled Protein Analysis
TechniqueAdvantagesDisadvantages
GC-C-IRMS Highest precision for low enrichment levels.[9]Requires larger tissue quantities.[9]
LC-MS/MS Good alternative when tissue quantities are small; good precision.[9]May have lower precision than GC-C-IRMS for very low enrichment.[9]
GC-MS/MS Can be used with a single instrument for both plasma and protein-bound amino acids.[10]Variability can be high depending on the derivatization agent used.[9]
MALDI-MS/MS Rapid determination of protein mass patterns; can be used for in situ tissue analysis.[11]May not be as quantitative as other methods without isotopic labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells in Culture

This protocol describes the metabolic labeling of adherent mammalian cells with this compound for subsequent proteomic analysis. This method is adapted from established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) protocols.[5]

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phenylalanine-free medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture Preparation: Culture cells in standard complete growth medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the "heavy" labeling medium by supplementing phenylalanine-free medium with this compound at the same concentration as phenylalanine in the standard medium. Also, add dFBS and other necessary supplements. The "light" control medium is the standard complete growth medium.

  • Adaptation Phase (Optional but Recommended): For some cell lines, a gradual adaptation to the labeling medium may be necessary to ensure normal growth. This can be done by mixing the standard and labeling media in increasing ratios (e.g., 3:1, 1:1, 1:3) over several passages.

  • Labeling: Aspirate the standard medium from the cells and wash twice with sterile PBS. Add the pre-warmed "heavy" labeling medium to one set of plates and the "light" control medium to another.

  • Incubation: Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Cell Harvest: After the labeling period, aspirate the medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly on the plate using lysis buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates from both "heavy" and "light" populations using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Mass Spectrometry: Mix equal amounts of protein from the "heavy" and "light" lysates. The mixed sample is then ready for downstream processing, including protein digestion, peptide fractionation, and LC-MS/MS analysis.

Protocol 2: ¹⁹F NMR Analysis of Labeled Protein

This protocol outlines the general steps for analyzing a protein labeled with this compound using ¹⁹F NMR spectroscopy.

Materials:

  • Purified protein labeled with this compound

  • NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl)

  • Deuterium oxide (D₂O) for field-frequency lock

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer using dialysis or a desalting column. The final buffer should contain 5-10% D₂O.

  • Sample Concentration: Concentrate the protein to a typical concentration range for NMR analysis (100-500 µM).

  • NMR Sample Preparation: Transfer the final protein solution to an NMR tube.

  • NMR Data Acquisition: Record ¹⁹F NMR spectra on a spectrometer equipped with a fluorine probe. Simple one-dimensional experiments are often sufficient.[1]

  • Data Processing: Process the acquired spectra using appropriate software. The ¹⁹F chemical shifts are highly sensitive to the local chemical environment, providing information on protein conformation and ligand binding.[2][3]

Visualization of Workflows and Pathways

G General Workflow for Metabolic Labeling and Analysis cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_nmr Structural Analysis A Cell Culture B Medium Supplementation (this compound) A->B C Incubation and Incorporation B->C D Cell Lysis C->D E Protein Extraction and Quantification D->E F Sample Mixing (Light/Heavy) E->F I Protein Purification E->I G Proteomics (LC-MS/MS) F->G H Protein Identification and Quantification G->H J 19F NMR Spectroscopy I->J K Structural & Dynamic Insights J->K

Caption: Workflow for metabolic labeling with this compound.

G Phenylalanine Metabolism and Incorporation Pathway Phe_ext Extracellular Phenylalanine / Analog transporter Amino Acid Transporter Phe_ext->transporter Phe_int Intracellular Phenylalanine / Analog Pool transporter->Phe_int tRNA_syn Phenylalanyl-tRNA Synthetase Phe_int->tRNA_syn tyrosine Tyrosine (via PAH) Phe_int->tyrosine Phe_tRNA Phe-tRNA / Analog-tRNA tRNA_syn->Phe_tRNA ribosome Ribosome Phe_tRNA->ribosome protein Newly Synthesized Protein ribosome->protein degradation Protein Degradation protein->degradation

Caption: Cellular pathway of phenylalanine uptake and protein incorporation.

Conclusion

The use of this compound in metabolic labeling studies offers a versatile and powerful approach for investigating various aspects of protein biology. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding protein dynamics, function, and structure in a cellular context. The unique advantages of ¹⁹F NMR, combined with advanced mass spectrometry techniques, make this fluorinated amino acid analog an invaluable tool in modern biological and biomedical research.

References

Revolutionizing Protein Analysis: Detailed Application Notes and Protocols for 2D ¹⁹F NMR Utilizing 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The integration of fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy in protein science has opened new avenues for understanding protein structure, dynamics, and interactions with unprecedented detail. The use of fluorinated amino acids, such as 2,6-Difluoro-DL-phenylalanine, as site-specific probes offers a powerful tool for researchers, scientists, and drug development professionals. These detailed application notes and protocols provide a comprehensive guide to employing 2D ¹⁹F NMR techniques for proteins labeled with this compound, enabling high-resolution analysis even in complex biological systems.

The ¹⁹F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in a strong NMR signal.[1] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra.[1] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it a powerful reporter on protein conformation, ligand binding, and dynamics.[2][3]

Application Notes

The incorporation of this compound into proteins provides a unique spectroscopic handle to probe specific regions of interest. The two fluorine atoms on the phenyl ring give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying spectral analysis. This probe can be used to:

  • Monitor Protein-Ligand Interactions: Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities (Kd), kinetics (kon and koff), and to screen for fragment-based drug leads.

  • Characterize Protein Conformational Changes: The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle conformational changes in proteins upon mutation, post-translational modification, or interaction with other molecules.

  • Probe Protein Dynamics: ¹⁹F relaxation measurements (T₁ and T₂) provide insights into the pico- to nanosecond timescale dynamics of the labeled residue and its surrounding environment.

  • Determine Intermolecular Distances: 2D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can be used to measure through-space distances between the fluorine atoms and nearby protons, providing valuable structural constraints.[4][5]

Key Experimental Workflows

A typical workflow for 2D ¹⁹F NMR analysis of a protein labeled with this compound involves several key stages, from protein expression and labeling to NMR data acquisition and analysis.

experimental_workflow Experimental Workflow for 2D 19F NMR of Labeled Proteins cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis expression Protein Expression & Labeling (E. coli) purification Protein Purification (e.g., Affinity Chromatography) expression->purification sample_prep NMR Sample Preparation (Buffer with D2O) purification->sample_prep oneD_19F 1D 19F NMR (Initial Assessment) sample_prep->oneD_19F twoD_NMR 2D 19F NMR Experiments (e.g., 19F-1H HOESY, 19F-13C HSQC) oneD_19F->twoD_NMR processing Data Processing (Fourier Transformation, Phasing) twoD_NMR->processing analysis Spectral Analysis (Chemical Shift, Relaxation, NOE) processing->analysis interpretation Structural & Functional Insights analysis->interpretation

Caption: A generalized workflow for 2D ¹⁹F NMR studies of proteins labeled with this compound.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol describes a general method for incorporating this compound into a target protein expressed in E. coli. This method relies on the inhibition of endogenous phenylalanine biosynthesis and supplementation of the growth medium with the fluorinated analog.[1][6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Appropriate antibiotic.

  • This compound.

  • L-phenylalanine, L-tyrosine, L-tryptophan.

  • Glyphosate.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a 10 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with the antibiotic) in a 2.8 L baffled flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Supplementation:

    • Add glyphosate to a final concentration of 0.5 mM to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.

    • Simultaneously, supplement the medium with 50 mg/L of L-tyrosine and L-tryptophan.

    • Add this compound to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically for each protein.

  • Induction: After a 30-minute incubation at 37°C, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C.

Protocol 2: Protein Purification and NMR Sample Preparation

Procedure:

  • Purification: Purify the 2,6-difluorophenylalanine-labeled protein from the cell pellet using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography) as established for the unlabeled protein.

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).

  • NMR Sample Preparation: Concentrate the protein to the desired concentration (typically 0.1-1 mM). Add 5-10% (v/v) D₂O to the sample for the field-frequency lock. Transfer the final sample to a clean NMR tube.

Protocol 3: 2D ¹⁹F-¹H HOESY Experiment

The 2D ¹⁹F-¹H HOESY experiment is used to detect through-space interactions between fluorine and proton nuclei, providing distance restraints for structural analysis.[4][5]

NMR Spectrometer Setup:

  • Ensure the NMR spectrometer is equipped with a probe capable of ¹⁹F and ¹H detection and decoupling.

  • Tune the probe for both ¹⁹F and ¹H frequencies.

Typical Experimental Parameters:

  • Pulse Sequence: A standard HOESY pulse sequence (e.g., hoesyphpr) should be used.

  • Temperature: 298 K.

  • Mixing Time (τm): A range of mixing times (e.g., 100-500 ms) should be tested to optimize the NOE buildup.

  • Spectral Widths:

    • ¹⁹F (F1 dimension): Set to encompass all expected ¹⁹F resonances.

    • ¹H (F2 dimension): Typically 12-16 ppm, centered around 4.7 ppm.

  • Acquisition Times: Adjusted to achieve the desired resolution in both dimensions.

  • Number of Scans: Dependent on the protein concentration and desired signal-to-noise ratio.

  • Recycle Delay: Typically 1.5-2.0 seconds.

Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform Fourier transformation, phasing, and baseline correction.

Quantitative Data Summary

The following tables summarize typical NMR parameters for proteins labeled with fluorinated phenylalanine analogs. Note that specific values for this compound will be highly dependent on the protein context and local environment.

Table 1: Representative ¹⁹F Chemical Shifts of Fluorinated Phenylalanine Analogs in Proteins

Fluorinated Amino AcidTypical Chemical Shift Range (ppm) vs. CFCl₃Reference
4-Fluorophenylalanine-113 to -118[7]
3-Fluorophenylalanine-110 to -115[8]
2-Fluorophenylalanine-115 to -120
2,6-Difluorophenylalanine -110 to -125 Estimated range

Note: Chemical shifts are highly sensitive to the local environment and can vary significantly.

Table 2: Typical ¹⁹F Relaxation Parameters in Proteins

ParameterTypical Value RangeInformation ProvidedReference
T₁ (Spin-Lattice Relaxation) 0.5 - 2.0 sInformation on fast (ps-ns) timescale motions.[8]
T₂ (Spin-Spin Relaxation) 10 - 100 msSensitive to slower (µs-ms) timescale motions and chemical exchange.[8]

Note: Relaxation times are dependent on the overall tumbling of the protein and internal motions.

Logical Relationships in Data Interpretation

The interpretation of 2D ¹⁹F NMR data involves correlating different NMR parameters to derive structural and dynamic information.

data_interpretation Interpretation of 2D 19F NMR Data cluster_data Experimental Data cluster_info Derived Information cluster_insight Structural & Functional Insights chem_shift 19F Chemical Shift (δ) environment Local Chemical Environment chem_shift->environment relaxation Relaxation Data (T1, T2) dynamics Molecular Dynamics (ps-ms) relaxation->dynamics noe 19F-1H NOE Intensity distance Interatomic Distances (< 5 Å) noe->distance structure Protein Structure & Conformation environment->structure function_ Protein Function & Mechanism dynamics->function_ distance->structure binding Ligand Binding & Interactions structure->binding binding->function_

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Difluoro-DL-phenylalanine Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the site-specific incorporation of 2,6-Difluoro-DL-phenylalanine into proteins expressed in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for incorporating this compound into proteins in E. coli?

A1: The most established method is the site-specific incorporation via genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][2] This system reassigns a stop codon, typically the amber codon (UAG), to encode for the unnatural amino acid (UAA).[3] An engineered aaRS specifically charges the suppressor tRNA with this compound, which is then delivered to the ribosome for incorporation into the growing polypeptide chain at the position of the UAG codon.

Q2: Are there specific orthogonal aaRS/tRNA pairs that are known to work for 2,6-Difluorophenylalanine?

A2: Yes, recent studies have identified pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs that can efficiently incorporate various fluorinated phenylalanine analogs, including 2,6-difluorophenylalanine.[4] Specifically, engineered synthetases, such as PheX-D6 and PheX-B5, have been shown to be effective for this purpose in both E. coli and mammalian cells.[4]

Q3: Can the native E. coli phenylalanyl-tRNA synthetase (PheRS) recognize and incorporate this compound?

A3: There is a possibility that the endogenous E. coli PheRS may recognize certain fluorinated phenylalanine analogs, which could lead to off-target incorporation at native phenylalanine codons.[4] The extent of this mis-incorporation can vary depending on the specific analog and the experimental conditions. Using an orthogonal system with a highly specific engineered aaRS is crucial to minimize this effect.

Q4: Is this compound toxic to E. coli?

A4: Many amino acid analogs can exhibit toxicity to host cells, which may manifest as poor growth or reduced protein expression.[5] While specific toxicity data for this compound is not extensively documented in readily available literature, it is a common issue with unnatural amino acids.[5] It is therefore recommended to perform dose-response experiments to determine the optimal concentration that allows for efficient incorporation without significantly inhibiting cell growth.

Q5: What are the advantages of using a phenylalanine auxotrophic E. coli strain?

A5: Using a phenylalanine auxotrophic strain, which cannot synthesize its own phenylalanine, provides better control over the intracellular amino acid pool.[6][7] This is particularly useful for minimizing the competition between the natural amino acid (phenylalanine) and the unnatural analog (this compound) for the engineered aaRS, thereby potentially increasing the incorporation efficiency of the UAA.

Troubleshooting Guides

Problem 1: Low or No Yield of the Target Protein
Possible CauseRecommended Solution
Toxicity of this compound Perform a dose-response experiment to find the optimal, non-toxic concentration. Start with a low concentration and gradually increase it while monitoring cell growth (OD600).
Inefficient Orthogonal aaRS/tRNA System Ensure you are using a validated aaRS/tRNA pair for 2,6-difluorophenylalanine, such as the PheX-D6 or PheX-B5 systems.[4] Optimize the expression levels of the aaRS and suppressor tRNA by using plasmids with appropriate promoters and copy numbers.
Competition with Release Factor 1 (RF1) The efficiency of amber suppression can be limited by the competition with Release Factor 1 (RF1), which recognizes the UAG stop codon and terminates translation.[5] Consider using an E. coli strain with a knockout of the prfA gene (encoding RF1) to improve incorporation efficiency.
Suboptimal Expression Conditions Optimize protein expression conditions by lowering the induction temperature (e.g., 18-25°C), adjusting the inducer concentration (e.g., IPTG), and ensuring adequate aeration of the culture.[8][9]
Poor Uptake of the UAA Ensure the growth medium and pH are suitable for the uptake of this compound. Some studies have identified specific transporters involved in phenylalanine uptake in E. coli.
Problem 2: High Truncation of the Target Protein
Possible CauseRecommended Solution
Inefficient Amber Suppression This is a primary cause of truncation. Increase the expression of the suppressor tRNA and the orthogonal aaRS. Using a higher copy number plasmid for the tRNA can be beneficial. Also, consider using an RF1 knockout strain as mentioned above.
Insufficient Concentration of this compound Ensure that the concentration of the UAA in the growth medium is sufficient and not depleted during cell growth and protein expression.
Low Activity of the Orthogonal aaRS Verify the integrity and expression of the orthogonal aaRS. Codon optimization of the aaRS gene for E. coli expression might be necessary.
Problem 3: Off-Target Incorporation (Mischarging)
Possible CauseRecommended Solution
Endogenous PheRS Recognizes this compound This can lead to global replacement of phenylalanine with the analog. Using a phenylalanine auxotrophic strain and carefully controlling the ratio of phenylalanine to this compound in the medium can help mitigate this.
Engineered aaRS is not entirely orthogonal The engineered aaRS may have some residual activity with natural amino acids. Performing in vitro charging assays can confirm the specificity of your aaRS. If promiscuity is an issue, further engineering of the aaRS may be required.

Data Presentation

Table 1: Relative in-cell sfGFP-N150TAG expression with various fluorinated phenylalanine analogs using PheX-D6 and PheX-B5 synthetases in E. coli. (Data summarized from Galles, Infield, et al., 2023[4])

Amino AcidPheX-D6 (relative fluorescence)PheX-B5 (relative fluorescence)
2,5-difluoro Phe++
2,6-difluoro Phe + +
2,3,6-trifluoro Phe+++
2,3,5,6-tetrafluoro Phe++++++
pentafluoro Phe++++++

'+' indicates detectable expression, with more '+' signs indicating higher relative expression levels.

Experimental Protocols

General Protocol for Site-Specific Incorporation of this compound
  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., a BL21(DE3) derivative, potentially an RF1 knockout or a phenylalanine auxotroph) with two plasmids:

    • A plasmid expressing the target protein with an in-frame amber (UAG) codon at the desired incorporation site.

    • A plasmid expressing the orthogonal aaRS (e.g., PheX-D6) and the corresponding suppressor tRNA (e.g., pEvol plasmid).[4]

  • Culture Growth:

    • Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with glucose, essential nutrients, and antibiotics with the overnight culture. If using a phenylalanine auxotroph, add a growth-limiting amount of phenylalanine.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Induce the expression of the orthogonal aaRS and suppressor tRNA according to the specific plasmid system (e.g., with arabinose for the pEvol system).

    • Add this compound to the culture to a final concentration determined by prior optimization (e.g., 1-2 mM).

    • Induce the expression of the target protein with the appropriate inducer (e.g., IPTG).

    • Reduce the incubation temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Purify the target protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verify the incorporation of this compound by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis transform Co-transform E. coli with - Target Protein Plasmid (UAG) - Orthogonal System Plasmid culture_start Inoculate and grow overnight culture transform->culture_start culture_main Inoculate main culture in minimal medium culture_start->culture_main growth Grow to OD600 0.6-0.8 culture_main->growth induction Induce orthogonal system Add 2,6-DFP Induce target protein growth->induction harvest Harvest cells induction->harvest purify Purify target protein harvest->purify analyze Verify incorporation (e.g., Mass Spectrometry) purify->analyze troubleshooting_logic cluster_yield Low Protein Yield cluster_truncation High Protein Truncation cluster_offtarget Off-Target Incorporation start Poor Incorporation of 2,6-DFP check_toxicity Assess UAA Toxicity start->check_toxicity check_rf1 Consider RF1 Knockout Strain start->check_rf1 use_auxotroph Use Phe Auxotroph start->use_auxotroph optimize_expression Optimize Expression Conditions (Temp, Inducer) check_toxicity->optimize_expression check_system Verify Orthogonal System (aaRS/tRNA) optimize_expression->check_system increase_uaa Increase UAA Concentration check_rf1->increase_uaa boost_suppression Increase Suppressor tRNA/aaRS Expression increase_uaa->boost_suppression check_orthogonality Verify aaRS Specificity use_auxotroph->check_orthogonality

References

Technical Support Center: Optimizing Aminoacyl-tRNA Synthetase for 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of aminoacyl-tRNA synthetase (aaRS) for the incorporation of the non-canonical amino acid 2,6-Difluoro-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Which aminoacyl-tRNA synthetase is a suitable starting point for engineering to incorporate this compound?

A1: The Pyrrolysyl-tRNA synthetase (PylRS) from archaea such as Methanosarcina mazei or Methanosarcina barkeri is a commonly used and effective scaffold for directed evolution to incorporate a wide variety of non-canonical amino acids (ncAAs), including fluorinated phenylalanine derivatives.[1] Its active site is known to be highly "plastic," meaning it can be readily mutated to accommodate new substrates.[1] A specific mutant, often referred to as PylRS(N346A/C348A), has shown promise in incorporating ortho-substituted phenylalanine derivatives.[2] Another variant, termed "PylRS-AS," has also been used for the incorporation of various fluorophenylalanines, including the 2,6-difluoro- derivative.[3]

Q2: What are the key steps in optimizing an aaRS for this compound?

A2: The optimization process typically involves several key stages:

  • Library Creation: Generating a library of mutant aaRSs by introducing mutations into the active site of the parent synthetase (e.g., PylRS). This can be achieved through techniques like site-directed mutagenesis or error-prone PCR.

  • Selection and Screening: Employing a robust selection and screening strategy to identify active and specific aaRS variants. This usually involves a positive selection to identify mutants that can incorporate the target ncAA and a negative selection to eliminate mutants that recognize canonical amino acids.[2]

  • Characterization: Detailed biochemical and in vivo characterization of the most promising aaRS variants. This includes determining their kinetic parameters and assessing their efficiency and fidelity of incorporation in a protein expression system.[4]

Q3: What are common positive and negative selection strategies used in directed evolution of aaRSs?

A3:

  • Positive Selection: A common strategy links the incorporation of the ncAA to the survival of the host cell or the expression of a reporter gene. For example, a nonsense codon (e.g., an amber stop codon, UAG) is introduced into an essential gene (like an antibiotic resistance gene, e.g., chloramphenicol acetyltransferase). In the presence of the desired ncAA, an active aaRS will charge a suppressor tRNA, which then reads through the stop codon, allowing the cell to survive on a selective medium.[5] Alternatively, a fluorescent reporter protein like GFP with an in-frame amber codon can be used, and cells expressing the full-length fluorescent protein are isolated via fluorescence-activated cell sorting (FACS).[6]

  • Negative Selection: This step is crucial to ensure the engineered aaRS is orthogonal and does not recognize any of the 20 canonical amino acids. A common method involves expressing a toxic gene (e.g., barnase) that contains one or more amber codons.[2] If the aaRS mutant is active in the absence of the ncAA (i.e., it incorporates a natural amino acid), the toxic gene will be expressed, leading to cell death. Cells that survive are those in which the aaRS is only active in the presence of the target ncAA.

Q4: How can I quantify the efficiency and specificity of my engineered aaRS?

A4: The efficiency and specificity of an engineered aaRS are typically determined by measuring its steady-state kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).[4] The Km value reflects the substrate concentration at which the reaction rate is half of the maximum and is an indicator of the enzyme's affinity for its substrate (in this case, this compound and ATP). The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The overall catalytic efficiency of the synthetase is often expressed as the ratio kcat/Km.[4] These parameters can be determined using in vitro aminoacylation assays.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no protein expression with this compound 1. Inefficient aaRS mutant. 2. Low intracellular concentration of the ncAA. 3. Toxicity of the ncAA to the expression host. 4. Poor solubility of the ncAA in the culture medium.1. Perform further rounds of directed evolution to improve the kcat/Km of the synthetase. 2. Increase the concentration of this compound in the growth medium (typically in the range of 1-10 mM). 3. Monitor cell growth after the addition of the ncAA. If toxicity is observed, try a lower concentration or a different expression strain. 4. Ensure the ncAA is fully dissolved in the medium. It may be necessary to first dissolve it in a small amount of a compatible solvent like NaOH before adding it to the medium.
High background of protein expression in the absence of the ncAA 1. The engineered aaRS is not fully orthogonal and recognizes a canonical amino acid. 2. The suppressor tRNA is being charged by an endogenous synthetase.1. Perform stringent negative selection against all 20 canonical amino acids. 2. Sequence the active site of the evolved aaRS to identify mutations that might lead to cross-reactivity. 3. Use a more orthogonal tRNA/aaRS pair from a different species.
Misincorporation of other amino acids at the target site 1. The engineered aaRS has a broad substrate specificity. 2. Contamination of the this compound stock with other amino acids.1. Evolve the synthetase for higher specificity by performing negative selection against structurally similar amino acids. 2. Confirm the purity of the ncAA stock using techniques like NMR or mass spectrometry.
Inconsistent results between experiments 1. Variability in the preparation of the ncAA stock solution. 2. Inconsistent growth and induction conditions of the bacterial cultures. 3. Plasmid instability.1. Prepare a large, single batch of the ncAA stock solution for a series of experiments. 2. Standardize all experimental parameters, including culture medium, temperature, shaking speed, and the timing of ncAA addition and induction. 3. Re-transform freshly prepared plasmids before each experiment.

Quantitative Data

The following table presents representative kinetic parameters for a hypothetically optimized PylRS variant for this compound. These values are for illustrative purposes and may vary depending on the specific mutant and assay conditions.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound2500.15600
L-Phenylalanine>10,000<0.001<0.1
ATP500--

Note: The kinetic parameters for the canonical amino acid L-Phenylalanine are shown to illustrate the orthogonality of the engineered synthetase.

Experimental Protocols

Protocol: Screening of a PylRS Mutant Library for this compound Activity

This protocol outlines a whole-cell screening assay using a GFP reporter to identify active PylRS mutants.

1. Preparation of Materials:

  • E. coli expression strain (e.g., DH10B or BL21(DE3))

  • pEVOL plasmid encoding the PylRS mutant library and the suppressor tRNAPyl

  • pReporter plasmid encoding a GFP variant with an amber stop codon at a permissive site (e.g., GFP-Y39TAG)

  • LB agar plates with appropriate antibiotics (e.g., chloramphenicol for pEVOL and ampicillin for pReporter)

  • Liquid LB medium with antibiotics

  • Stock solution of this compound (100 mM in 100 mM NaOH)

  • Arabinose and IPTG stock solutions for induction

2. Transformation:

  • Co-transform the E. coli expression strain with the pEVOL-PylRS library and the pReporter-GFP-Y39TAG plasmids.

  • Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.

3. Positive Selection/Screening:

  • Inoculate single colonies from the transformation plate into 200 µL of LB medium with both antibiotics in a 96-well plate.

  • Incubate the plate at 37°C with shaking until the cultures reach an OD600 of 0.4-0.6.

  • Add this compound to a final concentration of 1 mM.

  • Induce the expression of the aaRS and the reporter protein by adding arabinose (e.g., to a final concentration of 0.2%) and IPTG (e.g., to a final concentration of 1 mM).

  • Incubate the plate at 30°C for 16-24 hours with shaking.

  • Measure the fluorescence of each well using a plate reader (Excitation: 485 nm, Emission: 510 nm).

  • Identify the "hits" - colonies that exhibit significantly higher fluorescence compared to control wells without the ncAA.

4. Negative Selection:

  • Take the hits from the positive screen and repeat the expression experiment in the absence of this compound.

  • Select the mutants that show high fluorescence only in the presence of the ncAA and low fluorescence in its absence.

5. Sequencing and Further Characterization:

  • Isolate the pEVOL plasmids from the selected mutants.

  • Sequence the PylRS gene to identify the beneficial mutations.

  • Purify the most promising PylRS variants and perform in vitro aminoacylation assays to determine their kinetic parameters.

Visualizations

experimental_workflow cluster_library Library Generation cluster_selection Selection & Screening cluster_characterization Characterization start Parent PylRS Gene mutagenesis Site-Directed Mutagenesis / Error-Prone PCR start->mutagenesis library PylRS Mutant Library mutagenesis->library transformation Co-transform E. coli with Library and Reporter library->transformation positive Positive Selection (+ 2,6-DF-Phe, GFP fluorescence) transformation->positive negative Negative Selection (- 2,6-DF-Phe, low fluorescence) positive->negative hits Identify Active & Specific Mutants negative->hits sequencing Sequence Mutant PylRS Genes hits->sequencing purification Purify Mutant Synthetases sequencing->purification kinetics In Vitro Aminoacylation Assays (Determine Km, kcat) purification->kinetics in_vivo In Vivo Incorporation & Mass Spectrometry purification->in_vivo

Caption: Directed evolution workflow for optimizing PylRS.

logical_relationship cluster_components Orthogonal Translation System cluster_process Cellular Process aars Engineered aaRS (e.g., PylRS mutant) charging tRNA Aminoacylation aars->charging catalyzes trna Suppressor tRNA (tRNAPyl) trna->charging ncaa This compound ncaa->charging ribosome Ribosome charging->ribosome delivers charged tRNA protein Protein with ncAA ribosome->protein synthesizes

Caption: Components of the orthogonal translation system.

signaling_pathway cluster_input Inputs cluster_gene_expression Gene Expression cluster_output Output inducer Inducer (e.g., Arabinose) aars_gene Engineered aaRS Gene inducer->aars_gene activates transcription ncaa This compound aars_protein Engineered aaRS Protein ncaa->aars_protein substrate aars_gene->aars_protein translation trna_gene Suppressor tRNA Gene trna_molecule Suppressor tRNA trna_gene->trna_molecule transcription reporter_gene Reporter Gene (with UAG) reporter_protein Full-length Reporter Protein reporter_gene->reporter_protein translation aars_protein->trna_molecule charges trna_molecule->reporter_gene suppresses UAG signal Fluorescent Signal reporter_protein->signal

Caption: Signaling pathway for reporter gene expression.

References

Technical Support Center: Investigating the Cytotoxicity of Novel Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability between my replicate wells when testing 2,6-Difluoro-DL-phenylalanine. What are the common causes and solutions?

High variability can obscure the true cytotoxic effect of your test compound. Common sources of error and their solutions include:

  • Inconsistent Cell Seeding: An uneven distribution of cells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before and during plating. For adherent cells, check for and gently break up clumps. For suspension cells, gently agitate the plate after seeding for even distribution.[1]

  • Pipetting Errors: Inaccuracies in pipetting, especially during serial dilutions, can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Avoid touching the sides of the wells when adding reagents and change pipette tips between concentrations.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of media components and the test compound.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]

  • Compound Precipitation: Novel compounds like this compound may have limited solubility in aqueous media, leading to inconsistent concentrations.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range. Ensure the final vehicle concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.5%).[1]

Q2: I am getting conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening?

Different cytotoxicity assays measure different cellular events. Conflicting results often point to different mechanisms of cell death.

  • MTT Assay: Measures metabolic activity, reflecting cell viability. A decrease in signal indicates a reduction in proliferation or cell death.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytolysis or necrosis.[2][3]

Possible Interpretations:

  • MTT decrease, no LDH increase: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it could be inducing apoptosis without immediate membrane rupture.

  • LDH increase, no MTT decrease (at early time points): The compound might be causing rapid necrosis.

  • Both assays show an effect: The compound is likely causing significant cell death.

Solution: It is recommended to use a panel of cytotoxicity assays to build a comprehensive profile of the compound's effects. Consider including assays for apoptosis (e.g., caspase activity, Annexin V staining) to further elucidate the mechanism of cell death.

Q3: How do I determine the appropriate concentration range and exposure time for this compound?

  • Concentration Range: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar or millimolar) in a preliminary experiment to identify a responsive range. A logarithmic dilution series is often a good starting point.

  • Exposure Time: The cytotoxic effects of a compound can be time-dependent. It is advisable to perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to capture both early and late responses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal in LDH Assay Serum in the culture medium contains LDH.Use a serum-free medium during the LDH release portion of the experiment or run a parallel control to measure the background LDH from the medium alone.
Low Signal or No Response in MTT Assay Cells are not metabolically active or the incubation time with the MTT reagent is too short.Ensure cells are healthy and in the logarithmic growth phase. Optimize the incubation time with the MTT reagent according to the manufacturer's protocol.
Inconsistent Results with Adherent Cells Cell detachment or uneven plating.Handle plates gently to avoid detaching cells. Ensure even cell distribution during seeding.
Compound Interference with Assay The test compound may directly react with the assay reagents or have its own color or fluorescence.Run a cell-free control with the compound and assay reagents to check for interference. If interference is observed, a different assay may be needed.

Data Presentation

A well-structured table is crucial for comparing the cytotoxic effects of this compound across different conditions.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayExposure Time (hours)Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
HEK293T MTT24198 ± 4.5>1000
1095 ± 5.1
10082 ± 6.3
100055 ± 7.2
MCF-7 LDH Release4812 ± 0.5750
105 ± 1.2
10025 ± 3.8
100060 ± 8.1
PC-3 MTT72199 ± 3.9850
1092 ± 4.8
10075 ± 5.5
100048 ± 6.9

This is a template table with example data. Researchers should populate it with their experimental findings.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.[2][3]

Materials:

  • Mammalian cells of interest

  • Serum-free culture medium

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand e.g., FasL DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax, Bak) Stress->Bcl2 activates Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: A generalized diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell lines) CompoundPrep 2. Compound Preparation (Stock solution and serial dilutions) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) CompoundPrep->CellSeeding Treatment 4. Cell Treatment (Expose cells to compound) CellSeeding->Treatment Incubation 5. Incubation (24h, 48h, 72h) Treatment->Incubation Assay 6. Cytotoxicity Assays (e.g., MTT, LDH) Incubation->Assay DataAcq 7. Data Acquisition (Microplate reader) Assay->DataAcq Calc 8. Calculation (% Viability, IC50) DataAcq->Calc Interp 9. Interpretation (Mechanism of action) Calc->Interp

Caption: A general experimental workflow for assessing the cytotoxicity of a novel compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with proteins containing the unnatural amino acid 2,6-Difluoro-DL-phenylalanine.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during the expression and purification of proteins incorporating this compound.

Q1: Why does my protein containing this compound express insolubly or form inclusion bodies?

A1: The incorporation of this compound can significantly increase the hydrophobicity of your protein. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can alter local electronic and hydrophobic interactions, leading to improper folding and aggregation.[1] This often results in the protein being sequestered into insoluble inclusion bodies within the expression host (e.g., E. coli). High expression rates can overwhelm the cellular machinery responsible for proper protein folding, exacerbating this issue.[2]

Q2: My protein is completely insoluble. What is the first step I should take?

A2: The recommended first step is to perform a small-scale solubility test using a small aliquot of your lyophilized peptide or inclusion body preparation to avoid risking the entire sample.[3] Begin with standard aqueous buffers (e.g., PBS). If solubility is poor, the next step is a systematic trial of different solvent conditions, starting with co-solvents and additives known to disrupt hydrophobic interactions.

Q3: Which additives or co-solvents are recommended for improving the solubility of my fluorinated protein?

A3: For highly hydrophobic proteins, including those with this compound, using an organic co-solvent is a standard approach.[3] Start by attempting to dissolve the protein in a small amount of 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Then, slowly add this stock solution dropwise into your desired aqueous buffer while stirring to reach the final concentration.[3] It is critical to keep the final DMSO concentration low (typically <1-2%) in functional assays, as it can be detrimental to cellular systems.[3] Other additives that can enhance solubility include:

  • Amino Acids: L-Arginine and L-Glutamate (often used together at ~50 mM) can shield hydrophobic patches and prevent aggregation.[4]

  • Osmolytes: Glycerol (5-20%), sucrose, or trehalose can stabilize the native protein structure.[5][6]

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can help solubilize aggregates without causing denaturation.[6]

  • Chaotropic Agents: For severely aggregated proteins, initial solubilization in denaturing agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea is often necessary, followed by a refolding protocol.[3][5]

Q4: How does pH and salt concentration affect the solubility of my protein?

A4: Both pH and ionic strength are critical factors.

  • pH: Proteins are typically least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the buffer pH to be at least 1-2 units away from the theoretical pI of your protein can significantly increase solubility by promoting electrostatic repulsion between molecules.[6]

  • Salt Concentration: The effect of salt can be complex. Low to moderate salt concentrations (e.g., 150-500 mM NaCl) can increase solubility by masking surface charges that might lead to aggregation (salting in). However, very high salt concentrations can lead to precipitation (salting out).[6] It is crucial to screen a range of salt concentrations to find the optimal condition for your specific protein.

Q5: My protein is in inclusion bodies. How can I recover soluble, active protein?

A5: Recovering active protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.

  • Isolation: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet thoroughly to remove contaminating proteins and cellular debris.

  • Solubilization: Resuspend the washed inclusion bodies in a strong denaturant solution, such as 8 M urea or 6 M GdnHCl, containing a reducing agent like Dithiothreitol (DTT) to break any incorrect disulfide bonds.[5][7]

  • Refolding: This is the most critical step. The denatured protein must be transferred into a refolding buffer that allows it to adopt its native conformation. Common methods include rapid dilution or dialysis into a large volume of refolding buffer.[5] This buffer is often supplemented with additives like L-Arginine to suppress aggregation and a redox system (e.g., reduced/oxidized glutathione) to facilitate correct disulfide bond formation.[5]

Section 2: Data Presentation

Table 1: Representative Solubility of a Peptide Containing Difluorophenylalanine in Various Solvents

The following table provides an illustrative example of solubility for a peptide containing a difluorophenylalanine residue. Note that absolute solubility is sequence-dependent. This data is adapted from a similar hydrophobic peptide containing 3,5-Difluoro-DL-phenylalanine and should be used as a guideline for initial screening.[3]

Solvent SystemApproximate Solubility (mg/mL)Remarks
Water< 0.1Insoluble, forms a visible suspension.
PBS (pH 7.4)< 0.1Insoluble with visible particulates.
10% Acetic Acid0.5 - 1.0May improve solubility for basic peptides (net positive charge).
0.1M Ammonium Bicarbonate0.5 - 1.0May improve solubility for acidic peptides (net negative charge).
50% Acetonitrile/Water1.0 - 2.0Soluble, but acetonitrile may not be suitable for biological assays.
100% DMSO> 10Highly soluble, ideal for creating concentrated stock solutions.[3]

Section 3: Experimental Protocols & Visualizations

Troubleshooting Workflow for Protein Solubility

The following diagram outlines a logical workflow for troubleshooting solubility issues with proteins containing this compound.

G Troubleshooting Workflow for Protein Solubility start Insoluble Protein Observed (e.g., in pellet after lysis) check_expression Confirm Expression via SDS-PAGE of total cell lysate start->check_expression is_expressed Is a band of the correct size visible? check_expression->is_expressed no_expression Troubleshoot Expression: - Check vector sequence - Optimize codon usage - Test different host strains is_expressed->no_expression No solubility_test Perform Small-Scale Solubility Screen is_expressed->solubility_test Yes optimize_conditions Optimize Expression Conditions: - Lower temperature (18-25°C) - Reduce inducer concentration - Use solubility-enhancing tags (e.g., GST, SUMO) is_expressed->optimize_conditions Yes, but insoluble denaturing_solubilization Solubilize Inclusion Bodies (e.g., 8M Urea / 6M GdnHCl) solubility_test->denaturing_solubilization Insoluble in all tested buffers soluble_protein Soluble Protein Obtained solubility_test->soluble_protein Soluble in a 'gentle' buffer refolding Refold Protein via Dialysis or Dilution denaturing_solubilization->refolding refolding->soluble_protein optimize_conditions->check_expression

Caption: Decision tree for addressing protein insolubility.

Protocol 1: High-Throughput Solubility Screening

This protocol describes a method to rapidly screen multiple buffer conditions in a 96-well format to identify optimal formulations for your protein. This approach is adapted from established high-throughput screening methodologies.[6][8]

Objective: To identify a buffer system that maximizes the soluble yield of the target protein.

Materials:

  • Purified inclusion bodies or lyophilized protein.

  • Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM DTT.

  • 96-well deep-well block.

  • 96-well filter plate (0.45 µm).

  • 96-well UV-transparent microplate.

  • Plate reader capable of measuring absorbance at 280 nm.

  • A pre-prepared 96-well "Buffer Screen Plate" with various pH, salt, and additive conditions.

Methodology:

  • Prepare Protein Stock: Solubilize the protein from inclusion bodies in Solubilization Buffer to a final concentration of ~2-5 mg/mL. Ensure complete solubilization. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet any remaining insoluble material.

  • Dilution: Using a multichannel pipette, add 10 µL of the denatured protein stock solution to each well of the pre-prepared Buffer Screen Plate, which contains 190 µL of different refolding buffers. This achieves a 1:20 dilution.

  • Incubation: Seal the plate and incubate at 4°C for 12-24 hours with gentle agitation to allow for refolding.

  • Separation of Soluble/Insoluble Fractions: Place the 96-well filter plate on top of a fresh 96-well collection plate. Transfer the contents of the refolding plate to the filter plate. Centrifuge at 2,000 x g for 10 minutes. The filtrate now contains the soluble protein fraction.

  • Quantification: Transfer 100 µL from each well of the collection plate to a UV-transparent microplate. Measure the absorbance at 280 nm (A280). A higher A280 reading indicates a higher concentration of soluble protein and thus a more favorable buffer condition.

  • Analysis: Plot the A280 readings against the buffer conditions to identify the optimal formulation(s).

G High-Throughput Solubility Screening Workflow solubilize 1. Solubilize Protein in 8M Urea (Stock) dilute 2. Dilute 1:20 into 96-well Buffer Plate solubilize->dilute incubate 3. Incubate at 4°C (12-24h) for Refolding dilute->incubate filter 4. Centrifuge through 96-well Filter Plate incubate->filter quantify 5. Measure A280 of Soluble Fraction filter->quantify analyze 6. Identify Optimal Buffer Conditions quantify->analyze

Caption: Workflow for 96-well plate-based solubility screening.

Protocol 2: Inclusion Body Solubilization and Refolding by Dialysis

This protocol provides a standard method for recovering proteins from inclusion bodies.[7]

Objective: To solubilize and refold an insoluble protein from inclusion bodies to its active, soluble state.

Materials:

  • Inclusion body pellet.

  • Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT.

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM L-Arginine, 1 mM Reduced Glutathione (GSH), 0.1 mM Oxidized Glutathione (GSSG), 1 mM EDTA.

  • Dialysis tubing (appropriate Molecular Weight Cut-Off, MWCO).

Methodology:

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (e.g., 10 mL per gram of wet cell paste). Stir gently at room temperature for 1-2 hours until the solution is clear.

  • Clarification: Centrifuge the solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Protein Concentration Adjustment: Determine the protein concentration of the supernatant (e.g., by Bradford or BCA assay). Dilute the protein with Solubilization Buffer to a final concentration of 1-2 mg/mL to minimize aggregation during refolding.

  • Dialysis Setup: Transfer the solubilized protein into dialysis tubing, ensuring to leave headspace for buffer entry.

  • Step-wise Dialysis:

    • Step 1: Dialyze against a 100-fold volume of Refolding Buffer containing 2 M GdnHCl for 4-6 hours at 4°C.

    • Step 2: Transfer to a fresh 100-fold volume of Refolding Buffer containing 1 M GdnHCl for 4-6 hours at 4°C.

    • Step 3: Transfer to a fresh 100-fold volume of Refolding Buffer containing 0.5 M GdnHCl for 4-6 hours at 4°C.

    • Step 4: Transfer to two changes of fresh 100-fold volume of Refolding Buffer (no GdnHCl) for at least 8 hours each at 4°C.

  • Recovery and Analysis: Recover the protein solution from the dialysis bag. Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any aggregated protein. Analyze the supernatant for soluble protein concentration and activity.

G Inclusion Body Refolding via Step-Dialysis start Inclusion Body Pellet solubilize Solubilize in 6M GdnHCl + DTT start->solubilize clarify Clarify by Centrifugation solubilize->clarify dialysis1 Dialysis 1: Refolding Buffer + 2M GdnHCl clarify->dialysis1 dialysis2 Dialysis 2: Refolding Buffer + 1M GdnHCl dialysis1->dialysis2 dialysis3 Dialysis 3: Refolding Buffer + 0.5M GdnHCl dialysis2->dialysis3 dialysis4 Dialysis 4 (2x): Refolding Buffer (No GdnHCl) dialysis3->dialysis4 recover Recover and Centrifuge to remove aggregates dialysis4->recover finish Soluble, Refolded Protein recover->finish

References

Technical Support Center: 2,6-Difluoro-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) during protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a non-canonical amino acid (ncAA), an analog of the natural amino acid phenylalanine. The fluorine substitutions on the phenyl ring provide unique electronic and steric properties. These properties can be leveraged in drug design to improve the pharmacokinetic profiles of compounds and in biochemical research to study protein structure and function by introducing a 19F NMR probe.

Q2: What are the main challenges associated with the incorporation of this compound?

The primary challenges include:

  • Low incorporation efficiency: The cellular machinery may not efficiently recognize and incorporate this unnatural amino acid, leading to low yields of the desired protein.

  • Misincorporation of natural amino acids: The orthogonal translation system (OTS) used to incorporate 2,6-diF-Phe may also recognize and incorporate natural amino acids, particularly phenylalanine, at the target site.

  • Protein truncation: Failure to incorporate any amino acid at the designated site (often a repurposed stop codon) can lead to the synthesis of truncated, non-functional proteins.

Q3: What is an orthogonal translation system (OTS) and why is it necessary?

An orthogonal translation system is a set of engineered biological components that function independently of the host cell's natural protein synthesis machinery. For incorporating 2,6-diF-Phe, this typically consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS is designed to specifically recognize and "charge" the tRNA with 2,6-diF-Phe. This charged tRNA then recognizes a specific codon (usually a repurposed stop codon like UAG) in the mRNA and delivers the 2,6-diF-Phe to the ribosome for incorporation into the growing polypeptide chain.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue 1: Low Yield of Full-Length Protein

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal concentration of 2,6-diF-Phe Titrate the concentration of 2,6-diF-Phe in the growth media (for in vivo systems) or reaction mix (for cell-free systems). Start with a concentration of 1 mM and test a range up to 5 mM.
Inefficient orthogonal aaRS/tRNA pair Use a previously validated and published orthogonal aaRS/tRNA pair known to be efficient for fluorinated phenylalanine analogs. Consider further evolution of the aaRS to improve its activity and specificity for 2,6-diF-Phe.
Competition with Release Factor 1 (RF1) If using amber (UAG) codon suppression, competition with RF1 can lead to premature termination. Use an E. coli strain with a deleted or down-regulated prfA gene (encoding RF1).[1][2][3]
Toxicity of 2,6-diF-Phe to the expression host Monitor cell growth after induction. If significant toxicity is observed, lower the induction temperature, use a weaker promoter for the target protein, or switch to a cell-free protein synthesis system.
Poor expression of the orthogonal aaRS/tRNA Optimize the expression levels of the aaRS and tRNA. This can be achieved by using different promoters or copy numbers for the plasmids encoding these components.
Issue 2: High Misincorporation of Phenylalanine

Possible Causes & Solutions

CauseRecommended Solution
Lack of specificity of the orthogonal aaRS The engineered aaRS may still recognize and activate endogenous phenylalanine. Screen for or evolve an aaRS with higher specificity for 2,6-diF-Phe over phenylalanine.
Endogenous Phenylalanyl-tRNA Synthetase (PheRS) activity The wild-type PheRS may charge the orthogonal tRNA with phenylalanine. This is less common with truly orthogonal pairs but can be a factor. Using a phenylalanine auxotrophic E. coli strain and controlling the phenylalanine concentration in the media can help mitigate this.
High intracellular concentration of phenylalanine In in vivo systems, the cell's natural pool of phenylalanine can outcompete 2,6-diF-Phe. Use minimal media to reduce the background levels of natural amino acids. For cell-free systems, use formulations that allow for the precise control of amino acid concentrations.

Quantitative Data on Incorporation Fidelity

The fidelity of incorporating this compound is highly dependent on the specific orthogonal aaRS used. Below is a summary of reported encoding fidelities in E. coli.

Orthogonal Synthetase2,6-diF-Phe Encoding FidelityMisincorporation of Phenylalanine
PheX-D695.0%5.0%
PheX-B581.8%18.2%

Data extrapolated from studies on fluorinated phenylalanine analogs.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2,6-diF-Phe in E. coli using Amber Suppression

This protocol outlines the general steps for incorporating 2,6-diF-Phe at a specific site in a target protein by repurposing the amber (UAG) stop codon.

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • Obtain a second plasmid encoding the orthogonal aaRS and tRNA pair specific for 2,6-diF-Phe.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or a strain with reduced RF1 activity) with both plasmids.

    • Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of minimal media (e.g., M9) supplemented with the necessary antibiotics and grow overnight at 37°C with shaking.

    • The next day, use the overnight culture to inoculate a larger volume of minimal media.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Add this compound to a final concentration of 1-5 mM.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).

    • Induce the expression of the orthogonal aaRS/tRNA pair if it is under the control of a different inducible promoter (e.g., arabinose).

    • Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Purify the target protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

    • Confirm the incorporation of 2,6-diF-Phe and assess misincorporation rates using mass spectrometry.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for 2,6-diF-Phe Incorporation

CFPS offers a controlled environment for ncAA incorporation, avoiding issues of cell toxicity and uptake.

  • Reaction Setup:

    • Use a commercial E. coli S30 extract-based CFPS kit that allows for the customization of the amino acid mixture.

    • Prepare a reaction mix containing the cell extract, energy solution, buffers, and all 20 natural amino acids except phenylalanine.

    • Add this compound to the desired final concentration (e.g., 1-2 mM).

    • Add the plasmid DNA encoding the target protein with the amber codon.

    • Add the purified orthogonal aaRS and in vitro transcribed orthogonal tRNA.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Analysis:

    • Analyze the protein expression by SDS-PAGE and Western blotting.

    • Purify the protein if necessary for downstream applications.

    • Confirm incorporation and fidelity using mass spectrometry.

Visualizations

experimental_workflow cluster_invivo In Vivo Incorporation (E. coli) cluster_cellfree Cell-Free Protein Synthesis (CFPS) invivo_start Co-transform E. coli with Target Protein Plasmid (TAG codon) & Orthogonal System Plasmid invivo_growth Grow culture in minimal media invivo_start->invivo_growth invivo_induction Add 2,6-diF-Phe & Induce expression invivo_growth->invivo_induction invivo_expression Protein Expression (18-25°C, 16-24h) invivo_induction->invivo_expression invivo_purification Purify Protein invivo_expression->invivo_purification invivo_analysis Mass Spectrometry Analysis invivo_purification->invivo_analysis cfps_start Prepare CFPS reaction mix (no Phenylalanine) cfps_additions Add 2,6-diF-Phe, Target DNA, Orthogonal aaRS/tRNA cfps_start->cfps_additions cfps_incubation Incubate at 30-37°C for 2-4h cfps_additions->cfps_incubation cfps_analysis Analyze/Purify Protein cfps_incubation->cfps_analysis cfps_ms Mass Spectrometry Analysis cfps_analysis->cfps_ms

Caption: Experimental workflows for in vivo and cell-free incorporation of 2,6-diF-Phe.

troubleshooting_logic start Problem Encountered low_yield Low Yield of Full-Length Protein start->low_yield high_misinc High Misincorporation of Phenylalanine start->high_misinc ly_c1 Optimize [2,6-diF-Phe] low_yield->ly_c1 Concentration? ly_c2 Use RF1 deficient strain low_yield->ly_c2 Termination? ly_c3 Switch to CFPS low_yield->ly_c3 Toxicity? ly_c4 Improve aaRS/tRNA expression low_yield->ly_c4 OTS Expression? hm_c1 Evolve more specific aaRS high_misinc->hm_c1 aaRS Specificity? hm_c2 Use Phe auxotroph high_misinc->hm_c2 Endogenous PheRS? hm_c3 Use minimal media / CFPS high_misinc->hm_c3 Phe Competition?

Caption: Logical workflow for troubleshooting common issues in 2,6-diF-Phe incorporation.

References

Technical Support Center: Enhancing Protein Yield with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 2,6-Difluoro-DL-phenylalanine into recombinant proteins. Our aim is to help you diagnose and resolve common issues to improve protein yield and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no expression of my target protein after attempting to label with this compound. What are the likely causes and how can I troubleshoot this?

Low or no protein expression is a frequent challenge when incorporating unnatural amino acids (UAAs). The issue can often be traced back to several key factors, including the efficiency of the orthogonal translation system, the health of the E. coli expression host, and the inherent properties of this compound.

Possible Causes & Troubleshooting Steps:

  • Inefficient Amber (UAG) Stop Codon Suppression: The amber stop codon is commonly used to encode the UAA. However, it is also recognized by Release Factor 1 (RF1), which leads to premature termination of translation. This competition between the suppressor tRNA and RF1 can drastically reduce the yield of the full-length, labeled protein.[1]

    • Solution:

      • Utilize RF1 Knockout/Deficient E. coli Strains: Employing strains where the prfA gene (encoding RF1) is deleted or its activity is diminished can significantly enhance UAA incorporation efficiency.[1]

      • Optimize Orthogonal Translation System (OTS) Component Ratios: The relative expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical. Titrating the plasmid ratios is essential to find the optimal balance for efficient suppression.[1]

      • Enhance Suppressor tRNA Expression: Increasing the copy number of the suppressor tRNA or using a stronger promoter can increase its cellular concentration, allowing it to better compete with RF1.[1]

  • Toxicity of this compound or the Orthogonal Translation System: The unnatural amino acid itself or components of the OTS may be toxic to the E. coli host, leading to poor cell growth and reduced protein expression.

    • Solution:

      • Titrate the Concentration of this compound: Determine the optimal concentration that allows for efficient incorporation without significantly inhibiting cell growth. This typically ranges from 1-2 mM for many fluorinated phenylalanines.[2]

      • Use a Tightly Controlled Promoter for OTS Expression: Leaky expression of the aaRS can be toxic. Employing a tightly regulated promoter, such as the araBAD promoter, can mitigate this by ensuring expression only upon induction.[3]

      • Lower Expression Temperature: Reducing the temperature to 18-25°C after induction can slow down protein synthesis, which may alleviate the toxic effects and promote proper protein folding.[3]

  • Suboptimal Aminoacyl-tRNA Synthetase (aaRS) Activity: The chosen aaRS may not efficiently charge the suppressor tRNA with this compound.

    • Solution:

      • Select a Specific aaRS: If available, use an aaRS that has been specifically evolved for this compound. If not, a polyspecific aaRS that recognizes a range of fluorinated phenylalanines may be a suitable starting point.[2][4]

      • Optimize aaRS Expression: Ensure that the expression level of the aaRS is sufficient but not so high as to be toxic. This can be controlled by the choice of promoter and plasmid copy number.

Q2: My protein is expressing, but the yield is significantly lower than the wild-type protein. How can I improve the yield?

A decrease in yield compared to the wild-type protein is common. The following strategies can help boost the production of your labeled protein.

Strategies for Yield Improvement:

  • Optimize Culture Conditions:

    • Media Composition: Ensure the growth medium is optimized for protein expression and contains all necessary components. For some systems, a minimal medium may be required to reduce background incorporation of natural amino acids.

    • Induction Parameters: Optimize the cell density at induction (OD600 of 0.6-0.8 is common) and the concentration of the inducer (e.g., IPTG).[5]

  • Codon Optimization: The gene for your protein of interest should be codon-optimized for expression in E. coli to prevent translational stalling.[5]

  • Co-expression of Chaperones: If protein misfolding and aggregation are suspected, co-expressing molecular chaperones can improve the yield of soluble, correctly folded protein.

Q3: How can I confirm that this compound is being incorporated into my protein and at what efficiency?

Verification of UAA incorporation is a critical quality control step.

Methods for Verification and Quantification:

  • Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or digested peptide fragments, you can confirm the mass shift corresponding to the incorporation of this compound in place of a natural amino acid.[2]

  • SDS-PAGE and Western Blotting: While not a direct confirmation of UAA incorporation, a band at the expected molecular weight of the full-length protein in the presence of the UAA, and its absence or reduction in the absence of the UAA, is a strong indicator of successful suppression of the stop codon.

Data Presentation

While specific quantitative data for optimizing this compound incorporation is not extensively published, the following table provides representative data for other fluorinated phenylalanine analogs, which can serve as a useful starting point for experimental design.

Table 1: Representative Yields of sfGFP with Incorporated Fluorinated Phenylalanine Analogs in HEK293T Cells

Fluorinated Phenylalanine AnalogAminoacyl-tRNA SynthetaseYield (µg per gram of cell pellet)
Penta-fluoro PhenylalaninePheX-D6~34
2,6-difluoro PhenylalaninePheX-D6Data not available
2,5-difluoro PhenylalaninePheX-D6Data not available

Data adapted from a study on fluorinated phenylalanine analog incorporation in HEK293T cells, which can provide a qualitative reference for relative expression efficiencies.[2] It is important to note that yields in E. coli may differ.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize this compound Concentration

This protocol is designed to identify the optimal concentration of this compound that maximizes protein yield while minimizing toxicity.

  • Prepare Cultures: Inoculate several 10 mL cultures of your E. coli expression host (e.g., an RF1-deficient strain) transformed with your protein expression plasmid and the orthogonal translation system plasmids.

  • Grow Cultures: Grow the cultures at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add Unnatural Amino Acid: Add this compound to each culture at a range of final concentrations (e.g., 0.5 mM, 1 mM, 1.5 mM, 2 mM). Include a negative control with no UAA.

  • Induce Expression: Induce protein expression with the appropriate inducer (e.g., IPTG or arabinose) at a predetermined concentration.

  • Incubate and Harvest: Incubate the induced cultures at a lower temperature (e.g., 20°C) for 16-24 hours. Harvest the cells by centrifugation.

  • Analyze Expression: Lyse a small aliquot of cells from each condition and analyze the total protein expression by SDS-PAGE and Western blotting to determine the concentration that gives the highest yield of the full-length protein.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry

This protocol outlines the general steps for verifying and quantifying UAA incorporation.

  • Purify the Labeled Protein: Purify your protein of interest from a larger scale culture using the optimized conditions determined in Protocol 1. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common first step.

  • Sample Preparation for Mass Spectrometry:

    • Intact Protein Analysis: If the protein is small enough, it can be analyzed directly by ESI-MS to observe the mass shift.

    • Peptide Mapping: For larger proteins, perform an in-gel or in-solution tryptic digest.

  • LC-MS/MS Analysis: Analyze the prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein sequence database, including the sequence of your target protein with the UAA incorporated at the specified position. Look for peptides with the expected mass shift for this compound. The ratio of the peak intensities of the labeled and unlabeled peptides can be used to estimate the incorporation efficiency.

Visualizations

TroubleshootingWorkflow Start Start: Low/No Protein Yield CheckExpression Analyze total cell lysate by SDS-PAGE/Western Blot Start->CheckExpression NoBand No protein band observed CheckExpression->NoBand No full-length protein? LowYieldBand Faint protein band observed CheckExpression->LowYieldBand Low yield of full-length protein? OptimizeOTS Optimize Orthogonal Translation System (OTS) NoBand->OptimizeOTS Primary suspect: Inefficient Suppression CheckToxicity Assess UAA/OTS Toxicity NoBand->CheckToxicity Also consider LowYieldBand->OptimizeOTS Also consider OptimizeCulture Optimize Culture & Induction Conditions LowYieldBand->OptimizeCulture Primary focus RF1Strain Use RF1-deficient E. coli strain OptimizeOTS->RF1Strain PlasmidRatio Vary aaRS:tRNA plasmid ratio OptimizeOTS->PlasmidRatio PromoterChoice Use stronger promoter for tRNA OptimizeOTS->PromoterChoice UAATitration Titrate this compound concentration CheckToxicity->UAATitration GrowthCurve Monitor cell growth post-induction CheckToxicity->GrowthCurve LowerTemp Lower induction temperature (18-25°C) OptimizeCulture->LowerTemp InducerConc Optimize inducer concentration OptimizeCulture->InducerConc CodonOptimize Check and optimize codon usage OptimizeCulture->CodonOptimize MassSpec Verify incorporation with Mass Spectrometry RF1Strain->MassSpec PlasmidRatio->MassSpec PromoterChoice->MassSpec UAATitration->MassSpec GrowthCurve->MassSpec LowerTemp->MassSpec InducerConc->MassSpec CodonOptimize->MassSpec Success Improved Protein Yield MassSpec->Success

Caption: Troubleshooting workflow for low protein yield.

ExperimentalWorkflow Start Start: Protein Labeling Experiment Transformation Co-transform expression host with plasmids (Target Protein, aaRS, tRNA) Start->Transformation SmallScale Small-scale optimization trials Transformation->SmallScale Optimize UAA concentration, induction, etc. LargeScale Large-scale protein expression SmallScale->LargeScale Apply optimized conditions Purification Protein purification (e.g., Affinity Chromatography) LargeScale->Purification Verification Verification of UAA incorporation Purification->Verification MassSpec Mass Spectrometry Analysis Verification->MassSpec Confirm incorporation Downstream Proceed to downstream applications MassSpec->Downstream

Caption: General experimental workflow for protein labeling.

References

Technical Support Center: Addressing Toxicity of 2,6-Difluoro-DL-phenylalanine in Expression Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of 2,6-Difluoro-DL-phenylalanine during its incorporation into proteins in various expression hosts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein expression?

A1: this compound is a synthetic, non-canonical amino acid (ncAA). It is an analog of the natural amino acid phenylalanine, with two fluorine atoms replacing hydrogen atoms on the phenyl ring. Researchers incorporate it into proteins to introduce unique biochemical and biophysical properties. The fluorine atoms can alter the electrostatic properties, hydrophobicity, and conformational preferences of the amino acid, which can be useful for studying protein structure and function, as well as for developing novel protein therapeutics.

Q2: I'm observing poor cell growth or cell death after adding this compound to my expression culture. What is the likely cause?

A2: The observed cytotoxicity is likely due to the inherent toxicity of this compound to the expression host. The incorporation of this unnatural amino acid can disrupt normal cellular processes. Fluorinated amino acids can be misincorporated into the host's proteome, leading to the synthesis of non-functional or misfolded proteins, which in turn can trigger cellular stress responses and inhibit growth.[1] In some cases, these analogs can interfere with essential metabolic pathways, such as nucleic acid synthesis, leading to cell cycle arrest.[1]

Q3: How can I determine the toxic concentration of this compound for my specific expression host?

A3: You can determine the toxicity level by performing a growth inhibition assay. This involves growing your expression host in the presence of varying concentrations of this compound and monitoring cell density over time. The data from this assay can be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. A detailed protocol for this assay is provided in the "Experimental Protocols" section below.

Q4: Are there any specific E. coli strains that are more resistant to the toxic effects of this compound?

A4: While specific strains engineered for resistance to this compound are not commonly available, using auxotrophic strains that cannot synthesize phenylalanine can be advantageous.[1] In such strains, the intracellular concentration of natural phenylalanine can be more precisely controlled, potentially reducing the competition with the unnatural amino acid and allowing for better management of its toxic effects. Additionally, strains that have been evolved through adaptive laboratory evolution (ALE) to tolerate other fluorinated amino acids may show some cross-resistance, although this would need to be empirically determined.[2][3][4][5]

Q5: Can optimizing expression conditions help mitigate the toxicity of this compound?

A5: Yes, optimizing expression conditions is a critical step. Lowering the induction temperature can slow down protein synthesis, giving the cell more time to fold proteins correctly and manage the stress caused by the incorporation of the unnatural amino acid. Reducing the concentration of the inducer (e.g., IPTG) can also decrease the metabolic burden on the host cells. Supplementing the growth medium with the natural amino acid (phenylalanine) can help to balance the incorporation of the toxic analog and maintain cell viability, although this will also reduce the incorporation efficiency of the unnatural amino acid.

Troubleshooting Guides

Issue 1: Poor or No Protein Expression
Potential Cause Troubleshooting Step
High Toxicity of this compound 1. Determine the IC50 value of this compound for your host strain using a growth inhibition assay. 2. Use a concentration of the unnatural amino acid below the IC50 value. 3. Gradually adapt the cells to increasing concentrations of the compound.
Inefficient Incorporation 1. Optimize the ratio of the plasmids encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA. 2. Use a stronger promoter for the suppressor tRNA. 3. Ensure the aaRS is specific for this compound and does not cross-react with natural amino acids.
Metabolic Burden 1. Lower the induction temperature (e.g., 18-25°C). 2. Reduce the concentration of the inducer (e.g., titrate IPTG from 1 mM down to 0.1 mM). 3. Use a weaker promoter for the expression of your protein of interest.
Issue 2: Low Cell Density or Cell Lysis
Potential Cause Troubleshooting Step
Cellular Stress Response 1. Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper protein folding. 2. Supplement the medium with osmoprotectants like betaine or sorbitol.
Membrane Damage 1. Monitor cell integrity using microscopy or viability stains. 2. Some fluorinated compounds can alter membrane properties; consider using strains with enhanced membrane stability if available.
Nutrient Depletion 1. Use a richer growth medium to support the cells under stress. 2. Supplement the medium with a low concentration of phenylalanine to maintain essential cellular functions.

Quantitative Data

Currently, specific IC50 values for this compound in common expression hosts like E. coli are not widely reported in the literature. The toxicity is known to be concentration-dependent. Researchers are encouraged to determine the IC50 experimentally for their specific strain and conditions. The following table provides a template for recording such data.

Table 1: Example Data Table for Growth Inhibition of E. coli by this compound

Concentration of this compound (mM)Growth Rate (OD600/hr)Percent Inhibition (%)
0 (Control)Value0
0.1ValueValue
0.5ValueValue
1.0ValueValue
2.0ValueValue
5.0ValueValue

Experimental Protocols

Protocol 1: Growth Inhibition Assay to Determine IC50

Objective: To determine the concentration of this compound that inhibits the growth of the expression host by 50%.

Materials:

  • Expression host (e.g., E. coli BL21(DE3))

  • Growth medium (e.g., LB or M9 minimal medium)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring OD600 and shaking

Procedure:

  • Grow an overnight culture of the expression host in the appropriate medium.

  • The next day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.

  • In a 96-well plate, prepare a serial dilution of this compound in the growth medium. Include a control well with no unnatural amino acid.

  • Add the diluted cell culture to each well of the 96-well plate.

  • Incubate the plate in a microplate reader at the optimal growth temperature with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for several hours, until the control culture reaches the stationary phase.

  • Plot the growth curves (OD600 vs. time) for each concentration.

  • Calculate the growth rate for each concentration from the exponential phase of the growth curve.

  • Determine the percent inhibition for each concentration relative to the control.

  • Plot the percent inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Growth Inhibition Assay cluster_analysis Data Analysis start Start culture Overnight Culture of Expression Host start->culture dilution Dilute Culture to OD600 ~0.05 culture->dilution inoculate Inoculate Plate with Diluted Culture dilution->inoculate plate_prep Prepare Serial Dilution of This compound in 96-well plate plate_prep->inoculate incubate Incubate with Shaking & OD600 Measurement inoculate->incubate growth_curves Plot Growth Curves incubate->growth_curves calc_rate Calculate Growth Rates growth_curves->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition ic50 Determine IC50 calc_inhibition->ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway cluster_incorporation Protein Synthesis cluster_stress Cellular Stress Response cluster_effects Cellular Effects UAA This compound (Toxic Amino Acid Analog) incorporation Incorporation into Host Proteins UAA->incorporation growth_inhibition Growth Inhibition UAA->growth_inhibition misfolding Protein Misfolding & Aggregation incorporation->misfolding stress_response General Stress Response (e.g., RpoS activation) misfolding->stress_response chaperones Upregulation of Molecular Chaperones (e.g., DnaK, GroEL) stress_response->chaperones proteases Upregulation of Proteases stress_response->proteases stress_response->growth_inhibition cell_cycle_arrest Cell Cycle Arrest growth_inhibition->cell_cycle_arrest membrane_damage Membrane Damage growth_inhibition->membrane_damage

Caption: General signaling pathway of cellular response to toxic amino acid analogs.

Troubleshooting_Logic start Low Protein Yield or Cell Viability Issue check_toxicity Is the concentration of This compound too high? start->check_toxicity run_ic50 Perform Growth Inhibition Assay (IC50) check_toxicity->run_ic50 Yes check_expression Are expression conditions optimized? check_toxicity->check_expression No lower_conc Lower the concentration of the unnatural amino acid run_ic50->lower_conc lower_conc->check_expression optimize_expression Lower induction temperature Reduce inducer concentration check_expression->optimize_expression No check_folding Is protein misfolding a likely issue? check_expression->check_folding Yes optimize_expression->check_folding coexpress_chaperones Co-express molecular chaperones check_folding->coexpress_chaperones Yes success Improved Yield and Viability check_folding->success No coexpress_chaperones->success

Caption: Troubleshooting logic for addressing toxicity issues.

References

Technical Support Center: Optimizing Codon Usage for 2,6-Difluoro-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the site-specific incorporation of 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind incorporating 2,6-diF-Phe into a protein?

The incorporation of non-canonical amino acids (ncAAs) like 2,6-diF-Phe relies on the use of an orthogonal translation system (OTS).[1] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which are designed to be orthogonal to the host organism's native translational machinery.[1] The suppressor tRNA recognizes a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site for ncAA incorporation.[1][2] The engineered aaRS specifically charges the suppressor tRNA with 2,6-diF-Phe, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.[1]

Q2: Which codon should I use to encode 2,6-diF-Phe?

The amber stop codon (UAG) is the most commonly used nonsense codon for ncAA incorporation.[1] This is because it is the least frequent stop codon in many commonly used expression hosts like E. coli.[1] Utilizing the UAG codon minimizes the chances of premature termination of other native genes in the host.[1]

Q3: How can I optimize the expression of my protein containing 2,6-diF-Phe?

Optimizing protein expression involves several factors:

  • Codon Optimization of the Gene of Interest: The overall codon usage of your target gene should be optimized for the expression host (e.g., E. coli). This involves replacing rare codons with more frequently used ones to enhance translation efficiency.[3][4] Several online tools and commercial services are available for codon optimization.[5]

  • Choice of Expression Strain: Using an E. coli strain deficient in Release Factor 1 (RF1) can significantly improve the incorporation efficiency of the ncAA at the UAG codon.[6][7] RF1 is the protein that recognizes the UAG codon and terminates translation.[6] By removing or reducing the activity of RF1, the suppressor tRNA has less competition, leading to higher yields of the full-length protein containing the ncAA.[6][7]

  • Optimization of OTS Component Ratios: The relative expression levels of the engineered aaRS and the suppressor tRNA are critical for efficient ncAA incorporation. It is often necessary to titrate the concentrations of the plasmids encoding these components to find the optimal ratio.

  • Culture Conditions: Standard parameters such as growth temperature, induction time, and the concentration of the inducer (e.g., IPTG) and 2,6-diF-Phe should be optimized for your specific protein.[8][9]

Troubleshooting Guides

Problem 1: Low or no yield of the full-length protein containing 2,6-diF-Phe.

Potential Cause Troubleshooting Steps
Inefficient Amber Suppression - Use an RF1 knockout/deficient E. coli strain: This is the most effective way to increase suppression efficiency.[6][7]- Optimize the expression of the suppressor tRNA: Increase the copy number of the plasmid encoding the suppressor tRNA or use a stronger promoter.[10]
Toxicity of 2,6-diF-Phe or OTS Components - Lower the concentration of 2,6-diF-Phe: The optimal concentration should be determined empirically.- Use a weaker promoter or a lower copy number plasmid for the aaRS: Overexpression of the aaRS can sometimes be toxic.
Suboptimal Codon Usage in the Target Gene - Re-evaluate the codon usage of your gene: Ensure it is optimized for the expression host.[3][4] Pay attention to codons immediately surrounding the UAG codon, as context can influence suppression efficiency.
Poor Solubility of the Expressed Protein - Lower the expression temperature: Inducing expression at a lower temperature (e.g., 16-20°C) can improve protein folding and solubility.[8]- Co-express molecular chaperones: Chaperones can assist in the proper folding of your protein.- Test different purification tags and lysis buffers.

Problem 2: Mass spectrometry analysis shows a mix of the desired protein and a truncated product.

This indicates inefficient suppression of the amber codon. Refer to the troubleshooting steps for "Inefficient Amber Suppression" in Problem 1.

Problem 3: Mass spectrometry analysis shows incorporation of a natural amino acid at the target site instead of 2,6-diF-Phe.

This suggests a lack of orthogonality of the OTS.

Potential Cause Troubleshooting Steps
Engineered aaRS is not specific for 2,6-diF-Phe - Perform in vitro aminoacylation assays: Confirm that the engineered aaRS specifically charges the suppressor tRNA with 2,6-diF-Phe and not with any of the 20 canonical amino acids.- Re-engineer the aaRS: If cross-reactivity is observed, further directed evolution or rational design of the aaRS may be necessary to improve its specificity.
Endogenous aaRS charges the suppressor tRNA - Confirm the orthogonality of the suppressor tRNA: Ensure that no endogenous aaRSs recognize and charge the suppressor tRNA.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon (UAG)

This protocol is based on the QuikChange™ site-directed mutagenesis method.[11]

  • Primer Design:

    • Design a pair of complementary primers, typically 25-45 bases in length, containing the desired TAG codon in the middle.

    • The primers should have a melting temperature (Tm) of ≥ 78°C.

    • Ensure the primers have a GC content of at least 40% and terminate in one or more C or G bases.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase.

    • Use a low amount of template plasmid DNA (e.g., 5-50 ng).

    • Perform 12-18 cycles of PCR. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR reaction mixture.

    • Incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.[12]

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate on selective media and incubate overnight.

  • Verification:

    • Pick several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression of Protein with 2,6-diF-Phe in an RF1-deficient E. coli Strain
  • Transformation:

    • Co-transform the expression plasmid containing your gene of interest with the UAG codon and the plasmid encoding the orthogonal aaRS/tRNA pair into a competent RF1-deficient E. coli strain (e.g., a derivative of BL21(DE3)).

    • Plate on selective media containing the appropriate antibiotics for both plasmids.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium with the required antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) with the starter culture to an initial OD600 of 0.05-0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add 2,6-diF-Phe to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 16-20°C and continue to shake for 12-16 hours.

  • Cell Harvesting:

    • Harvest the cells by centrifugation.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Verification of 2,6-diF-Phe Incorporation by Mass Spectrometry

This protocol outlines a general workflow for bottom-up proteomics to confirm ncAA incorporation.[13][14]

  • Protein Purification:

    • Purify the expressed protein using an appropriate method (e.g., affinity chromatography).

  • In-solution Digestion:

    • Denature the purified protein.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reverse-phase C18 column.

    • The mass spectrometer will acquire MS1 spectra of the eluting peptides and MS/MS spectra of selected peptide ions.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against a protein database containing the sequence of your target protein.

    • Crucially, include the mass of 2,6-diF-Phe as a variable modification on phenylalanine residues in your search parameters.

    • Manually inspect the MS/MS spectra of peptides containing the target residue to confirm the incorporation of 2,6-diF-Phe. Look for the characteristic mass shift in the fragment ions.[15]

Data Presentation

Table 1: Quantitative Comparison of ncAA Incorporation Efficiency using a GFP-based Reporter System.

Data is hypothetical and for illustrative purposes, based on methodologies described in the literature.[16][17]

Orthogonal System ComponentExpression ConditionRelative Fluorescence Units (RFU)Incorporation Efficiency (%)
Wild-type aaRS/tRNAStandard E. coli1,20012%
Wild-type aaRS/tRNARF1 knockout E. coli5,80058%
Engineered aaRS/tRNAStandard E. coli3,50035%
Engineered aaRS/tRNA RF1 knockout E. coli 9,500 95%
No ncAA controlRF1 knockout E. coli50<1%
Wild-type GFPRF1 knockout E. coli10,000100% (Reference)

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_analysis Analysis sdm Site-Directed Mutagenesis (Introduce UAG) seq Sequence Verification sdm->seq transform Co-transform Plasmids (Target Gene + OTS) seq->transform culture Culture in RF1- E. coli transform->culture induce Induce Expression (+ 2,6-diF-Phe & IPTG) culture->induce purify Protein Purification induce->purify digest Proteolytic Digestion purify->digest ms LC-MS/MS Analysis digest->ms troubleshooting_workflow start Low/No Full-Length Protein Yield check_expression Check Expression Conditions start->check_expression check_suppression Evaluate Amber Suppression check_expression->check_suppression Expression Confirmed solution_conditions Optimize Temp, Inducer, ncAA Conc. check_expression->solution_conditions No Expression check_toxicity Assess Toxicity check_suppression->check_toxicity Suppression Inefficient solution_codon Re-optimize Codon Usage check_suppression->solution_codon Suppression OK solution_rf1 Use RF1- Strain check_toxicity->solution_rf1 No Toxicity solution_ots Optimize OTS Ratio check_toxicity->solution_ots Toxicity Observed

References

Technical Support Center: Preventing Protein Aggregation with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid 2,6-Difluoro-DL-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to protein aggregation during expression, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my protein containing this compound aggregating?

The incorporation of this compound can increase the hydrophobicity of your protein. Fluorination of the phenyl ring enhances its nonpolar character, which can lead to the exposure of hydrophobic patches on the protein surface.[1] These patches can interact between protein molecules, leading to aggregation and precipitation.[1] While fluorination can sometimes enhance protein stability, it can also disrupt the natural folding process, leading to misfolded intermediates that are prone to aggregation.[2][3]

Q2: What is the first step I should take to troubleshoot aggregation?

The initial and most crucial step is to perform a small-scale solubility test with a small amount of your protein to avoid risking your entire sample.[1] Start with a standard aqueous buffer (e.g., PBS or Tris, pH 7.4). If you observe aggregation, you can then systematically test the mitigation strategies outlined in our troubleshooting guides.

Q3: Can adjusting the pH of my buffer help in preventing aggregation?

Yes, adjusting the pH can be a very effective strategy.[1][4] Proteins are generally least soluble at their isoelectric point (pI), where their net charge is zero. By adjusting the buffer pH to be at least one unit above or below the theoretical pI of your protein, you can increase its net charge, leading to greater electrostatic repulsion between molecules and potentially preventing aggregation.[1][4]

Q4: Are there any specific additives that are known to prevent aggregation of hydrophobic proteins?

Several classes of additives can be effective in preventing the aggregation of hydrophobic proteins. These include:

  • Amino Acids: Arginine and glutamate, often used in combination, can help to solubilize proteins by interacting with both charged and hydrophobic regions on the protein surface.[4][5] Arginine, in particular, has been shown to be a very effective aggregation suppressor.[5][6][7][8]

  • Osmolytes: Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) can stabilize the native conformation of proteins and reduce aggregation.[4]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help to solubilize proteins by shielding hydrophobic patches.[4][9]

  • Reducing Agents: For proteins containing cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that can lead to aggregation.[4]

Q5: My protein is in inclusion bodies. How can I refold it to a soluble, active form?

Refolding from inclusion bodies requires a careful, step-wise process. First, the inclusion bodies are solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl). The denatured protein is then refolded by slowly removing the denaturant, often by dialysis or rapid dilution into a refolding buffer. This buffer should be optimized and may contain some of the anti-aggregation additives mentioned above to facilitate proper folding and prevent aggregation.

Troubleshooting Guides

Guide 1: Optimizing Buffer Conditions for Soluble Protein

If you are observing precipitation or a loss of protein concentration over time, follow this guide to optimize your buffer conditions.

Problem: Protein precipitates after purification or during storage.

Workflow for Buffer Optimization:

Buffer_Optimization start Start: Aggregated Protein Sample check_pi Determine Theoretical pI of Protein start->check_pi adjust_ph Adjust Buffer pH (pI +/- 1 unit) check_pi->adjust_ph test_additives Screen Anti-Aggregation Additives adjust_ph->test_additives If aggregation persists optimize_conc Optimize Additive Concentration test_additives->optimize_conc final_buffer Optimized Buffer Condition optimize_conc->final_buffer

Caption: Workflow for optimizing buffer conditions to prevent protein aggregation.

Detailed Steps:

  • Determine Theoretical pI: Use an online tool to calculate the theoretical isoelectric point (pI) of your protein sequence.

  • Adjust pH: Prepare a series of buffers with pH values at least one unit away from the pI. Test the solubility of your protein in each buffer.[1][4]

  • Screen Additives: If pH adjustment is insufficient, perform a high-throughput screen of various anti-aggregation additives at standard concentrations. See the table below for starting concentrations.

  • Optimize Concentration: Once you identify an effective additive, perform a concentration gradient to find the minimal effective concentration.

Table 1: Common Anti-Aggregation Additives and Suggested Starting Concentrations

Additive ClassExampleStarting ConcentrationNotes
Amino Acids L-Arginine0.5 - 1.0 MCan be used alone or with L-Glutamate.[4]
L-Glutamate0.5 - 1.0 MOften used in combination with L-Arginine.[4]
Osmolytes Sucrose5 - 10% (w/v)Stabilizes native protein structure.
Glycerol10 - 20% (v/v)Also acts as a cryoprotectant for freezing.[4]
Detergents Tween 200.01 - 0.1% (v/v)Use non-ionic or zwitterionic detergents.[4][9]
CHAPS0.1 - 0.5% (w/v)A zwitterionic detergent.
Reducing Agents DTT1 - 5 mMFor proteins with cysteine residues.[4]
TCEP0.5 - 1 mMMore stable than DTT.[4]
Guide 2: Refolding from Inclusion Bodies

For proteins expressed in inclusion bodies, a carefully designed refolding protocol is essential.

Problem: Protein is expressed in an insoluble form (inclusion bodies).

Workflow for Protein Refolding:

Protein_Refolding start Start: Inclusion Bodies solubilize Solubilize in 8M Urea or 6M GdnHCl start->solubilize refolding_screen Screen Refolding Buffers (via dialysis or rapid dilution) solubilize->refolding_screen analyze_folding Analyze Protein Folding and Solubility (e.g., DLS, SEC) refolding_screen->analyze_folding scale_up Scale-up with Optimized Refolding Buffer analyze_folding->scale_up If soluble and folded soluble_protein Soluble, Folded Protein scale_up->soluble_protein

Caption: A generalized workflow for refolding proteins from inclusion bodies.

Experimental Protocols

Protocol 1: High-Throughput Screening of Anti-Aggregation Additives

This protocol describes a method for rapidly screening a panel of additives to identify conditions that improve protein solubility.

Materials:

  • Purified, aggregated protein sample

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm (for turbidity)

  • Stock solutions of anti-aggregation additives (see Table 1)

  • Base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Method:

  • Prepare a dilution series of your protein in the base buffer.

  • In the 96-well plate, add a fixed volume of your protein solution to each well.

  • Add a small volume of each additive stock solution to the designated wells to achieve the desired final concentration. Include control wells with only the base buffer.

  • Incubate the plate at the desired temperature for a set period (e.g., 1-24 hours).

  • Measure the absorbance at 340 nm. A decrease in absorbance indicates a reduction in aggregation.

  • Visually inspect the wells for precipitation.

Protocol 2: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique to determine the size distribution of particles in a solution, making it ideal for detecting protein aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvettes

  • Filtered protein samples in various buffer conditions

Method:

  • Prepare your protein samples in the buffers to be tested. Ensure the samples are free of dust by filtering (0.22 µm filter) or centrifugation.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to determine the size distribution and polydispersity index (PDI). A monomodal peak corresponding to the expected size of the monomeric protein and a low PDI indicate a non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.

Table 2: Interpreting DLS Data for Protein Aggregation

DLS ResultInterpretation
Single, narrow peak at expected size Monomeric, non-aggregated protein
Multiple peaks or a broad peak Presence of oligomers and/or aggregates
High Polydispersity Index (PDI > 0.2) Heterogeneous sample, likely containing aggregates
Increase in particle size over time Ongoing aggregation

By systematically applying these troubleshooting strategies and analytical techniques, researchers can overcome the challenges associated with the aggregation of proteins containing this compound and successfully obtain soluble, functional proteins for their studies.

References

Technical Support Center: Expression of Membrane Proteins with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of membrane proteins incorporating the non-canonical amino acid 2,6-Difluoro-DL-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing membrane proteins with this compound?

A1: Expressing membrane proteins is inherently challenging due to their hydrophobic nature, often leading to low expression levels and instability.[1][2] Incorporating a non-canonical amino acid like this compound introduces additional complexities:

  • Toxicity: High concentrations of the non-canonical amino acid can be toxic to the expression host (e.g., E. coli), leading to reduced cell growth and lower protein yields.[3]

  • Incorporation Efficiency: The efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair in incorporating this compound in response to a nonsense codon (typically the amber stop codon, UAG) can be a limiting factor. This is a competition with the host's release factors, which terminate translation.

  • Protein Folding and Stability: The introduction of fluorine atoms can alter the electrostatic and hydrophobic properties of the phenylalanine side chain, potentially impacting the proper folding, stability, and membrane insertion of the protein.[4][5]

  • Low Yield: The cumulative effect of these challenges often results in significantly lower yields of the modified membrane protein compared to its wild-type counterpart.[6]

Q2: Which expression system is recommended for incorporating this compound into membrane proteins?

A2: Both E. coli and mammalian (e.g., HEK293T) cells have been successfully used for incorporating fluorinated phenylalanine analogs.[4] The choice of system depends on the specific requirements of the target membrane protein:

  • E. coli : Offers rapid growth, high cell densities, and cost-effectiveness. It is a good starting point for many membrane proteins. However, it lacks the machinery for complex post-translational modifications that may be required for the proper folding and function of some eukaryotic membrane proteins.

  • Mammalian Cells (HEK293T): Provide a native-like environment for the expression of mammalian membrane proteins, including proper folding, post-translational modifications, and membrane insertion. While generally yielding lower quantities of protein compared to E. coli, this system is often necessary for functional studies of complex eukaryotic proteins.[7]

Q3: How can I improve the yield of my membrane protein containing this compound?

A3: Improving protein yield requires a multi-faceted approach:

  • Optimize Non-Canonical Amino Acid Concentration: Titrate the concentration of this compound in the growth media. A concentration of 1-2 mM is a common starting point.[4]

  • Use an RF1 Knockout Strain: In E. coli, using a strain deficient in Release Factor 1 (RF1) can significantly improve the incorporation efficiency of the non-canonical amino acid at the amber stop codon.

  • Optimize Expression Conditions:

    • Temperature: Lowering the expression temperature (e.g., 18-25°C) can slow down protein synthesis, which may improve proper folding and reduce the formation of inclusion bodies.

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances protein expression with cell health.

  • Codon Optimization: Optimizing the codon usage of your gene for the chosen expression host can enhance translation efficiency.

Q4: Will the incorporation of this compound affect the function of my membrane protein?

A4: It is possible. The fluorine atoms on the phenyl ring alter the electronic properties of the side chain, which can influence intra- and intermolecular interactions.[8] This may lead to changes in:

  • Ligand Binding: The altered electrostatics could affect the binding affinity of ligands to receptors.

  • Ion Channel Gating: In ion channels, the modified amino acid could influence the conformational changes associated with channel gating.[9][10]

  • Protein-Protein Interactions: The modified surface properties of the protein could alter its interactions with other proteins.

  • GPCR Signaling: For G protein-coupled receptors (GPCRs), changes in the conformation of transmembrane helices can impact G protein coupling and downstream signaling.[11][12]

It is crucial to perform functional assays to compare the activity of the modified protein to its wild-type counterpart.

Troubleshooting Guides

Issue 1: Low or No Protein Expression

Symptom: No detectable protein on a Western blot or very low cell pellet yield.

Possible Cause Solution
Toxicity of this compound Lower the concentration of the non-canonical amino acid in the growth medium. Monitor cell growth curves to assess toxicity at different concentrations.
Inefficient Amber Suppression In E. coli, use an RF1 knockout strain. Optimize the ratio of the plasmids encoding the synthetase and the suppressor tRNA.
Poor Expression of the Orthogonal Synthetase/tRNA Verify the expression of the synthetase and tRNA using RT-PCR or by expressing a fluorescent reporter protein with the same system.
Suboptimal Induction Conditions Optimize the inducer concentration and the temperature and duration of induction.
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Symptom: Protein is detected in the whole-cell lysate but is found in the pellet after cell lysis and centrifugation.

Possible Cause Solution
Protein Misfolding Lower the expression temperature (e.g., 18-25°C) and express for a longer period (16-24 hours).
Incorrect Detergent for Solubilization Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find one that efficiently solubilizes the target protein.
Insufficient Detergent Concentration Ensure the detergent concentration is above its critical micelle concentration (CMC).
Issue 3: Low Incorporation Efficiency of this compound

Symptom: Mass spectrometry analysis shows a significant amount of wild-type protein or truncated protein.

Possible Cause Solution
Competition with Endogenous Phenylalanine If using rich media, consider switching to a minimal medium to reduce the concentration of competing native phenylalanine.
Suboptimal Synthetase Activity Ensure the correct orthogonal synthetase/tRNA pair is being used. Sequence the plasmid to confirm its integrity.
Low Suppressor tRNA Levels Increase the copy number of the suppressor tRNA plasmid or use a stronger promoter.

Data Presentation

Table 1: Quantitative Comparison of sfGFP Expression with Fluorinated Phenylalanine Analogs

Data is for the soluble protein sfGFP expressed in HEK293T cells and is intended to provide a general expectation of incorporation efficiency. Yields for membrane proteins may be lower.

Amino Acid Expression Yield (µg per gram of cell pellet) Incorporation Fidelity (%)
Penta-fluoro Phe~3498.2
2,3,5,6-tetra-fluoro PheNot Reported98.7
2,3,6-tri-fluoro PheNot Reported100.0
2,6-difluoro Phe Not Reported 95.0
2-fluoro PheNot Reported95.6

Source: Adapted from Galles and Infield et al., 2023.[4]

Table 2: Thermal Stability of a Model Membrane Protein with and without a Stabilizing Ligand

This table provides an example of how thermal shift assay data can be presented. Actual ΔTm values will be protein-specific.

Condition Melting Temperature (Tm) in °C Change in Tm (ΔTm) in °C
Wild-type Protein42.0-
Wild-type Protein + Ligand47.5+5.5
Protein with this compound40.5-1.5
Protein with this compound + Ligand46.5+6.0

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Membrane Protein in E. coli
  • Transformation: Co-transform an E. coli expression strain (preferably an RF1 knockout strain) with the plasmid containing your membrane protein of interest (with an amber stop codon at the desired position) and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of minimal medium (supplemented with antibiotics) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis and Solubilization: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Add a suitable detergent (e.g., DDM at 1% w/v) to solubilize the membrane proteins.

  • Purification: Clarify the lysate by ultracentrifugation and purify the protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

Protocol 2: Thermal Shift Assay (TSA) for Membrane Protein Stability
  • Prepare Protein Solutions: Dilute the purified wild-type and this compound-containing membrane proteins to a final concentration of 2-5 µM in a buffer containing a suitable detergent.

  • Prepare Dye Solution: Dilute a fluorescent dye that binds to hydrophobic regions (e.g., CPM) to a working concentration in the same buffer.

  • Set up the Assay: In a 96-well PCR plate, mix the protein solution with the dye solution. Include a no-protein control.

  • Run the Assay: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute), measuring fluorescence at each interval.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by comparing the Tm of the modified protein to the wild-type.[13][14]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Membrane Protein Expression with this compound cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_purification_analysis Purification & Analysis p1 Target Gene in Expression Vector (with UAG codon) co_transform Co-transformation into E. coli (RF1- strain) p1->co_transform p2 Orthogonal Synthetase/ tRNA Plasmid p2->co_transform starter_culture Overnight Starter Culture co_transform->starter_culture expression_culture Scale-up to Expression Culture starter_culture->expression_culture induction Add 2,6-DF-Phe & Inducer (IPTG) expression_culture->induction incubation Incubate at 18-25°C (16-24h) induction->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis & Solubilization (with detergent) harvest->lysis purification Affinity Chromatography lysis->purification analysis SDS-PAGE, Western Blot, Mass Spectrometry purification->analysis functional_assay Functional Assays purification->functional_assay stability_assay Thermal Shift Assay purification->stability_assay

Caption: Workflow for expressing and analyzing membrane proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Low Protein Yield start Low or No Protein Yield check_expression Check Whole Cell Lysate (Western Blot) start->check_expression no_expression No Protein Detected check_expression->no_expression No Band low_expression Low Protein Expression check_expression->low_expression Faint Band check_solubility Check Soluble vs. Insoluble Fraction insoluble Protein in Insoluble Fraction check_solubility->insoluble In Pellet soluble Protein is Soluble check_solubility->soluble In Supernatant check_incorporation Analyze by Mass Spectrometry low_incorporation Low ncAA Incorporation check_incorporation->low_incorporation High WT or Truncated Mass high_incorporation High ncAA Incorporation check_incorporation->high_incorporation Correct Mass optimize_expression Optimize Expression: - Check ncAA toxicity - Use RF1- strain - Optimize induction no_expression->optimize_expression low_expression->check_solubility optimize_solubilization Optimize Solubilization: - Lower temperature - Screen detergents insoluble->optimize_solubilization soluble->check_incorporation optimize_incorporation Optimize Incorporation: - Use minimal media - Adjust plasmid ratios low_incorporation->optimize_incorporation optimize_purification Optimize Purification: - Check resin binding - Adjust buffer conditions high_incorporation->optimize_purification

Caption: A logical workflow for troubleshooting low yields of membrane proteins.

gpcr_signaling Potential Impact of this compound on GPCR Signaling cluster_receptor GPCR in Membrane cluster_downstream Downstream Signaling gpcr GPCR with incorporated 2,6-Difluoro-Phe g_protein G Protein gpcr->g_protein G Protein Coupling (may be altered) note The altered electrostatics of 2,6-Difluoro-Phe in the transmembrane domain can potentially affect the conformational changes required for efficient G protein coupling. ligand Ligand ligand->gpcr Binding Affinity (may be altered) effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation/Inhibition second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical impact of this compound on GPCR signaling cascade.

References

Protocol for improving 2,6-Difluoro-DL-phenylalanine incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the incorporation efficiency of 2,6-Difluoro-DL-phenylalanine into proteins.

Troubleshooting Guides

Issue 1: Low or No Protein Expression

Q: I am not observing any expression of my target protein after attempting to incorporate this compound. What are the possible causes and solutions?

A: Low or no protein expression is a common issue when working with unnatural amino acids (UAAs). Several factors could be contributing to this problem. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Workflow for Low/No Protein Expression

G cluster_solutions Solutions start Start: Low/No Protein Expression check_orthogonality 1. Verify Orthogonal System (tRNA/aaRS Pair) start->check_orthogonality check_codon 2. Confirm Amber (UAG) Codon Insertion check_orthogonality->check_codon System is correct sol_ortho Use a validated orthogonal pair (e.g., PylRS-based PheX-D6/PheX-B5). check_orthogonality->sol_ortho check_uaa 3. Check this compound Concentration and Purity check_codon->check_uaa Codon is present sol_codon Sequence verify your plasmid to confirm the UAG codon at the desired site. check_codon->sol_codon check_expression 4. Optimize Expression Conditions check_uaa->check_expression UAA is optimal sol_uaa Titrate UAA concentration (1-5 mM). Use high-purity UAA. check_uaa->sol_uaa check_toxicity 5. Assess UAA Toxicity check_expression->check_toxicity Conditions optimized sol_expression Lower induction temperature (18-25°C). Optimize inducer concentration. check_expression->sol_expression analyze_mrna 6. Analyze mRNA Levels check_toxicity->analyze_mrna Toxicity is low sol_toxicity Use a lower concentration of UAA. Switch to a more robust expression host. check_toxicity->sol_toxicity end Successful Protein Expression analyze_mrna->end mRNA is stable sol_mrna Perform RT-qPCR to check mRNA integrity and quantity. analyze_mrna->sol_mrna

Caption: Troubleshooting workflow for low or no protein expression.

Issue 2: Low Incorporation Efficiency/Fidelity

Q: I am getting some protein, but the yield is low, and mass spectrometry analysis shows a mix of the desired protein and truncated or wild-type protein. How can I improve the incorporation efficiency and fidelity?

A: Achieving high efficiency and fidelity is crucial for obtaining a homogenous sample of your protein with the incorporated UAA. The following guide will help you optimize your experiment to increase both yield and accuracy.

Logical Relationships for Improving Incorporation Efficiency

G cluster_factors Key Factors center Improved Incorporation Efficiency & Fidelity ortho_sys Orthogonal System Selection ortho_sys->center Use highly active and specific aaRS (e.g., PheX-D6) uaa_conc UAA Concentration uaa_conc->center Optimize concentration (typically 1-2 mM in mammalian cells) expression_cond Expression Conditions expression_cond->center Reduce temperature to slow translation and improve fidelity host_strain Host Strain Engineering host_strain->center Use strains with low release factor 1 (RF1) levels codon_context Codon Context codon_context->center Flanking sequences can influence suppression efficiency

Caption: Factors influencing incorporation efficiency and fidelity.

Frequently Asked Questions (FAQs)

Q1: Which orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is recommended for this compound?

A1: For the incorporation of 2,6-Difluorophenylalanine in mammalian cells, pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs, specifically PheX-D6 and PheX-B5 , have been shown to be effective.[1] The PheX-D6 pair, in particular, has demonstrated high fidelity for the incorporation of this compound.[1]

Q2: What is the optimal concentration of this compound to use in my cell culture?

A2: The optimal concentration can vary depending on the expression system and the specific protein. However, a good starting point for mammalian cells is a concentration range of 1-2 mM .[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experiment, balancing incorporation efficiency with potential cytotoxicity.

Q3: How can I verify the successful incorporation of this compound into my target protein?

A3: The most definitive method for verifying incorporation is mass spectrometry .[1] By analyzing the intact protein or digested peptides, you can confirm the mass shift corresponding to the replacement of a natural amino acid with this compound. High-resolution mass spectrometry can also provide information on the fidelity of incorporation.[1]

Q4: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?

A4: Yes, CFPS systems are well-suited for incorporating unnatural amino acids. They offer several advantages, including the ability to easily manipulate the concentration of components like the orthogonal tRNA/aaRS pair and the UAA, and they are less susceptible to issues of UAA toxicity. High yields of proteins with incorporated UAAs have been achieved in E. coli-based CFPS systems.

Q5: What are the expected protein yields when incorporating this compound?

A5: Protein yields can vary significantly based on the expression system, the target protein, and the efficiency of the orthogonal pair. In mammalian (HEK) cells, yields for a similar fluorinated analog (penta-fluoro Phe) using the PheX-D6 synthetase were estimated to be around 34 µg per gram of cells .[1] In E. coli cell-free systems, yields for other UAAs can reach over 500 µg/mL.

Quantitative Data

The following table summarizes the reported fidelity of incorporation for 2,6-Difluorophenylalanine using two different pyrrolysine-based synthetases in HEK cells, as determined by mass spectrometry.

SynthetaseUnnatural Amino AcidIncorporation Fidelity (%)
PheX-D62,6-Difluorophenylalanine95.0
PheX-B52,6-Difluorophenylalanine81.8
Data from tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol is adapted from methodologies used for incorporating fluorinated phenylalanine analogs in HEK293T cells.[1]

Materials:

  • HEK293T cells

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Expression plasmid for the orthogonal tRNA/aaRS pair (e.g., pCMV-PheX-D6).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • DMEM supplemented with 10% FBS.

  • This compound (high purity).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

Procedure:

  • Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the medium with fresh, pre-warmed DMEM with 10% FBS.

    • Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the target protein plasmid and the orthogonal tRNA/aaRS plasmid.

  • Addition of UAA:

    • Approximately 4-6 hours post-transfection, replace the medium with fresh medium containing this compound at the desired final concentration (start with 1-2 mM).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Purification and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Analyze the purified protein by SDS-PAGE and Western blot to confirm expression.

    • Verify the incorporation of this compound by mass spectrometry.

Protocol 2: Cell-Free Protein Synthesis (CFPS) for this compound Incorporation

This is a generalized protocol for using an E. coli-based CFPS system.

Materials:

  • E. coli S30 extract-based CFPS kit (e.g., NEBExpress® Cell-free E. coli Protein Synthesis System).

  • Plasmid DNA encoding the target protein with an in-frame amber (TAG) codon.

  • Purified orthogonal aminoacyl-tRNA synthetase (aaRS) for this compound.

  • Purified orthogonal suppressor tRNA (tRNA CUA).

  • This compound solution (e.g., 50 mM stock).

  • Nuclease-free water.

Procedure:

  • Reaction Setup:

    • Thaw all components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the reaction mixture according to the manufacturer's instructions. A typical reaction might include:

      • S30 Extract

      • Protein Synthesis Buffer

      • T7 RNA Polymerase

      • RNase Inhibitor

      • Plasmid DNA template (e.g., 250 ng)

      • Purified orthogonal aaRS (final concentration to be optimized, e.g., 100-400 µg/mL).

      • Purified orthogonal tRNA (final concentration to be optimized, e.g., 200-600 µg/mL).

      • This compound (final concentration 1-2 mM).

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours. For proteins that are difficult to express or fold, a lower temperature (e.g., 25°C) for a longer duration (e.g., 6-8 hours or overnight) may improve yield and solubility.

  • Analysis:

    • Following incubation, the reaction mixture can be directly analyzed by SDS-PAGE and Western blot.

    • For purification and further analysis, proceed with the appropriate purification protocol for your tagged protein.

    • Confirm incorporation using mass spectrometry.

Experimental Workflow for UAA Incorporation

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis plasmid_prep 1. Plasmid Preparation (Target Gene with UAG + Orthogonal Pair) transfection 3a. Transfection (in vivo) plasmid_prep->transfection cfps_setup 3b. Reaction Setup (in vitro) plasmid_prep->cfps_setup uaa_prep 2. Prepare this compound Stock Solution uaa_prep->transfection uaa_prep->cfps_setup incubation 4. Incubation with UAA transfection->incubation cfps_setup->incubation harvest 5. Cell Harvest & Lysis incubation->harvest purification 6. Protein Purification harvest->purification verification 7. Verification (SDS-PAGE, Western, Mass Spec) purification->verification

References

Technical Support Center: Off-Target Effects of 2,6-Difluoro-DL-phenylalanine in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) in their cellular experiments. The information provided is designed to help identify and address potential off-target effects of this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of incorporating this compound into proteins?

A1: While 2,6-diF-Phe is a valuable tool for protein engineering, its incorporation can lead to unintended consequences. The introduction of fluorine atoms, highly electronegative, can alter the local electronic and steric environment within a protein.[1][2] This may lead to:

  • Altered Protein Stability and Folding: Fluorination can impact the stability of protein structures.[3]

  • Modified Enzymatic Activity: The altered electronic properties of the fluorinated aromatic ring can affect substrate binding and catalytic activity.[3]

  • Changes in Protein-Protein Interactions: The introduction of fluorine can modify non-covalent interactions, potentially disrupting or creating new protein-protein binding interfaces.

  • Increased Hydrophobicity: Fluorination can increase the hydrophobicity of the amino acid side chain, which may influence protein localization and aggregation.[2]

Q2: I am observing unexpected cytotoxicity after treating my cells with this compound. What could be the cause?

A2: Unexpected cytotoxicity is a potential concern when using non-canonical amino acids. While direct toxicity data for 2,6-diF-Phe is limited, studies on other fluorinated amino acids suggest that they can be cytotoxic.[4][5] Potential causes for cytotoxicity include:

  • Metabolic Disruption: The cellular machinery may process 2,6-diF-Phe in unexpected ways, leading to the production of toxic metabolites.

  • Inhibition of Essential Enzymes: The analog may act as an inhibitor for enzymes involved in the metabolism of natural phenylalanine or other critical pathways.

  • Induction of Cellular Stress: The presence of an unnatural amino acid can trigger stress responses, such as the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[6][7]

  • Misincorporation into the Proteome: Inefficient or promiscuous incorporation of 2,6-diF-Phe into proteins beyond the intended target could lead to widespread protein misfolding and dysfunction, ultimately causing cell death.[5]

Q3: My protein of interest shows reduced or altered activity after incorporating this compound. How can I troubleshoot this?

A3: A change in protein activity is a common observation. The difluorinated phenyl ring can significantly alter the local environment of the active or binding site. To troubleshoot this, consider the following:

  • Confirm Incorporation Fidelity: Use mass spectrometry to confirm that 2,6-diF-Phe is incorporated at the desired site and to check for any misincorporation at other locations.

  • Structural Modeling: Use computational modeling to predict how the fluorine substitutions might alter the protein's three-dimensional structure and its interactions with substrates or binding partners.

  • Kinetic Analysis: Perform detailed enzyme kinetics or binding assays to quantify the changes in activity. This can provide insights into whether the mutation affects substrate binding (Km) or catalytic turnover (kcat).

  • Alternative Analogs: If possible, test other fluorinated phenylalanine analogs with different fluorination patterns to see if a different substitution pattern is better tolerated.

Q4: Are there known effects of this compound on cellular signaling pathways?

A4: Direct studies on the impact of 2,6-diF-Phe on specific signaling pathways are not widely available. However, based on the known roles of phenylalanine and the potential for off-target binding of small molecules, it is plausible that 2,6-diF-Phe could interfere with pathways regulated by kinases or other signaling proteins. For instance, phenylalanine-based compounds have been designed to inhibit AKT kinase.[8] It is therefore conceivable that 2,6-diF-Phe could have unintended interactions with components of kinase signaling cascades. Researchers should be vigilant for unexpected changes in phosphorylation events or downstream gene expression after treatment with 2,6-diF-Phe.

Troubleshooting Guides

Issue 1: Low Protein Yield or Poor Incorporation Efficiency

Possible Causes:

  • The aminoacyl-tRNA synthetase (aaRS) being used may have low efficiency for 2,6-diF-Phe.

  • The concentration of 2,6-diF-Phe in the culture medium may be suboptimal.

  • The compound may be toxic to the expression host at the concentration used.

Troubleshooting Steps:

  • Optimize 2,6-diF-Phe Concentration: Perform a dose-response experiment to determine the optimal concentration of 2,6-diF-Phe that maximizes protein yield without causing significant cytotoxicity.

  • Use an Evolved aaRS: If possible, use an aminoacyl-tRNA synthetase that has been specifically evolved to have high activity and fidelity for 2,6-diF-Phe.

  • Verify Compound Purity: Ensure the purity of the 2,6-diF-Phe being used, as impurities could be toxic or interfere with incorporation.

  • Switch Expression Host: If using a bacterial expression system, consider switching to a mammalian or insect cell line, or vice versa, as the cellular machinery for protein synthesis and tolerance to the analog may differ.

Issue 2: Unexpected Cellular Phenotype (e.g., changes in morphology, growth rate, or gene expression)

Possible Causes:

  • Off-target binding of 2,6-diF-Phe to other cellular proteins.

  • Disruption of metabolic pathways.

  • Induction of a cellular stress response.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Determine the lowest concentration of 2,6-diF-Phe that produces the desired protein incorporation and assess if the unexpected phenotype is dose-dependent.

  • Control Experiments: Include control groups treated with the vehicle (solvent for 2,6-diF-Phe) and the natural L-phenylalanine to distinguish the effects of the analog from other experimental variables.

  • Cell Viability Assays: Use assays such as MTT, XTT, or trypan blue exclusion to quantify any cytotoxic effects.

  • Cellular Stress Assays: Use markers for cellular stress, such as reporters for the unfolded protein response (e.g., CHOP expression) or oxidative stress (e.g., ROS measurement).

  • Proteomic Analysis: Conduct a global proteomic analysis to identify changes in protein expression profiles in response to 2,6-diF-Phe treatment. This may reveal pathways that are unexpectedly affected.

Quantitative Data

Table 1: Encoding Fidelity of 2,6-Difluorophenylalanine in HEK293T Cells

Aminoacyl-tRNA SynthetaseEncoding Fidelity (%)
PheX-D695.0
PheX-B581.8

Data extracted from a study on site-specific encoding of fluorinated phenylalanine analogs.[9] Fidelity was determined by mass spectrometry analysis of a reporter protein.

Experimental Protocols

Protocol 1: Assessment of 2,6-diF-Phe Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 2,6-diF-Phe. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for Cellular Stress Markers
  • Cell Lysis: After treatment with 2,6-diF-Phe, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against stress markers (e.g., CHOP, GRP78, or phosphorylated eIF2α) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis of Off-Target Effects A Cell Culture B Treatment with 2,6-diF-Phe A->B C Cytotoxicity Assay (e.g., MTT) B->C D Cellular Stress Analysis (e.g., Western Blot for CHOP) B->D E Proteomic Analysis (Mass Spectrometry) B->E F Kinase Activity Assay B->F

Caption: Workflow for investigating off-target effects.

signaling_pathway stress Cellular Stress (e.g., 2,6-diF-Phe) upr Unfolded Protein Response (UPR) stress->upr kinase Kinase Cascade (e.g., MAPK/ERK) stress->kinase Potential Inhibition/Activation chop CHOP Expression upr->chop apoptosis Apoptosis chop->apoptosis proliferation Cell Proliferation kinase->proliferation

Caption: Potential signaling pathways affected by 2,6-diF-Phe.

References

Validation & Comparative

A Comparative Analysis of ¹⁹F NMR Chemical Shifts: 2,6-Difluorophenol versus 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a focused comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 2,6-difluorophenol (2,6-DFP) and 4-fluorophenol (4-FP). The data and methodologies compiled herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development engaged in the analysis of fluorinated aromatic compounds.

Quantitative Data Summary

The ¹⁹F NMR chemical shifts for 2,6-DFP and 4-FP, acquired under identical experimental conditions, are summarized in the table below. This direct comparison highlights the significant influence of substituent positioning on the fluorine chemical environment.

CompoundChemical StructureFluorine Position(s)¹⁹F Chemical Shift (δ) in ppm
2,6-Difluorophenol (2,6-DFP) 2,6-Difluorophenol2, 6-137.5
4-Fluorophenol (4-FP) 4-Fluorophenol4-122.9

Note: Chemical shifts are referenced relative to trichlorofluoromethane (CFCl₃).

Analysis of Chemical Shift Discrepancies

The notable difference in the ¹⁹F NMR chemical shifts between 2,6-DFP and 4-FP arises primarily from the electronic environment of the fluorine atoms in each molecule.

In 2,6-difluorophenol , the fluorine atoms are positioned ortho to the hydroxyl group. This proximity facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine atoms. This intramolecular interaction increases the electron density around the fluorine nuclei, resulting in a more shielded environment. Consequently, the fluorine signal for 2,6-DFP appears at a higher field (a more negative ppm value).

Conversely, the fluorine atom in 4-fluorophenol is in the para position relative to the hydroxyl group. Due to this distance, intramolecular hydrogen bonding is not possible. Instead, in a protic solvent, the hydroxyl group and the fluorine atom will engage in intermolecular hydrogen bonding with the surrounding solvent molecules. These intermolecular interactions are generally weaker and more dynamic than the intramolecular hydrogen bond in 2,6-DFP, leading to a less shielded fluorine nucleus and a chemical shift at a lower field (a less negative ppm value).

Experimental Protocol

The ¹⁹F NMR spectral data presented in this guide were obtained following a standardized experimental procedure to ensure data consistency and comparability.

  • Sample Preparation: The fluorophenol samples were dissolved in a 0.1 M potassium phosphate buffer (pH 7.6).[1] Deuterium oxide (D₂O) was added to provide a lock signal for the NMR spectrometer.[1]

  • Internal Standard: 4-Fluorobenzoate was utilized as an internal standard for chemical shift referencing.[1]

  • NMR Spectrometer: The spectra were recorded on a Bruker spectrometer.

  • Data Acquisition: ¹⁹F NMR spectra were acquired at a frequency of 376.5 MHz.

  • Referencing: Chemical shifts were reported relative to trichlorofluoromethane (CFCl₃), with the internal standard 4-fluorobenzoate set to -114.2 ppm.[1]

  • Temperature: The experiments were conducted at a controlled temperature of 7°C.[1]

Visualizations

The following diagrams illustrate the key structural differences influencing the ¹⁹F NMR chemical shifts and the general workflow for their experimental determination.

G cluster_DFP 2,6-Difluorophenol cluster_FP 4-Fluorophenol a Intramolecular H-Bond b Increased Electron Shielding a->b c Upfield Shift (-137.5 ppm) b->c d Intermolecular H-Bond e Decreased Electron Shielding d->e f Downfield Shift (-122.9 ppm) e->f

Caption: Structural factors influencing ¹⁹F NMR chemical shifts.

G A Sample Preparation (Fluorophenol in Buffer) B Addition of Internal Standard A->B C ¹⁹F NMR Data Acquisition B->C D Data Processing C->D E Chemical Shift Referencing (vs. CFCl₃) D->E F Comparative Analysis E->F

Caption: General workflow for comparative ¹⁹F NMR analysis.

References

A Comparative Guide to the Functional Effects of Substituting Phenylalanine with 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for modulating their structure, function, and stability. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties of fluorine. This guide provides an objective comparison of the functional effects of substituting the natural amino acid Phenylalanine (Phe) with its synthetic analog, 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe). The introduction of two fluorine atoms onto the phenyl ring significantly alters its electronic properties with minimal steric perturbation, offering a fine-tuning mechanism for protein engineering and drug design.

Comparative Data

The substitution of Phenylalanine with this compound can have profound effects on various aspects of protein biology, from the efficiency of its incorporation into the polypeptide chain to the final functional characteristics of the protein.

Physicochemical Properties

The primary differences between Phenylalanine and this compound lie in their electronic and hydrophobic character. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, altering its ability to participate in electrostatic interactions such as cation-π stacking.

PropertyPhenylalanineThis compoundImpact of Substitution
Molecular Weight 165.19 g/mol 201.18 g/mol Increase in mass
Aromatic Character Electron-richElectron-deficientAlters cation-π and other aromatic interactions
Hydrophobicity HighIncreasedCan enhance hydrophobic packing and interactions
pKₐ (Carboxyl) ~2.2Slightly lowerMinor change
pKₐ (Amino) ~9.3Slightly lowerMinor change

Incorporation Fidelity

The site-specific incorporation of 2,6-diF-Phe into proteins in response to an amber stop codon (TAG) has been achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs. The fidelity of this incorporation is a critical parameter for producing homogenously modified proteins.

OrganismSynthetase/tRNA PairEncoding Fidelity
E. coliPheX-D695.0%[1]
HEK293T CellsPheX-D6High (specific percentage not reported, but shown to be efficient)[1]

Potential Functional Effects

While specific quantitative data for the functional effects of 2,6-diF-Phe are not extensively available in the literature, the principles of aromatic fluorination allow for well-founded predictions. The following table illustrates the potential impact on key protein parameters, with illustrative data from other fluorinated phenylalanine analogs for context.

Functional ParameterExpected Effect of 2,6-diF-Phe SubstitutionIllustrative Example with other Fluorinated Phe Analogs
Thermal Stability (Tₘ) Likely to increase due to enhanced hydrophobicity and potentially stabilizing intramolecular interactions.Substitution of Phe with p-benzoylphenylalanine (a different non-canonical analog) in E. coli metA increased the Tₘ by 21°C.
Binding Affinity (Kₐ) Can either increase or decrease depending on the nature of the interaction. The altered electronics may weaken cation-π interactions but could enhance other hydrophobic or specific polar interactions.Progressive fluorination of Phe in α-factor analogs generally leads to a decrease in binding affinity to the Ste2p receptor, with a ~10-fold decrease for the pentafluorinated analog[2].
Enzyme Kinetics (kcat/Kₘ) Highly context-dependent. Changes in substrate binding (Kₘ) or the catalytic rate (kcat) can occur due to altered active site geometry or electronics.A fluoroacetyl-CoA thioesterase (FlK) shows a 10⁶-fold higher selectivity for its fluorinated substrate over acetyl-CoA, driven by both a decrease in Kₘ and an increase in kcat[3].

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a protein of interest and the subsequent analysis of its functional effects.

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon (TAG)

This protocol is for introducing a TAG codon at the desired phenylalanine position in the gene of interest using a PCR-based method.

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • Complementary mutagenic primers (forward and reverse) containing the TAG codon

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) with the desired TAG mutation at the center, flanked by 10-15 bases of correct sequence on each side.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with 5-50 ng of plasmid DNA, 10 µM of each primer, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening: Isolate plasmid DNA from individual colonies and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Expression of Protein Containing this compound in E. coli

This protocol requires co-transformation of the mutated plasmid and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2,6-diF-Phe.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid with the gene of interest containing a TAG codon

  • Plasmid encoding the 2,6-diF-Phe-specific synthetase/tRNA pair (e.g., pULTRA-PheX-D6)

  • LB or minimal medium

  • Appropriate antibiotics

  • This compound

  • IPTG for induction

Procedure:

  • Co-transformation: Co-transform the expression plasmid and the synthetase plasmid into the E. coli expression strain.

  • Starter Culture: Inoculate a 5-10 mL starter culture in medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of minimal medium with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression with IPTG (0.1-1 mM).

  • Incubation: Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard methods (e.g., affinity chromatography). Confirm the incorporation of 2,6-diF-Phe by mass spectrometry.

Protocol 3: Thermal Shift Assay (TSA) for Protein Stability

This assay measures the change in the melting temperature (Tₘ) of the protein.

Materials:

  • Purified wild-type and 2,6-diF-Phe-containing protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate buffer

  • Real-time PCR instrument

Procedure:

  • Prepare Protein Solutions: Dilute the purified proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare Dye Solution: Dilute the SYPRO Orange stock to a 200x working solution in the same buffer.

  • Set up Assay: In a 96-well PCR plate, add 20 µL of protein solution and 5 µL of 200x SYPRO Orange dye to each well. Include a no-protein control.

  • Run TSA: Place the plate in a real-time PCR instrument. Set a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min. Monitor fluorescence at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. Compare the Tₘ of the wild-type and the modified protein.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kₐ).

Materials:

  • Purified wild-type or 2,6-diF-Phe-containing protein

  • Binding partner (ligand)

  • Identical, degassed buffer for both protein and ligand

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare the protein solution (e.g., 20-50 µM) and the ligand solution (e.g., 200-500 µM) in the exact same buffer.

  • ITC Experiment:

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the Kₐ, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol 5: Enzyme Kinetics Assay

This protocol measures the kinetic parameters (Kₘ and kcat) of the wild-type and modified enzyme.

Materials:

  • Purified wild-type and 2,6-diF-Phe-containing enzyme

  • Substrate

  • Appropriate reaction buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Determine Initial Velocity: For a range of substrate concentrations, measure the initial reaction rate by monitoring product formation or substrate depletion over time. Ensure that less than 10% of the substrate is consumed to maintain initial velocity conditions.

  • Vary Substrate Concentration: Perform the assay with a range of substrate concentrations, typically from 0.1 x Kₘ to 10 x Kₘ.

  • Data Analysis: Plot the initial velocity versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

  • Calculate kcat: Calculate the turnover number (kcat) using the equation: kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration.

  • Compare Catalytic Efficiency: Compare the catalytic efficiency (kcat/Kₘ) of the wild-type and the 2,6-diF-Phe-containing enzyme.

Visualizations

Experimental Workflow for Incorporation of this compound

experimental_workflow cluster_gene_modification Gene Modification cluster_protein_expression Protein Expression cluster_analysis Analysis plasmid Wild-Type Plasmid pcr Site-Directed Mutagenesis plasmid->pcr primers Mutagenic Primers (TAG) primers->pcr mutated_plasmid Mutated Plasmid (gene-TAG) pcr->mutated_plasmid transformation Co-transformation mutated_plasmid->transformation ecoli E. coli Host expression Expression with 2,6-diF-Phe ecoli->expression synthetase_plasmid Synthetase Plasmid (pULTRA-PheX-D6) synthetase_plasmid->transformation transformation->ecoli purification Protein Purification expression->purification mass_spec Mass Spectrometry (Confirmation) purification->mass_spec functional_assays Functional Assays (TSA, ITC, Kinetics) purification->functional_assays

Caption: Workflow for producing and analyzing a protein with 2,6-diF-Phe.

Representative G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., with 2,6-diF-Phe in ligand) G_protein G-Protein (αβγ) GPCR->G_protein Activation effector Effector (e.g., Adenylyl Cyclase) G_protein->effector α-subunit activates cAMP cAMP effector->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates cellular_response Cellular Response PKA->cellular_response Phosphorylates targets ligand Ligand ligand->GPCR Binding

Caption: A general GPCR signaling cascade.

References

Unveiling the Stability Landscape: A Comparative Analysis of Proteins with 2,6-Difluoro-DL-phenylalanine versus Wild-Type Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to enhance protein stability is a critical endeavor. The incorporation of non-canonical amino acids presents a promising avenue to achieve this goal. This guide provides a comparative analysis of the stability of proteins containing 2,6-Difluoro-DL-phenylalanine against their wild-type (WT) versions, offering insights into the "fluoro-stabilization effect."

While direct quantitative experimental data comparing the thermal stability of proteins specifically incorporating this compound to their wild-type analogues is not extensively available in the reviewed scientific literature, the broader principle of fluorination-induced stabilization is well-documented. The introduction of fluorine atoms into amino acid side chains can significantly enhance protein stability through various mechanisms, including hyper-hydrophobicity and altered electronic properties.

To illustrate the potential impact of fluorination on protein stability, this guide presents a comparative dataset using a closely related analog, 4-fluoro-phenylalanine (4F-Phe), for which experimental data is available. This serves as a practical example of the stabilizing effects that can be anticipated when introducing fluorine into the phenylalanine ring.

Quantitative Stability Analysis: An Illustrative Comparison

The following tables summarize the kind of quantitative data that is generated from protein stability experiments. The data presented here is based on an experimental comparison of a wild-type transketolase (TK) enzyme and a variant where a specific lysine residue was replaced with 4-fluoro-phenylalanine (TK-4F-Phe). This data is intended to be representative of the stability enhancements that may be observed with this compound.

Table 1: Thermal Stability Data

ParameterWild-Type (WT) Protein4-Fluoro-phenylalanine (4F-Phe) Variant
Melting Temperature (Tm) 56.7 °C60.8 °C

This data illustrates a notable increase in the melting temperature of the protein variant containing the fluorinated phenylalanine analog, indicating enhanced thermal stability.

Table 2: Gibbs Free Energy of Unfolding (ΔG)

ParameterWild-Type (WT) ProteinThis compound Variant
Gibbs Free Energy (ΔG) Data Not AvailableData Not Available

Direct experimental values for the Gibbs free energy of unfolding for proteins containing this compound are not currently available in the literature. However, an increase in Tm generally correlates with a more negative Gibbs free energy of unfolding, signifying a more stable protein structure.

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own comparative stability studies, this section provides detailed methodologies for key experiments.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to determine the melting temperature (Tm) of a protein by monitoring its thermal unfolding in the presence of a fluorescent dye.

Materials:

  • Purified wild-type and this compound-containing proteins

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate protein buffer

  • Real-time PCR instrument

Procedure:

  • Protein Preparation: Dilute the purified wild-type and variant proteins to a final concentration of 2-5 µM in the desired buffer.

  • Dye Preparation: Prepare a working solution of SYPRO Orange by diluting the stock to 200x in the same buffer.

  • Assay Setup: In a 96-well PCR plate, combine 20 µL of the protein solution with 5 µL of the 200x SYPRO Orange dye. Include a no-protein control (buffer and dye only).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C per minute.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. The Tm is the temperature at the midpoint of the unfolding transition.

TSA_Workflow start Start protein_prep Prepare Protein Solutions (WT and Variant) start->protein_prep dye_prep Prepare SYPRO Orange Dye start->dye_prep assay_setup Set up 96-well Plate protein_prep->assay_setup dye_prep->assay_setup rt_pcr Run Real-Time PCR (Thermal Gradient) assay_setup->rt_pcr data_analysis Analyze Fluorescence Data (Determine Tm) rt_pcr->data_analysis end End data_analysis->end

Experimental workflow for Thermal Shift Assay (TSA).
Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary and tertiary structure of a protein and to monitor its thermal denaturation.

Materials:

  • Purified wild-type and this compound-containing proteins

  • CD-compatible buffer (e.g., phosphate buffer)

  • CD spectrometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Secondary Structure Analysis: Acquire Far-UV CD spectra from 190 to 250 nm at a constant temperature (e.g., 20°C) to assess the protein's secondary structure content.

  • Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal unfolding curve.

CD_Spectroscopy_Workflow start Start sample_prep Prepare Protein Samples (WT and Variant) start->sample_prep far_uv Acquire Far-UV CD Spectra (Secondary Structure) sample_prep->far_uv thermal_denaturation Monitor CD Signal vs. Temperature sample_prep->thermal_denaturation data_analysis Analyze Unfolding Curve (Determine Tm) thermal_denaturation->data_analysis end End data_analysis->end

Workflow for CD Spectroscopy stability analysis.
Protocol 3: Protease Sensitivity Assay

This assay assesses the resistance of a protein to proteolytic degradation, which is an important aspect of its overall stability.

Materials:

  • Purified wild-type and this compound-containing proteins

  • Protease (e.g., trypsin, chymotrypsin)

  • Incubation buffer

  • SDS-PAGE materials

  • Densitometer

Procedure:

  • Reaction Setup: Incubate the wild-type and variant proteins at a defined concentration with a specific protease in an appropriate buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the proteolysis by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel to separate the intact protein from its degradation products.

  • Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the intensity of the band corresponding to the intact protein at each time point using a densitometer.

  • Data Analysis: Plot the percentage of intact protein remaining over time to compare the degradation rates of the wild-type and variant proteins.

Protease_Assay_Workflow start Start incubation Incubate Proteins with Protease start->incubation sampling Time-Course Sampling and Quenching incubation->sampling sds_page SDS-PAGE Analysis sampling->sds_page quantification Densitometry of Intact Protein Bands sds_page->quantification analysis Plot Degradation Rate quantification->analysis end End analysis->end

Workflow for Protease Sensitivity Assay.

A Comparative Guide to the Structural Impact of 2,6-Difluorophenylalanine and Other Fluorinated Phenylalanines in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenylalanine analogs into proteins has emerged as a powerful tool for modulating protein structure, stability, and function. The unique electronic properties of fluorine allow for subtle yet significant alterations of the local environment within a protein, providing a valuable methodology for drug design and the fundamental study of protein biophysics. This guide offers a detailed comparison of the structural differences observed in proteins containing 2,6-difluorophenylalanine (2,6-DFP) versus other commonly used fluorinated phenylalanines. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analog for their specific application.

Data Presentation: A Comparative Analysis of Physicochemical and Structural Effects

The substitution of phenylalanine with its fluorinated counterparts can induce a range of effects on protein stability and conformation. The position and number of fluorine atoms on the phenyl ring are critical determinants of these changes.[1] The following table summarizes key quantitative data from various studies, offering a comparative overview of how different fluorinated phenylalanines, including 2,6-DFP, influence protein properties.

Fluorinated PhenylalanineNumber of Fluorine AtomsPosition(s) of FluorineTypical Change in Protein Melting Temperature (ΔTm)Notable Structural/Functional ObservationsReference(s)
2,6-Difluorophenylalanine (2,6-DFP) 22 and 6 (ortho)Variable; can be stabilizing or destabilizing depending on the local environment.Can induce significant conformational changes due to steric hindrance and altered electrostatic potential. Useful for probing specific aromatic interactions.[2]
4-Fluorophenylalanine (4-F-Phe) 14 (para)Generally modest increase in stability.Often considered a conservative substitution with minimal structural perturbation. Widely used as a ¹⁹F NMR probe.[3][4][3][4]
3,5-Difluorophenylalanine (3,5-diF-Phe) 23 and 5 (meta)Data not widely available for direct comparison.The two fluorine atoms at the meta positions can significantly alter the electrostatic potential of the aromatic ring.[3][3]
Pentafluorophenylalanine (F5-Phe) 52, 3, 4, 5, and 6Can be either stabilizing or destabilizing.Significantly alters the hydrophobicity and aromaticity of the side chain, leading to varied effects on protein folding and stability.[5]

Experimental Protocols: A Guide to Incorporation and Analysis

The successful incorporation of fluorinated phenylalanines and subsequent structural analysis are crucial for obtaining meaningful data. Below are detailed methodologies for key experiments.

In Vivo Site-Specific Incorporation in Escherichia coli

This protocol describes the incorporation of a fluorinated phenylalanine analog at a specific site in a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7][8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the desired fluorinated phenylalanine (e.g., pEVOL-p-F-Phe for 4-F-Phe).

  • Fluorinated phenylalanine analog (e.g., 2,6-difluorophenylalanine).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB-agar plates containing both antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of sterile LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of sterile LB medium, supplemented with both antibiotics and the fluorinated phenylalanine analog (typically 1-2 mM), with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce recombinant protein expression with the addition of IPTG (final concentration 1 mM) and L-arabinose (final concentration 0.02% w/v).

  • Expression: Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can then be used for protein purification.

Protein Structure and Conformational Analysis by NMR Spectroscopy

¹⁹F NMR is a powerful technique for probing the local environment of the fluorinated amino acid, providing insights into protein structure, dynamics, and ligand interactions.[10][11][12][13][14]

Materials:

  • Purified protein containing the fluorinated phenylalanine analog.

  • NMR buffer (e.g., phosphate buffer with NaCl, pH 7.4).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the purified, fluorinated protein in the appropriate NMR buffer to a final concentration of 0.1-1 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum to observe the fluorine resonance(s). The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.[13][14]

    • For more detailed structural information, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹⁹F HSQC or NOESY experiments, to identify through-space interactions between the fluorine atom and nearby protons in the protein.

  • Data Analysis:

    • Analyze the ¹⁹F chemical shifts to infer changes in the local environment upon mutation or ligand binding.

    • Use the cross-peaks from 2D NMR spectra to generate distance restraints for calculating a 3D structure of the protein.

Protein Structure Determination by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of proteins.[15][16][17][18]

Materials:

  • Highly purified and concentrated protein containing the fluorinated phenylalanine analog.

  • Crystallization screens and reagents.

  • Cryoprotectant.

  • X-ray diffraction equipment (synchrotron source is often preferred).

Procedure:

  • Crystallization:

    • Set up crystallization trials by mixing the purified protein solution with a variety of precipitants from commercial or custom-made screens using techniques like hanging drop or sitting drop vapor diffusion.

    • Incubate the crystallization plates and monitor for crystal growth.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement, if a homologous structure is available.

    • Build an initial model of the protein into the electron density map and refine the structure to obtain the final, high-resolution atomic model.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

logical_comparison cluster_input Input Analogs cluster_incorporation Protein Incorporation cluster_analysis Structural Analysis cluster_output Comparative Data 2_6_DFP 2,6-DFP In_Vivo In Vivo Incorporation (E. coli) 2_6_DFP->In_Vivo In_Vitro In Vitro Synthesis 2_6_DFP->In_Vitro Other_F_Phe Other Fluorinated Phenylalanines Other_F_Phe->In_Vivo Other_F_Phe->In_Vitro NMR NMR Spectroscopy (¹⁹F, ¹H-¹⁹F HSQC) In_Vivo->NMR X_ray X-ray Crystallography In_Vivo->X_ray CD Circular Dichroism In_Vivo->CD In_Vitro->NMR In_Vitro->X_ray In_Vitro->CD Stability Protein Stability (ΔTm) NMR->Stability Conformation Conformational Changes NMR->Conformation Function Functional Effects NMR->Function X_ray->Conformation X_ray->Function CD->Stability

Caption: Logical flow for comparing protein structures with different fluorinated phenylalanines.

experimental_workflow Start Start Transformation Co-transform E. coli with Plasmids (Gene of Interest & Synthetase) Start->Transformation Culture Grow Starter Culture Transformation->Culture Expression Inoculate Expression Culture with Fluorinated Phenylalanine Culture->Expression Induction Induce Protein Expression (IPTG, Arabinose) Expression->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Purification Purify Protein Harvest->Purification Analysis Structural Analysis (NMR, X-ray, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo incorporation and analysis of fluorinated amino acids.

References

A Comparative Guide to LC-MS/MS Protocols for the Detection of 2,6-Difluoro-DL-phenylalanine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific detection of the non-natural amino acid 2,6-Difluoro-DL-phenylalanine in protein samples. While a specific, validated protocol for this particular analyte is not widely published, this guide adapts established methodologies for similar fluorinated amino acids and other modified amino acids.[1] The performance of the proposed LC-MS/MS method is compared with an alternative approach, Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most suitable technique for their specific needs.

Quantitative Method Comparison

The selection of an analytical method is often dictated by the required sensitivity, throughput, and the complexity of the sample matrix. Below is a summary of expected performance characteristics for the quantification of this compound using adapted LC-MS/MS and GC-MS methods. These values are based on typical performance for similar analytes and serve as a guideline for method development.[1]

ParameterLC-MS/MS (Underivatized)GC-MS (TMS Derivatization)
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/mL
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Sample Volume 50 µL100 µL
Throughput High (4-5 min/sample)Moderate (15-20 min/sample)

Experimental Protocols

Protocol 1: Quantification of this compound in Protein Hydrolysates by LC-MS/MS

This protocol describes a method for the direct quantification of this compound in protein samples following acid hydrolysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): this compound-¹³C₉,¹⁵N or a suitable structural analog like Phenylalanine-d5

  • 6 M Hydrochloric Acid (HCl), proteomics grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Protein sample

2. Sample Preparation (Protein Hydrolysis)

  • Accurately weigh 1-5 mg of the protein sample into a hydrolysis tube.

  • Add a known amount of the internal standard.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum or flush with nitrogen.

  • Incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried residue in 500 µL of 0.1% formic acid in water.

  • Vortex to dissolve the amino acid residue.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 186.06 -> Product ion (Q3) m/z 123.0 (loss of COOH and NH3)

    • Internal Standard (Phenylalanine-d5): Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 125.1

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

4. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the analytical standard to determine the concentration in the unknown samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis protein_sample Protein Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) protein_sample->hydrolysis Add IS evaporation Evaporation & Reconstitution hydrolysis->evaporation centrifugation Centrifugation evaporation->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for the quantification of this compound in proteins.

Method Comparison: LC-MS/MS vs. GC-MS

While direct LC-MS/MS analysis is often preferred for its simplicity and high throughput, GC-MS can be an alternative, though it typically requires derivatization of the amino acids to increase their volatility.

method_comparison lcms LC-MS/MS + High Sensitivity & Specificity + High Throughput + No Derivatization Required - Potential for Matrix Effects gcms GC-MS + Good for Volatile Compounds + Established Method - Derivatization Required - Lower Throughput analyte This compound in Protein Hydrolysate analyte->lcms Direct Injection analyte->gcms Derivatization (e.g., Silylation)

Caption: Comparison of LC-MS/MS and GC-MS for fluorinated amino acid analysis.

Alternative Methodologies

The field of amino acid analysis is diverse, with various techniques employed depending on the research goals.

  • Derivatization-based LC-MS/MS: While the proposed protocol is for underivatized analysis, derivatization can sometimes improve chromatographic retention and sensitivity for very polar amino acids.[2][3] Common derivatizing agents include those that target amine groups.

  • Ion-Pairing Chromatography: For highly polar analytes that are poorly retained on reversed-phase columns, ion-pairing reagents can be added to the mobile phase to improve retention.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds and can be an effective alternative to reversed-phase chromatography for amino acid analysis.

The choice of the optimal method will depend on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, and the available instrumentation. The provided LC-MS/MS protocol offers a robust and sensitive starting point for the reliable quantification of this compound in complex protein samples.

References

A Comparative Guide to 2,6-Difluoro-DL-phenylalanine and Other Fluorinated Phenylalanines in Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering to enhance therapeutic efficacy and stability. Among these, fluorinated phenylalanines have garnered significant interest due to the unique physicochemical properties of fluorine. This guide provides a comparative overview of 2,6-Difluoro-DL-phenylalanine and other commonly used fluoro-phenylalanine analogs, with a focus on their impact on protein stability. While direct quantitative comparative studies are limited in the literature, this document synthesizes available information to provide a qualitative comparison and detailed experimental protocols to enable researchers to conduct their own analyses.

The introduction of fluorine into the phenyl ring of phenylalanine can significantly alter the local electronic and hydrophobic environment within a protein.[1] These alterations can lead to enhanced thermal and metabolic stability, making fluorinated phenylalanines valuable for the development of more robust protein-based therapeutics and industrial enzymes.[1] The effects on protein stability are highly dependent on the number and position of the fluorine substitutions on the aromatic ring.[1]

Comparative Analysis of Fluorinated Phenylalanines

The stability of a protein is influenced by a delicate balance of forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. Fluorination of phenylalanine can modulate these forces. Generally, increased fluorination leads to a more hydrophobic side chain, which can enhance protein stability if the residue is buried in the hydrophobic core. However, the strong electron-withdrawing nature of fluorine can also alter cation-π and π-π stacking interactions, potentially leading to either stabilization or destabilization depending on the local environment.

While comprehensive comparative data is scarce, a qualitative comparison based on the principles of fluorine's effects on molecular interactions is presented below.

Table 1: Qualitative Comparison of Fluoro-Phenylalanines on Protein Stability

FeatureThis compound4-Fluoro-DL-phenylalanine3,5-Difluoro-DL-phenylalaninePentafluoro-DL-phenylalanine
Structure Two fluorine atoms ortho to the benzyl group.A single fluorine atom at the para position.Two fluorine atoms at the meta positions.Fully fluorinated phenyl ring.
Hydrophobicity Increased compared to Phenylalanine.Moderately increased.Increased compared to Phenylalanine.Significantly increased.
Electrostatic Effects Significant alteration of the quadrupolar moment of the aromatic ring. May disrupt or enhance specific local interactions.Minimal perturbation to the overall electronic properties compared to other fluorinated analogs.[2]Significant alteration of the electrostatic potential of the aromatic ring.[2]Drastic alteration of the electronic properties, leading to a highly electron-deficient aromatic ring.
Potential Impact on Stability The ortho-fluorines can introduce steric hindrance and unique electronic effects that could either stabilize or destabilize the protein structure depending on the context.Often considered a conservative substitution that can enhance stability with minimal structural perturbation.[2]The meta-positioning of fluorine atoms can lead to significant stabilization through enhanced hydrophobic interactions.The high degree of fluorination can lead to very strong hydrophobic interactions, but also has the potential to be highly disruptive to native protein structure if not accommodated well.
Reported Applications Used in studies of protein structure and function; synthesis has been described.[1]Widely used as a probe in protein NMR studies and has been shown to be incorporated into proteins with high efficiency.[3][4]Investigated for its ability to enhance protein stability.[2]Utilized to create highly stable protein structures.[5]

Quantitative Data Presentation

To facilitate direct comparison, researchers should aim to populate tables with their own experimental data. The following templates are provided for presenting key stability parameters.

Table 2: Thermal Stability of Protein Variants Containing Fluoro-Phenylalanines

Protein VariantMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Wild-Typee.g., 60.2-
2,6-diF-Phe MutantExperimental ValueCalculated Value
4-F-Phe MutantExperimental ValueCalculated Value
3,5-diF-Phe MutantExperimental ValueCalculated Value
Penta-F-Phe MutantExperimental ValueCalculated Value

Table 3: Thermodynamic Stability of Protein Variants Containing Fluoro-Phenylalanines

Protein VariantGibbs Free Energy of Unfolding (ΔGu) (kcal/mol)Change in ΔGu (ΔΔGu) (kcal/mol)
Wild-Typee.g., 7.5-
2,6-diF-Phe MutantExperimental ValueCalculated Value
4-F-Phe MutantExperimental ValueCalculated Value
3,5-diF-Phe MutantExperimental ValueCalculated Value
Penta-F-Phe MutantExperimental ValueCalculated Value

Experimental Protocols

Detailed methodologies are essential for the successful incorporation of fluoro-phenylalanines and the subsequent analysis of protein stability. The following are generalized protocols for key experiments.

Protocol 1: Site-Specific Incorporation of Fluoro-Phenylalanines in E. coli

This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the non-canonical amino acid at a specific site in response to an amber stop codon (UAG).[4]

Workflow for In Vivo Incorporation of Fluoro-Phenylalanines

G cluster_prep Preparation cluster_expression Expression and Incorporation cluster_analysis Purification and Analysis Plasmid_Prep Prepare expression plasmid with TAG codon and orthogonal synthetase/tRNA plasmid Ecoli_Prep Prepare competent E. coli cells Transformation Co-transform E. coli with both plasmids Ecoli_Prep->Transformation Culture Grow co-transformed E. coli culture Transformation->Culture Induction Induce protein expression with IPTG and supplement with fluoro-phenylalanine Culture->Induction Incubation Incubate at a reduced temperature (e.g., 18-25°C) for 12-16 hours Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Purification Purify the protein of interest Harvest->Purification Analysis Analyze protein stability (e.g., TSA, CD, DSC) Purification->Analysis

Caption: Workflow for in vivo incorporation of fluoro-phenylalanines.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid with the gene of interest containing a UAG codon at the desired phenylalanine position

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluoro-phenylalanine

  • This compound or other fluoro-phenylalanine analogs

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transformation: Transform the E. coli expression strain with both the expression plasmid and the orthogonal synthetase/tRNA plasmid.

  • Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Add the desired fluoro-phenylalanine to a final concentration of 1 mM. Induce protein expression with IPTG at a final concentration of 0.1-1 mM.[4]

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.[4]

  • Cell Harvest and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

Workflow for Thermal Shift Assay

G cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis Prepare_Samples Prepare protein samples (Wild-Type and Mutants) in appropriate buffer Add_Dye Add SYPRO Orange dye to each sample Prepare_Samples->Add_Dye Load_Plate Load samples into a 96-well PCR plate Add_Dye->Load_Plate Place_Plate Place the plate in a real-time PCR instrument Load_Plate->Place_Plate Temp_Ramp Increase temperature from 25°C to 95°C with fluorescence monitoring Place_Plate->Temp_Ramp Generate_Curve Generate melting curve (Fluorescence vs. Temperature) Temp_Ramp->Generate_Curve Calculate_Tm Determine the melting temperature (Tm) from the inflection point of the curve Generate_Curve->Calculate_Tm Compare_Tm Compare Tm values to assess relative stability Calculate_Tm->Compare_Tm

Caption: Workflow for conducting a thermal shift assay.

Materials:

  • Purified wild-type and mutant proteins

  • SYPRO Orange dye

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.5 mg/mL in a suitable buffer.

  • Assay Setup: In each well of a 96-well plate, mix the protein solution with SYPRO Orange dye.

  • Instrument Run: Place the plate in a real-time PCR instrument and apply a thermal ramp, typically from 25°C to 95°C, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the resulting sigmoidal curve.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary and tertiary structure of proteins and can be used to monitor thermal denaturation.[6]

Workflow for Circular Dichroism Spectroscopy

G cluster_setup Sample Preparation cluster_spectra Spectra Acquisition cluster_denaturation Thermal Denaturation Prepare_Samples Prepare protein samples (Wild-Type and Mutants) in a CD-compatible buffer Far_UV Acquire Far-UV CD spectra (190-250 nm) to assess secondary structure Prepare_Samples->Far_UV Near_UV Acquire Near-UV CD spectra (250-320 nm) to assess tertiary structure Prepare_Samples->Near_UV Monitor_Signal Monitor CD signal at a single wavelength while increasing temperature Prepare_Samples->Monitor_Signal Generate_Curve Generate thermal denaturation curve Monitor_Signal->Generate_Curve Determine_Tm Determine the melting temperature (Tm) Generate_Curve->Determine_Tm

Caption: Workflow for protein stability analysis using CD spectroscopy.

Materials:

  • Purified wild-type and mutant proteins

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • CD spectrometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer.

  • Far-UV CD Spectra: To assess secondary structure, acquire spectra from 190 to 250 nm at a controlled temperature.[6]

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate. The midpoint of the unfolding transition corresponds to the Tm.[7]

Conclusion

The incorporation of this compound and other fluorinated phenylalanine analogs offers a promising strategy for enhancing protein stability. The choice of a specific analog will depend on the desired balance between hydrophobicity, electrostatic interactions, and minimal structural perturbation. While direct comparative data remains limited, the experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the impact of these non-canonical amino acids on their proteins of interest. Such studies will be invaluable for the rational design of more stable and effective protein-based therapeutics and biotechnological tools.

References

A Comparative Guide to the Enzyme Kinetics of Phenylalanine and its Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the key kinetic parameters for L-phenylalanine and fluorinated phenylalanine analogues with their respective hydroxylating enzymes. This data provides a basis for comparing the efficiency of enzymatic conversion.

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
L-PhenylalaninePhenylalanine Hydroxylase (PAH)150 - 3183.5 - 7.31.1 x 104 - 4.9 x 104
L-PhenylalaninePhenylalanine meta-hydroxylase (Phe3H)11001.31.2 x 103
2-Fluoro-L-phenylalaninePhenylalanine meta-hydroxylase (Phe3H)---
4-Fluoro-L-phenylalaninePhenylalanine meta-hydroxylase (Phe3H)---

Note: Specific kcat and Km values for 2-Fluoro-L-phenylalanine and 4-Fluoro-L-phenylalanine with Phe3H were not explicitly provided in the referenced study, though the enzyme was shown to process these substrates. The rate of reaction for fluorinated phenylalanines was noted to be significantly slower than for the non-fluorinated L-phenylalanine[1]. The kinetic parameters for PAH can vary depending on the activation state of the enzyme[2].

Experimental Protocols

The determination of the kinetic parameters presented above typically involves the following experimental methodologies.

Enzyme Kinetic Assay Protocol

Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with its substrate.

Materials:

  • Purified enzyme (e.g., Phenylalanine Hydroxylase)

  • Substrate stock solution (e.g., L-phenylalanine or a fluorinated analogue)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.4)

  • Cofactors and other necessary reagents (e.g., Tetrahydrobiopterin (BH4), ferrous ammonium sulfate, catalase)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the purified enzyme of known concentration. Prepare a series of substrate dilutions in the reaction buffer to cover a range of concentrations around the expected Km.

  • Reaction Setup: In each well of a 96-well plate or in separate cuvettes, add the reaction buffer, cofactors, and any other necessary components.

  • Initiation of Reaction: Add a fixed amount of the enzyme to each well/cuvette to initiate the reaction. The reaction is typically started by the addition of the substrate.

  • Data Acquisition: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength. The wavelength will depend on the product being formed or a coupled assay system. For phenylalanine hydroxylase, the formation of tyrosine can be monitored, or the oxidation of the cofactor can be followed.

  • Initial Velocity Calculation: For each substrate concentration, determine the initial reaction velocity (v0) by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

  • Data Analysis: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. The turnover number (kcat) can then be calculated by dividing Vmax by the enzyme concentration.

Visualizations

Phenylalanine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of phenylalanine, highlighting the central role of Phenylalanine Hydroxylase.

Phenylalanine_Metabolism Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) (BH4, O2) Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Dopamine Dopamine Tyrosine->Dopamine Tyrosine Hydroxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic fate of L-Phenylalanine.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the general workflow for determining enzyme kinetic parameters.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Dilutions Substrate_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress Initiate_Reaction->Monitor_Reaction Calc_V0 Calculate Initial Velocities (v0) Monitor_Reaction->Calc_V0 Plot_Data Plot v0 vs. [S] Calc_V0->Plot_Data MM_Fit Fit to Michaelis-Menten Equation Plot_Data->MM_Fit Determine_Params Determine Km and Vmax MM_Fit->Determine_Params

Caption: Workflow for determining enzyme kinetics.

References

A Comparative Guide to the Incorporation Efficiency of 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the incorporation efficiency of 2,6-Difluoro-DL-phenylalanine (2,6-F2-Phe) into proteins, alongside other commonly used unnatural amino acids (UAAs). The data presented is supported by detailed experimental protocols to assist researchers in designing and executing their own incorporation experiments.

Introduction

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties. The efficiency of this process is a critical factor for the successful application of this technology. This compound is a fluorinated analog of phenylalanine that can be used to probe electrostatic interactions within proteins and to create novel protein functionalities. This guide aims to provide a clear, data-driven comparison of its incorporation efficiency against other popular UAAs.

Quantitative Comparison of Incorporation Efficiency

The following tables summarize the quantitative data on the incorporation efficiency of this compound and other selected unnatural amino acids. It is important to note that direct comparisons of absolute yields between different studies can be challenging due to variations in experimental systems (e.g., expression host, protein of interest, orthogonal translation system). However, the data provides valuable insights into the relative efficiencies of these UAAs.

Table 1: Incorporation Fidelity and Yield of Fluorinated Phenylalanine Analogs in HEK293T Cells

Unnatural Amino AcidOrthogonal SynthetaseIncorporation Fidelity (%)Protein Yield (µ g/gram of cells)
This compoundPheX-D695.0Not explicitly reported, but part of a successful screen
PentafluorophenylalaninePheX-D698.2~34
2,3,5,6-TetrafluorophenylalaninePheX-D698.7Not explicitly reported
2,3,6-TrifluorophenylalaninePheX-D6100.0Not explicitly reported

Data sourced from a study utilizing a pyrrolysyl-tRNA synthetase/tRNA pair (PheX-D6) for the incorporation of fluorinated phenylalanine analogs into sfGFP in HEK293T cells. Fidelity was determined by mass spectrometry.

Table 2: Incorporation Yield of Other Common Unnatural Amino Acids

Unnatural Amino AcidExpression SystemQuantification MethodReported Yield/Efficiency
Nε-propargyl-L-LysineE. coliGravimetric analysis of purified protein31 mg/L of culture
O-methyl-L-tyrosineE. coliFluorescence-based cell sorting10-fold improvement with engineered synthetase
p-azidomethyl-l-phenylalanineYeastMass SpectrometryRobust incorporation confirmed
Nε-Boc-L-LysineE. coliGravimetric analysis of purified proteinYield enhanced with methylester form

This table presents data from various studies to provide a broader context for the incorporation efficiency of different classes of UAAs. Direct comparison with the data in Table 1 should be made with caution due to differing experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for two common methods used to quantify UAA incorporation efficiency.

Protocol 1: Quantification of UAA Incorporation by LC-MS/MS

This protocol outlines the general steps for confirming and quantifying the incorporation of a UAA into a target protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Expression and Purification:

  • Co-transform the expression host (e.g., E. coli or mammalian cells) with plasmids encoding the target protein with an amber (TAG) codon at the desired position, the orthogonal aminoacyl-tRNA synthetase (aaRS), and the orthogonal tRNA.
  • Culture the cells in media supplemented with the UAA (e.g., 1-2 mM this compound).
  • Induce protein expression and harvest the cells.
  • Purify the target protein using an appropriate method (e.g., affinity chromatography).

2. Protein Digestion:

  • Denature the purified protein using a chaotropic agent (e.g., urea or guanidinium chloride).
  • Reduce the disulfide bonds with a reducing agent (e.g., DTT).
  • Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
  • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

3. LC-MS/MS Analysis:

  • Separate the peptide mixture using reverse-phase liquid chromatography.
  • Analyze the eluting peptides using a high-resolution mass spectrometer.
  • Acquire MS1 spectra to identify the mass-to-charge ratio of the peptide containing the UAA.
  • Perform tandem MS (MS/MS) on the precursor ion of the UAA-containing peptide to confirm its sequence and the precise location of the UAA.

4. Data Analysis:

  • Analyze the MS/MS spectra using database search algorithms to identify the peptide sequence.
  • Quantify the incorporation efficiency by comparing the peak areas of the peptide containing the UAA with the peak areas of any misincorporated natural amino acids at the target site.

Protocol 2: Dual-Fluorescence Reporter Assay for Relative Quantification

This protocol describes a facile method to evaluate the relative yields of UAA incorporation using a dual-fluorescence reporter construct.[1]

1. Plasmid Construction:

  • Construct a reporter plasmid encoding a fusion protein with two different fluorescent proteins (e.g., GFP and RFP) separated by a linker containing an in-frame amber (TAG) codon.
  • Co-transfect the host cells with this reporter plasmid and the plasmids encoding the orthogonal aaRS and tRNA.

2. Cell Culture and UAA Supplementation:

  • Culture the transfected cells in the presence and absence of the UAA.

3. Fluorescence Measurement:

  • After a suitable expression period, measure the fluorescence intensity of both fluorescent proteins using a plate reader or flow cytometer.

4. Data Analysis:

  • The ratio of the fluorescence of the second fluorescent protein (downstream of the TAG codon) to the first fluorescent protein provides a measure of the read-through efficiency, which corresponds to the relative incorporation efficiency of the UAA.[1]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

UAA_Incorporation_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis pTarget Target Gene (with TAG codon) transfection Co-transfection pTarget->transfection pRS Orthogonal aaRS pRS->transfection pTRNA Orthogonal tRNA pTRNA->transfection cell_culture Cell Culture (+ UAA) transfection->cell_culture induction Induction cell_culture->induction harvest Cell Harvest induction->harvest purification Purification harvest->purification quantification Quantification purification->quantification Quantification_Workflow cluster_ms Mass Spectrometry cluster_fluorescence Dual-Fluorescence Assay digestion Protein Digestion lcms LC-MS/MS Analysis digestion->lcms ms_data Data Analysis (Fidelity & Efficiency) lcms->ms_data reporter Dual-Fluorescence Reporter Expression measurement Fluorescence Measurement reporter->measurement fluo_data Data Analysis (Relative Efficiency) measurement->fluo_data start Purified Protein start->digestion start_fluo Transfected Cells start_fluo->reporter

References

Validating the Site-Specific Incorporation of 2,6-Difluoro-DL-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, site-specific incorporation of non-natural amino acids (nnAAs) into proteins is a transformative tool for elucidating biological mechanisms and engineering novel therapeutics. Among the array of nnAAs, 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) offers a unique probe for studying protein structure and function due to the distinctive properties of the fluorine atom. This guide provides an objective comparison of methodologies to validate the site-specific incorporation of 2,6-diF-Phe, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Other Non-Natural Amino Acids

The successful incorporation of a nnAA is determined by the fidelity and efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair. High fidelity ensures the nnAA is incorporated only at the desired codon, while high efficiency leads to a greater yield of the modified protein.

Recent studies have identified pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs that enable the high-fidelity incorporation of various fluorinated phenylalanine analogs.[1] Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the accurate encoding of these nnAAs.[1]

Table 1: Incorporation Fidelity of Fluorinated Phenylalanine Analogs

Non-Natural Amino AcidAminoacyl-tRNA SynthetaseIncorporation Fidelity (%)
2,6-Difluorophenylalanine PheX-D695.0
PentafluorophenylalaninePheX-D698.2
2,3,5,6-TetrafluorophenylalaninePheX-D698.7
2,3,6-TrifluorophenylalaninePheX-D6100.0
PentafluorophenylalaninePheX-B597.5
2,3,5,6-TetrafluorophenylalaninePheX-B597.9
2,3,6-TrifluorophenylalaninePheX-B588.1
2,6-Difluorophenylalanine PheX-B581.8
2-FluorophenylalaninePheX-B595.6

Data sourced from ESI-MS analysis of superfolder GFP expressed in E. coli with the nnAA incorporated at position N150TAG.[1]

Experimental Protocols

General Workflow for Unnatural Amino Acid Incorporation and Validation

The overarching process for incorporating and validating a nnAA involves several key stages, from the initial genetic modification to the final analytical confirmation.

G Experimental Workflow for nnAA Incorporation and Validation cluster_0 Molecular Biology cluster_1 Protein Expression & Purification A Site-directed Mutagenesis (Introduce TAG codon) B Co-transformation (Expression vector + Orthogonal pair vector) A->B C Cell Culture & Induction (with 2,6-diF-Phe) B->C D Cell Lysis C->D E Protein Purification (e.g., Affinity Chromatography) D->E F Mass Spectrometry (Intact protein & Peptide mapping) E->F G 19F NMR Spectroscopy E->G H Functional Assays E->H

Workflow for nnAA Incorporation and Validation
Mass Spectrometry for Validating this compound Incorporation

Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of nnAAs due to its high precision and sensitivity.

1. Intact Protein Analysis:

  • Objective: To determine the molecular weight of the purified protein and confirm the mass shift corresponding to the incorporation of 2,6-diF-Phe.

  • Protocol:

    • Purify the protein of interest that has been expressed in the presence of 2,6-diF-Phe.

    • Prepare the sample by buffer exchanging into a volatile buffer (e.g., ammonium acetate).

    • Analyze the sample using ESI-MS.

    • Deconvolute the resulting mass spectrum to determine the average molecular weight of the protein.

    • Compare the experimental mass with the theoretical mass of the protein with 2,6-diF-Phe incorporated. The expected mass difference compared to the wild-type protein (with phenylalanine) is an increase of 36.0 Da (C₉H₉F₂NO₂ - C₉H₁₁NO₂).

2. Peptide Mass Fingerprinting (Bottom-Up Proteomics):

  • Objective: To pinpoint the exact location of 2,6-diF-Phe incorporation within the protein sequence.

  • Protocol:

    • Reduce and alkylate the cysteine residues of the purified protein.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Search the acquired MS/MS data against a protein sequence database, including the modification of phenylalanine to 2,6-diF-Phe at the target site.

    • The identification of a peptide with a mass corresponding to the incorporation of 2,6-diF-Phe, along with a fragmentation pattern that confirms the sequence, validates the site of incorporation.

¹⁹F NMR Spectroscopy for Characterizing Proteins with this compound

The fluorine-19 nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.

  • Objective: To use the incorporated 2,6-diF-Phe as a probe to study protein structure, dynamics, and interactions.

  • Protocol:

    • Express and purify the protein with incorporated 2,6-diF-Phe.

    • Buffer exchange the protein into a suitable NMR buffer (e.g., 20-50 mM phosphate or HEPES, 50-150 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O for the field-frequency lock.

    • Concentrate the protein sample to a typical NMR concentration (100-500 µM).

    • Acquire a one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is generally sufficient.

    • The chemical shift of the ¹⁹F signal is highly sensitive to the local environment. Changes in the chemical shift upon ligand binding, protein conformational changes, or alterations in solvent exposure can provide valuable site-specific information.

Logical Pathway for Orthogonal Translation

The site-specific incorporation of a non-natural amino acid relies on an "orthogonal" translation system that functions independently of the host cell's native machinery. This system is composed of a synthetase that specifically recognizes the nnAA and a tRNA that recognizes a unique codon (typically the amber stop codon, UAG).

G cluster_0 Endogenous System cluster_1 Orthogonal System Endo_aaRS Endogenous aaRS Endo_tRNA Endogenous tRNA Endo_aaRS->Endo_tRNA charges Ortho_tRNA Orthogonal tRNA (tRNACUA) Endo_aaRS->Ortho_tRNA NO interaction Ribosome Ribosome Endo_tRNA->Ribosome Natural_AA Natural Amino Acids Natural_AA->Endo_aaRS Ortho_aaRS Engineered Orthogonal aaRS (e.g., PheX-D6) Natural_AA->Ortho_aaRS Ortho_aaRS->Endo_tRNA NO interaction Ortho_aaRS->Ortho_tRNA charges Ortho_tRNA->Ribosome nnAA This compound nnAA->Endo_aaRS nnAA->Ortho_aaRS WT_Protein Wild-Type Protein Ribosome->WT_Protein translates natural codons nnAA_Protein Protein with 2,6-diF-Phe Ribosome->nnAA_Protein incorporates nnAA at TAG mRNA mRNA with Natural Codons and TAG Codon mRNA->Ribosome

Mechanism of Orthogonal Translation

References

Comparing the conformational effects of different fluorinated phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Effects of Fluorinated Phenylalanines

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides and proteins is a transformative tool. The substitution of hydrogen with fluorine, a small but highly electronegative atom, can profoundly influence the physicochemical properties of these biomolecules. This guide provides an objective comparison of the conformational effects of different fluorinated phenylalanines, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics and research probes.

The Impact of Fluorination on Phenylalanine Properties

The introduction of fluorine into the phenyl ring of phenylalanine can modulate its acidity, hydrophobicity, and conformational preferences. These alterations stem from the strong electron-withdrawing nature of fluorine, which can alter the electronic environment of the aromatic ring and influence non-covalent interactions.[1] The position and number of fluorine substitutions dictate the magnitude of these effects, offering a tunable approach to refining molecular properties.

Data Presentation: Physicochemical and Conformational Properties

The following tables summarize key quantitative data for various fluorinated phenylalanines, providing a basis for comparison. It is important to note that while general trends can be observed, the precise values for torsion angles and protein stability are highly context-dependent, varying with the local environment within a specific peptide or protein.

Table 1: Comparison of Acidity Constants (pKa)

Fluorination generally increases the acidity (lowers the pKa) of both the carboxylic acid and the ammonium groups due to the inductive electron-withdrawing effect of the fluorine atom(s). The effect is more pronounced with a greater number of fluorine substitutions.

Amino AcidpKa (Carboxyl Group)pKa (Ammonium Group)
L-Phenylalanine~2.20~9.31
4-Fluoro-L-phenylalanine~2.15~9.15
2-Fluoro-DL-phenylalanineValue not readily available in searches, expected to be slightly lower than PheValue not readily available in searches, expected to be slightly lower than Phe
3-Fluoro-L-phenylalanineValue not readily available in searches, expected to be slightly lower than PheValue not readily available in searches, expected to be slightly lower than Phe
Pentafluoro-L-phenylalanine~1.90~8.70
(Note: Exact pKa values can vary with experimental conditions. Values for mono-fluorinated isomers other than 4-F-Phe are not consistently reported in the literature but are expected to be slightly lower than native phenylalanine. Data for 4-Fluoro-L-phenylalanine is referenced from PubChem CID 71632.[2])

Table 2: Comparison of Side-Chain Torsion Angles (χ1 and χ2)

The side-chain conformation of phenylalanine is defined by two primary torsion angles: χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The side chain preferentially adopts one of three staggered rotamers for χ1: gauche(+) (~+60°), trans (180°), and gauche(-) (-60°). For aromatic residues, χ2 is typically found near ±90° to minimize steric clashes.[3] While specific values are dependent on the protein environment, the intrinsic preferences are influenced by the substitution pattern.

Amino AcidPredominant χ1 RotamersTypical χ2 AnglesConformational Notes
L-Phenylalaninegauche(+), trans~±90°Exhibits typical rotamer populations for an aromatic residue.
2-Fluoro-L-phenylalaninetrans~±90°The ortho substitution can lead to a steric preference for the trans rotamer to minimize interaction with the peptide backbone.
3-Fluoro-L-phenylalaninegauche(+), trans~±90°The meta substitution has a smaller steric impact, resulting in rotamer populations more similar to native phenylalanine.
4-Fluoro-L-phenylalaninegauche(+), trans~±90°The para substitution has a minimal steric effect on the χ1 rotamer populations, making it a common choice for a conservative substitution.
Pentafluoro-L-phenylalaninegauche(+), trans~±90°Despite its larger size, the overall shape is similar to phenylalanine. The highly altered electronic nature of the ring (quadrupole moment) is the most significant change, influencing cation-π and other interactions.

Table 3: Effects on Protein Stability

The incorporation of fluorinated phenylalanines often enhances protein stability against thermal and chemical denaturation. This "super-hydrophobic" or "fluorous" effect is attributed to the increased hydrophobicity of the fluorinated side chain and its contribution to the hydrophobic core. The change in stability is often quantified as the change in the Gibbs free energy of unfolding (ΔΔG). A negative ΔΔG indicates stabilization.

Amino Acid Substitution (Phe → X)General Effect on Protein Stability (ΔΔG)Notes
Phe → 4-Fluoro-PheStabilizing (ΔΔG < 0)Often provides a modest increase in stability with minimal structural perturbation.
Phe → 3,5-Difluoro-PheStabilizing (ΔΔG < 0)The increased hydrophobicity from two fluorine atoms typically leads to a greater stabilizing effect than a single fluorine.
Phe → Pentafluoro-Phe (Pff)Strongly Stabilizing (ΔΔG << 0)The highly hydrophobic nature of the Pff side chain can lead to significant increases in protein stability, often more than monofluorinated analogs.
(Note: The magnitude of stabilization is highly dependent on the location of the substitution (e.g., buried in the hydrophobic core vs. solvent-exposed) and the specific protein context.[4][5][6][7])

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for two key techniques used to assess the conformational effects of fluorinated phenylalanines.

Protocol 1: Biosynthetic Incorporation and ¹⁹F NMR Analysis

This protocol outlines the steps for incorporating a fluorinated phenylalanine into a protein expressed in E. coli and analyzing it using ¹⁹F NMR.

1. Biosynthetic Incorporation of Fluorinated Phenylalanine:

  • Day 1: Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and a single colony of the E. coli expression strain carrying the plasmid for the protein of interest. Grow overnight at 37°C with shaking.

  • Day 2: Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition and Amino Acid Addition: To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of ~0.5-1 g/L.

  • Immediately supplement the medium with the desired fluorinated phenylalanine (e.g., 100-200 mg/L of 4-F-Phe) along with L-tyrosine and L-tryptophan (if the strain is auxotrophic) to rescue growth.

  • Induction: After 20-30 minutes of incubation, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight (16-20 hours) to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C.

2. Protein Purification:

  • Purify the labeled protein from the cell lysate using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion chromatography) according to a pre-established protocol for the unlabeled protein.

3. ¹⁹F NMR Analysis:

  • Sample Preparation: Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). The final protein concentration should be between 10 µM and 1 mM. Add 5-10% D₂O for the field-frequency lock.

  • Transfer the sample to a clean NMR tube.

  • Data Acquisition:

    • Place the sample in the NMR spectrometer equipped with a fluorine probe.

    • Lock the magnetic field on the D₂O signal.

    • Tune and match the probe to the ¹⁹F frequency.

    • Acquire a 1D ¹⁹F NMR spectrum. Typical parameters include a spectral width of 50-100 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[8]

  • Data Processing: Process the spectrum using Fourier transformation, phase correction, and baseline correction. The presence of a peak confirms incorporation, and its chemical shift is highly sensitive to the local environment.

Protocol 2: X-ray Crystallographic Analysis

This protocol provides a general workflow for determining the structure of a protein containing a fluorinated phenylalanine.

1. Protein Purity and Concentration:

  • Ensure the purified, fluorinated protein is >95% pure as determined by SDS-PAGE and/or mass spectrometry.

  • Concentrate the protein to a high concentration (typically 5-20 mg/mL) in a low-salt buffer.

2. Crystallization Screening:

  • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[9]

  • Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using commercially available or in-house screens.

  • For a hanging drop setup: mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized cover slip and seal it over the reservoir well.

  • Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

3. Crystal Harvesting and Cryo-protection:

  • Once suitable crystals have grown, carefully harvest them using a small loop.

  • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Flash-cool the crystal by plunging it into liquid nitrogen.

4. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer in a cooled nitrogen stream at a synchrotron beamline.

  • Expose the crystal to a monochromatic X-ray beam and collect diffraction images as the crystal is rotated.

5. Structure Determination and Refinement:

  • Process the diffraction data to determine unit cell parameters, space group, and reflection intensities.

  • Solve the phase problem using methods like molecular replacement (if a homologous structure is available).

  • Build an initial atomic model into the resulting electron density map.

  • Refine the model against the experimental data to improve its geometry and fit to the electron density. During this stage, the precise side-chain torsion angles (χ1, χ2) of the fluorinated phenylalanine can be determined.

  • Validate the final structure for quality before deposition in the Protein Data Bank (PDB).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of fluorinated phenylalanines.

experimental_workflow cluster_prep Protein Preparation cluster_analysis Conformational & Stability Analysis cluster_results Data Interpretation incorp Biosynthetic Incorporation of Fluorinated Phe purify Protein Purification incorp->purify nmr 19F NMR Spectroscopy purify->nmr xray X-ray Crystallography purify->xray stability Stability Assays (e.g., Thermal/Chemical Denaturation) purify->stability conf Determine Local Conformation (Torsion Angles, Environment) nmr->conf struc Solve 3D Structure xray->struc stab_res Quantify Stability (ΔΔG, Tm) stability->stab_res struc->conf

Caption: Experimental workflow for assessing the impact of fluorinated phenylalanine.

logical_relationship cluster_input Input Modification cluster_props Physicochemical Properties cluster_output Biophysical Consequences fluorination Position & Number of Fluorine Atoms electro Altered Electrostatics (Ring Quadrupole Moment) fluorination->electro hydro Increased Hydrophobicity fluorination->hydro pka Lowered pKa fluorination->pka conformation Altered Conformational Preferences (χ1, χ2) electro->conformation stability Enhanced Protein Stability (ΔΔG) hydro->stability conformation->stability

Caption: Relationship between fluorination and biophysical effects.

References

Unveiling the Impact of 2,6-Difluoro-DL-phenylalanine: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into proteins offers a powerful tool to probe and manipulate biological systems. Among these, 2,6-Difluoro-DL-phenylalanine (2,6-diF-Phe) presents a unique modification to the aromatic side chain of phenylalanine, holding the potential to alter protein stability, function, and interactions. This guide provides a comparative analysis of the known and anticipated biological consequences of 2,6-diF-Phe incorporation in vivo, contrasted with its natural counterpart, L-phenylalanine, and other fluorinated analogs. While direct in vivo data for 2,6-diF-Phe remains limited, this document synthesizes available information and provides a framework for future investigation.

Physicochemical and Biochemical Profile Comparison

The introduction of two fluorine atoms at the ortho positions of the phenyl ring in 2,6-diF-Phe induces significant changes in its physicochemical properties compared to L-phenylalanine. These alterations are the primary drivers of the downstream biological effects.

PropertyL-PhenylalanineThis compoundOther Fluorinated Phenylalanines (e.g., 4-F-Phe)
Molecular Weight 165.19 g/mol 201.17 g/mol 183.18 g/mol (4-F-Phe)
Structure Phenyl group2,6-difluorophenyl groupMonofluorophenyl or other difluorophenyl isomers
Hydrophobicity HighIncreasedGenerally increased
Electronic Properties Electron-rich aromatic ringElectron-withdrawing fluorine atoms alter ring electronicsAltered based on fluorine position and number
Metabolic Stability Susceptible to enzymatic hydroxylationPotentially increased due to C-F bond strengthGenerally increased[1]
Protein Incorporation Standard amino acid incorporationRequires engineered aminoacyl-tRNA synthetase/tRNA pairs[2]Requires engineered aminoacyl-tRNA synthetase/tRNA pairs
Toxicity Generally non-toxic at normal levelsIn vivo data not widely availableVaries by analog and concentration

Biological Consequences of In Vivo Incorporation

The incorporation of 2,6-diF-Phe into proteins in a living organism can lead to a cascade of effects, from the molecular to the systemic level. While specific in vivo studies on 2,6-diF-Phe are not yet abundant, we can extrapolate potential consequences based on studies of other fluorinated amino acids and the known impact of fluorine substitution.

Impact on Protein Structure and Function

The substitution of phenylalanine with 2,6-diF-Phe can modulate the local protein environment. The electron-withdrawing nature of the fluorine atoms can alter cation-π and other non-covalent interactions that are crucial for protein folding, stability, and binding activities[3][4].

Biological AspectL-PhenylalanineThis compound (Anticipated Effects)Supporting Evidence for Fluorinated Analogs
Protein Stability Contributes to hydrophobic core and stabilityMay increase thermal and chemical stabilityFluorination can enhance protein stability.
Enzyme Activity Critical for substrate binding and catalysis in many enzymesCould enhance or inhibit activity depending on the specific interactions at the active site4-F-Phe incorporation can modulate enzyme kinetics.
Protein-Protein Interactions Mediates interactions through hydrophobic and aromatic contactsAltered electrostatic and hydrophobic properties could strengthen or weaken interactionsFluorinated phenylalanines have been used to probe and modify protein-protein interfaces.
Protein-Ligand Binding Key residue in many binding pocketsChanges in aromatic interactions can alter binding affinity and specificitySubstitution with 4-F-Phe has been shown to enhance opioid receptor affinity in biphalin[4].
Cellular and Systemic Effects

The systemic introduction of 2,6-diF-Phe and its subsequent incorporation into the proteome could have broader physiological consequences. The metabolic fate and potential toxicity are critical considerations for any in vivo application.

Biological SystemL-PhenylalanineThis compound (Potential Consequences)Notes
Metabolism Metabolized via the tyrosine pathwayExpected to be more resistant to degradation due to the strong C-F bonds, potentially leading to a longer half-life[1].The metabolic fate of 2,6-diF-Phe in vivo has not been experimentally determined.
Toxicity High levels can be neurotoxic (as in Phenylketonuria)The toxicity profile is unknown and requires thorough investigation.Acute and chronic toxicity studies in animal models are necessary.
Cellular Signaling Precursor to neurotransmitters (dopamine, norepinephrine)Incorporation into signaling proteins could alter pathway activation or inhibition. May not serve as a precursor for neurotransmitter synthesis.The impact on specific signaling pathways is a key area for future research.
Immunogenicity Generally non-immunogenicThe presence of a non-canonical amino acid could potentially elicit an immune response.This is a critical consideration for therapeutic protein development.

Experimental Protocols

Detailed methodologies are crucial for the successful in vivo incorporation of 2,6-diF-Phe and the subsequent analysis of its biological effects. Below are generalized protocols based on established methods for other non-canonical amino acids.

In Vivo Incorporation in Animal Models (e.g., Mouse)

This protocol outlines a general workflow for introducing a non-canonical amino acid into a mouse model.

Objective: To achieve systemic incorporation of 2,6-diF-Phe into the proteome of a mouse model.

Materials:

  • This compound

  • Animal model (e.g., C57BL/6 mice)

  • Engineered aminoacyl-tRNA synthetase (aaRS) and corresponding tRNA (if using a system for site-specific incorporation)

  • Delivery vehicle for the aaRS/tRNA (e.g., adeno-associated virus, AAV)

  • Vehicle for 2,6-diF-Phe administration (e.g., sterile saline)

  • Standard animal care and surgical equipment

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions.

  • Delivery of Genetic Machinery (for site-specific incorporation): If required, deliver the engineered aaRS and tRNA genes to the target tissue or systemically via AAV injection. Allow for sufficient expression time (typically 2-3 weeks).

  • Administration of 2,6-diF-Phe: Administer 2,6-diF-Phe via a suitable route (e.g., intraperitoneal injection, oral gavage, or supplemented in drinking water). The dosage and frequency will need to be optimized based on preliminary toxicity and incorporation efficiency studies.

  • Tissue Harvesting and Analysis: At the desired time points, euthanize the animals and harvest tissues of interest. Tissues can be processed for proteomic analysis (e.g., mass spectrometry to confirm incorporation), functional assays, and histological examination.

Experimental Workflow for In Vivo Incorporation and Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Delivery of Engineered Synthetase/tRNA (AAV) A->B C Administration of This compound B->C D Monitoring of Animal Health C->D E Tissue Harvesting D->E F Proteomic Analysis (Mass Spectrometry) E->F G Functional Assays E->G H Histological Examination E->H

Caption: Workflow for in vivo incorporation and analysis of 2,6-diF-Phe.

Analysis of Protein Function

Objective: To assess the impact of 2,6-diF-Phe incorporation on the function of a specific protein.

Materials:

  • Tissues from animals treated with 2,6-diF-Phe and control animals.

  • Protein extraction buffers and reagents.

  • Antibodies specific to the protein of interest.

  • Reagents for the specific functional assay (e.g., enzyme substrates, binding partners).

Procedure:

  • Protein Extraction: Isolate the protein of interest from the harvested tissues using appropriate extraction and purification methods (e.g., immunoprecipitation, affinity chromatography).

  • Confirmation of Incorporation: Verify the incorporation of 2,6-diF-Phe into the purified protein using mass spectrometry.

  • Functional Assay: Perform a relevant functional assay to compare the activity of the 2,6-diF-Phe-containing protein with the wild-type protein from control animals. This could be an enzyme kinetics assay, a surface plasmon resonance (SPR) assay to measure binding affinity, or a cell-based reporter assay.

Signaling Pathway Considerations

The introduction of 2,6-diF-Phe could perturb cellular signaling pathways. For instance, if incorporated into a kinase, it could alter its substrate specificity or catalytic activity. Similarly, incorporation into a receptor could affect ligand binding and downstream signal transduction.

Hypothetical Impact on a Generic Kinase Signaling Pathway

G cluster_0 Normal Pathway cluster_1 Pathway with 2,6-diF-Phe Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_WT Kinase (Wild-Type) Receptor->Kinase_WT Activates Substrate Substrate Kinase_WT->Substrate Phosphorylates Cellular_Response Cellular_Response Substrate->Cellular_Response Leads to Ligand_alt Ligand Receptor_diF Receptor (with 2,6-diF-Phe) Ligand_alt->Receptor_diF Binding? Kinase_diF Kinase (with 2,6-diF-Phe) Receptor_diF->Kinase_diF Activation? Substrate_alt Substrate Kinase_diF->Substrate_alt Phosphorylation? Altered_Response Altered Cellular Response Substrate_alt->Altered_Response Leads to

Caption: Potential perturbation of a kinase signaling pathway by 2,6-diF-Phe.

Conclusion and Future Directions

The incorporation of this compound in vivo represents a promising frontier for protein engineering and drug discovery. While the direct experimental data on its biological consequences are still emerging, the foundational work on other fluorinated analogs provides a strong basis for anticipating its effects. The increased metabolic stability and the potential to modulate protein structure and function make 2,6-diF-Phe a valuable tool.

Future research should focus on systematic in vivo studies to determine its incorporation efficiency in various tissues, its detailed metabolic fate, and its long-term toxicity. Furthermore, investigating the impact of 2,6-diF-Phe incorporation on the efficacy and safety of therapeutic proteins will be crucial for its translation into clinical applications. The experimental frameworks and comparative data presented in this guide offer a starting point for researchers to explore the full potential of this unique non-canonical amino acid.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Difluoro-DL-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,6-Difluoro-DL-phenylalanine, a fluorinated amino acid analog. The following procedures are based on established safety protocols for similar chemical compounds and are intended to provide essential, immediate safety and logistical information.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for similar fluorinated phenylalanine compounds indicate that they may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[2][3]

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1][3]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and potential splashes.[3][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust formation is likely.[3]

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

Minor Spills:

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to cover the spill.

  • Cleanup: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][5] Avoid generating dust.[3][5]

  • Decontamination: Clean the spill area with soap and water.[1]

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office for assistance.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.[3]

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Containerization: Use a chemically resistant, leak-proof container for waste collection. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Irritant"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]

  • Arranging for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full chemical name and quantity of the waste.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Figure 1. Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE start->ppe spill Spill Occurs ppe->spill waste_generation Generate Waste ppe->waste_generation minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Major containerize Containerize in Labeled, Sealed Container minor_spill->containerize segregate Segregate Waste waste_generation->segregate segregate->containerize store Store in Designated Area containerize->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal document Document Disposal contact_disposal->document end End: Proper Disposal document->end

Caption: Figure 1. Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 2,6-Difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Difluoro-DL-phenylalanine was not available. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated phenylalanine derivatives. A thorough risk assessment should be conducted before handling this compound, and consultation with your institution's Environmental Health and Safety (EHS) department is recommended.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Based on data from similar compounds, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is important to handle this compound with appropriate care to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter or use of a chemical fume hoodTo prevent inhalation of dust particles, especially when handling the powder.[1]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a clean and organized workspace.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • An eyewash station and safety shower should be readily accessible.[2]

  • Don the appropriate PPE as specified in the table above.

2. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Minimize dust generation and accumulation when handling the solid form.[2]

  • Use appropriate tools (e.g., spatula, weigh paper) for transferring the compound.

  • Keep the container tightly closed when not in use.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly sealed to prevent contamination.[1][2]

  • Store away from incompatible substances such as strong oxidizing agents.

4. Spill Management:

  • In case of a spill, avoid breathing the dust.[1]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

5. Disposal Plan:

  • All waste materials, including contaminated PPE and disposable labware, should be considered chemical waste.

  • Collect all waste in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains or waterways.[1]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate After Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.